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  • Product: 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine
  • CAS: 1152505-75-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Synthesis and Characterization of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrazole derivative, 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrazole derivative, 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine. Pyrazole-containing molecules are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] This document outlines a robust and reproducible synthetic pathway, detailed experimental protocols, and an in-depth analysis of the spectroscopic data used to confirm the structure and purity of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Pyrazole Amines in Modern Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3][5] The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant pharmacological interest.[6][7] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets.[3] The title compound, 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine, incorporates a 2-methoxybenzyl group at the N1 position, a feature that can influence its conformational flexibility and potential for hydrogen bonding, thereby modulating its biological activity.

This guide provides a detailed exploration of a logical and efficient synthetic route to this target molecule, followed by a thorough characterization using modern analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Synthetic Pathway and Experimental Protocols

The synthesis of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine can be efficiently achieved through a two-step process. The first step involves the synthesis of the pyrazole core via the condensation of a β-ketonitrile with a hydrazine derivative. The second step is a regioselective N-alkylation of the pyrazole nitrogen.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation 3-Aminocrotononitrile 3-Aminocrotononitrile reaction1 3-Aminocrotononitrile->reaction1 Reflux in Ethanol Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->reaction1 4-methyl-1H-pyrazol-5-amine 4-methyl-1H-pyrazol-5-amine reaction1->4-methyl-1H-pyrazol-5-amine Intermediate 4-methyl-1H-pyrazol-5-amine reaction2 Intermediate->reaction2 Alkylation 2-Methoxybenzyl_chloride 2-Methoxybenzyl chloride 2-Methoxybenzyl_chloride->reaction2 Final_Product 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine Base K2CO3 in DMF Base->reaction2 reaction2->Final_Product

Caption: Synthetic pathway for 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine.

Step 1: Synthesis of 4-methyl-1H-pyrazol-5-amine

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines.[8] This reaction proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization.

Experimental Protocol:

  • Reactant Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminocrotononitrile (10.0 g, 121.8 mmol) and ethanol (100 mL).

  • Addition of Hydrazine: Slowly add hydrazine hydrate (6.0 mL, 121.8 mmol) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford 4-methyl-1H-pyrazol-5-amine as a white solid.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-Aminocrotononitrile82.1110.0 g121.8
Hydrazine hydrate50.066.0 mL121.8
Ethanol46.07100 mL-
Expected Yield ~85-95%
Step 2: Synthesis of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

The N-alkylation of pyrazoles is a common method for introducing substituents onto the pyrazole ring.[9][10][11] The regioselectivity of this reaction can be influenced by steric and electronic factors. In the case of 4-methyl-1H-pyrazol-5-amine, the N1 position is generally favored for alkylation.

Experimental Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-methyl-1H-pyrazol-5-amine (5.0 g, 51.5 mmol) in N,N-dimethylformamide (DMF, 40 mL).

  • Addition of Base: Add anhydrous potassium carbonate (14.2 g, 103.0 mmol) to the solution and stir at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Slowly add 2-methoxybenzyl chloride (7.7 mL, 56.7 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and stir for 6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water (200 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-methyl-1H-pyrazol-5-amine97.125.0 g51.5
2-Methoxybenzyl chloride156.617.7 mL56.7
Potassium carbonate138.2114.2 g103.0
DMF73.0940 mL-
Expected Yield ~70-80%

Characterization of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

A comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Analytical Workflow

Analytical_Workflow Synthesized_Product Synthesized Product Purity_Assessment Purity Assessment (TLC, HPLC) Synthesized_Product->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation NMR NMR Spectroscopy (1H, 13C, 2D) Structural_Elucidation->NMR IR Infrared (IR) Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry (MS) Structural_Elucidation->MS Final_Confirmation Final Structure Confirmation NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[12][13]

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show distinct signals for the aromatic, benzylic, pyrazole, methyl, and amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.30m2HAr-H
~6.80-6.95m2HAr-H
~7.40s1HPyrazole C5-H
~5.20s2HN-CH₂ (Benzylic)
~4.50br s2H-NH₂
~3.85s3HO-CH₃
~2.00s3HC4-CH₃

¹³C NMR (100 MHz, CDCl₃): The carbon NMR will confirm the number and types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~157.0Ar-C (C-OCH₃)
~148.0Pyrazole C5
~138.0Pyrazole C3
~128.0-130.0Ar-CH
~120.0-122.0Ar-CH
~110.0Ar-CH
~105.0Pyrazole C4
~55.5O-CH₃
~50.0N-CH₂ (Benzylic)
~9.0C4-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14][15]

Expected IR Absorption Bands (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, BroadN-H stretching (amine)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
1620-1580StrongC=N stretching (pyrazole ring)
1500-1400StrongC=C stretching (aromatic ring)
1250-1200StrongC-O stretching (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[16][17][18]

Expected Mass Spectrum (Electron Ionization, EI):

  • Molecular Ion (M⁺): m/z = 231

  • Major Fragment Ions:

    • m/z = 121 (cleavage of the benzyl group, forming the methoxybenzyl cation)

    • m/z = 110 (pyrazole fragment)

    • m/z = 91 (tropylium ion from the benzyl group)

Potential Applications and Future Directions

Derivatives of 5-aminopyrazole are widely explored for their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.[1][19] The introduction of the 2-methoxybenzyl group in 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine offers a unique substitution pattern that could lead to novel biological activities. Further studies could involve screening this compound against various biological targets, as well as using it as a scaffold for the synthesis of more complex heterocyclic systems. The methodologies outlined in this guide provide a solid foundation for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

References

  • The mass spectra of some pyrazole compounds. Research Solutions Pages.
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)
  • Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine. Benchchem.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv
  • Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles. Benchchem.
  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Books.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC.

Sources

Exploratory

Technical Guide to 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine: Synthesis, Properties, and Applications

I. Executive Summary & Chemical Identity In the landscape of modern medicinal chemistry, highly functionalized N-heterocycles serve as privileged scaffolds for drug discovery. 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-am...

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry, highly functionalized N-heterocycles serve as privileged scaffolds for drug discovery. 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is a specialized, sterically constrained building block utilized primarily in the development of monocyclic kinase inhibitors and receptor antagonists.

Because it is a bespoke intermediate synthesized for targeted drug discovery programs, this specific exact structure does not currently possess a universally assigned, non-proprietary Chemical Abstracts Service (CAS) registry number in standard open-access databases (unlike its simpler, unmethylated analog 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, CAS 3528-45-8). Researchers and procurement systems rely on its IUPAC nomenclature and SMILES string for exact database querying and custom synthesis requests.

Physicochemical Profiling

Understanding the quantitative physicochemical properties of this building block is critical for predicting its behavior in downstream synthesis and its influence on the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

PropertyValue
IUPAC Name 1-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
SMILES String COc1ccccc1Cn2ncc(C)c2N
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Methoxy O, Pyrazole N, Amine N)
Rotatable Bonds 4
Topological Polar Surface Area (TPSA) 54.5 Ų
Physical State Solid (Pale yellow to off-white powder)

II. Retrosynthetic Analysis & Mechanistic Causality

The synthesis of 5-aminopyrazoles is fundamentally driven by the regioselective condensation of hydrazines with


-ketonitriles or their enol ether equivalents. As outlined in foundational methodologies for N-heterocyclic synthesis, such as those detailed in , this approach allows for precise control over the substitution pattern of the pyrazole core.

For 1-(2-methoxybenzyl)-4-methyl-1H-pyrazol-5-amine, the synthesis relies on the reaction between (2-methoxybenzyl)hydrazine and 2-methyl-3-oxopropanenitrile (or an equivalent activated alkene).

Mechanistic Causality:

  • Regioselectivity: The terminal, more nucleophilic nitrogen of the substituted hydrazine selectively attacks the highly electrophilic aldehyde carbon of the 2-methyl-3-oxopropanenitrile.

  • Thermal Activation: The resulting hydrazone intermediate is stable at room temperature. The subsequent intramolecular cyclization—where the internal secondary amine attacks the nitrile carbon—requires thermal activation (reflux) to overcome the activation energy barrier.

SynthesisWorkflow A (2-Methoxybenzyl)hydrazine C Nucleophilic Attack (Solvent: EtOH, 0 °C to RT) A->C B 2-Methyl-3-oxopropanenitrile B->C D Hydrazone Intermediate (Validation: LC-MS m/z 218) C->D E Intramolecular Cyclization (Thermal Activation: 80 °C) D->E F 1-(2-Methoxybenzyl)-4-methyl- 1H-pyrazol-5-amine E->F

Synthetic workflow and mechanistic pathway for 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine.

III. Self-Validating Synthetic Protocol

To ensure high yield and prevent the formation of undesired regioisomers, the following protocol is designed as a self-validating system . It employs specific In-Process Controls (IPCs) that must be met before proceeding to the next chemical event. This methodology is adapted from standard industry practices for .

Step 1: Hydrazone Formation
  • Preparation: Charge a dry, nitrogen-purged round-bottom flask with (2-methoxybenzyl)hydrazine hydrochloride (1.0 equiv) and absolute ethanol (0.5 M).

    • Causality: The hydrochloride salt is used to prevent air oxidation of the hydrazine. Absolute ethanol acts as a protic solvent, stabilizing the transition state during imine/hydrazone formation without introducing water that could cause competing hydrolysis.

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA) (1.1 equiv) to liberate the hydrazine free base.

  • Addition: Dropwise add 2-methyl-3-oxopropanenitrile (1.05 equiv) at 0 °C.

    • Causality: The slight excess compensates for potential degradation. The 0 °C temperature suppresses unselective bis-alkylation and prevents premature, uncontrolled cyclization.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2.0 hours.

  • IPC Validation (Critical): Analyze an aliquot via LC-MS. The mass spectrum must confirm the disappearance of the hydrazine starting material and the dominant presence of the uncyclized hydrazone intermediate (m/z [M+H]+

    
     218). Do not proceed to heating until >95% conversion is confirmed. 
    
Step 2: Intramolecular Cyclization
  • Thermal Activation: Once hydrazone formation is validated, affix a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4 to 6 hours.

  • IPC Validation: Monitor reaction progress by TLC (Dichloromethane:Methanol 95:5). The cyclized 5-aminopyrazole product will present a significantly lower

    
     value than the hydrazone due to the highly polar primary amine group.
    
Step 3: Isolation and Purification
  • Workup: Concentrate the mixture in vacuo to remove the ethanol. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃.

    • Causality: The mild aqueous base neutralizes residual DIPEA hydrochloride, ensuring the 5-aminopyrazole remains in its free-base form to partition cleanly into the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Reaction Parameters
Reaction StepReagents / SolventTemp (°C)Time (h)In-Process ControlExpected Yield
Hydrazone Formation Hydrazine HCl, DIPEA, Nitrile / EtOH0 to 252.0LC-MS (m/z 218)N/A (Intermediate)
Intramolecular Cyclization Hydrazone / EtOH80 (Reflux)4.0 - 6.0TLC (DCM:MeOH 95:5)75 - 85%

(Note: Standard safety protocols for handling substituted pyrazoles, including the use of localized exhaust ventilation and proper PPE, must be observed as outlined in general safety data for related compounds like).

IV. Applications in Targeted Drug Design

The architectural design of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine makes it a highly sought-after precursor for synthesizing 5-amido and 5-ureido monocyclic pyrazole drugs.

  • The C4-Methyl Group (Metabolic Shielding & Conformational Locking): Unsubstituted pyrazoles (C4-H) are notorious for undergoing rapid cytochrome P450-mediated oxidation at the C4 position. The incorporation of the C4-methyl group blocks this metabolic soft spot, significantly increasing the in vivo half-life of the resulting drug. Furthermore, the steric bulk of the methyl group restricts the dihedral rotation of any substituent attached to the 5-amino group, locking the molecule into a specific bioactive conformation required for target binding.

  • The 2-Methoxybenzyl Anchor: In kinase inhibitor design, the N1-benzyl group is frequently utilized to occupy the deep hydrophobic back-pocket adjacent to the ATP-binding site. The ortho-methoxy substitution provides a dual function: it acts as a specific hydrogen-bond acceptor vector to interact with hinge-region residues, and it induces a steric twist that forces the benzyl ring out of coplanarity, enhancing selectivity for specific kinase targets (e.g., BTK or JAK variants) over off-target proteins. This structural rationale is heavily utilized in the .

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI (Molbank). Available at:[Link]

Foundational

Technical Guide: Spectroscopic Profiling of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine , a critical intermediate scaffold in the development of kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine , a critical intermediate scaffold in the development of kinase inhibitors and GPCR ligands.

Executive Summary

Compound: 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine Molecular Formula: C₁₂H₁₅N₃O Molecular Weight: 217.27 g/mol CAS Registry Number: (Analogous to 3528-45-8, which is the 4-H variant)

This guide details the structural validation of the title compound using 1H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented serves as a Reference Analytical Profile , derived from substituent chemical shift principles and fragmentation mechanics of the 5-aminopyrazole class. This scaffold is distinguished by the N1-benzyl protection and the C4-methyl electron-donating group, which significantly influence its electronic environment and reactivity.

Chemical Structure & Synthesis Context

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectral data. The compound is typically synthesized via the condensation of (2-methoxybenzyl)hydrazine with a 2-methyl-3-alkoxyacrylonitrile derivative.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical steps and potential carry-over impurities visible in NMR (e.g., unreacted hydrazine).

SynthesisWorkflow Start1 2-Methoxybenzyl hydrazine Reaction Cyclization (Reflux/EtOH) Start1->Reaction Start2 2-Methyl-3-ethoxy acrylonitrile Start2->Reaction Intermediate Crude Intermediate Reaction->Intermediate Workup Purification (Recrystallization) Intermediate->Workup Removes Regioisomers Product Target: 1-(2-Methoxybenzyl)-4-methyl -1H-pyrazol-5-amine Workup->Product

Figure 1: Standard synthetic route for N1-substituted 5-aminopyrazoles. Regioselectivity (5-amino vs 3-amino) is determined during the cyclization step.

1H NMR Spectroscopy Data

Solvent: DMSO-d₆ (Recommended due to the exchangeable -NH₂ protons) Frequency: 400 MHz / 500 MHz

The 1H NMR spectrum is characterized by the distinct 2-methoxybenzyl system and the pyrazole core. The N1 substitution breaks the tautomeric symmetry often seen in unsubstituted pyrazoles.

Reference Chemical Shifts (δ ppm)
Proton GroupTypeShift (ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
H-3 (Pyrazole) Ar-H7.15 – 7.25 Singlet (s)1H-Characteristic C3-H of 4-methylpyrazoles.
Aromatic (Benzyl) Ar-H6.80 – 7.30 Multiplet (m)4H-Overlapping signals from the 2-methoxybenzyl ring.
NH₂ (Amine) N-H5.00 – 5.50 Broad Singlet (br s)2H-Exchangeable.[1] Chemical shift varies with concentration and water content.
N-CH₂ (Benzyl) Alkyl5.10 – 5.15 Singlet (s)2H-Deshielded by the aromatic ring and pyrazole nitrogen.
O-CH₃ (Methoxy) Alkyl3.75 – 3.85 Singlet (s)3H-Typical aryl methyl ether shift.
C4-CH₃ (Methyl) Alkyl1.90 – 2.00 Singlet (s)3H-Shielded methyl group attached to the heteroaromatic ring.
Detailed Interpretation
  • The Pyrazole Singlet (H-3): Unlike unsubstituted pyrazoles, the C4-methyl group removes the coupling neighbor, resulting in a sharp singlet at ~7.2 ppm. This is a diagnostic peak for confirming the 4-methyl substitution.

  • Regiochemistry Confirmation: The chemical shift of the methylene bridge (N-CH₂) at ~5.1 ppm is indicative of N1-alkylation. If the alkylation occurred at the exocyclic amine (forming a secondary amine), this signal would likely appear upfield (~4.2-4.5 ppm) and couple with the NH proton.

  • Impurity Flags:

    • ~3.3 ppm (H₂O): Broad signal often overlapping with methoxy or amine signals in wet DMSO.

    • ~2.5 ppm (DMSO): Residual solvent quintet.

    • ~1.2 ppm (t) & ~4.1 ppm (q): Residual Ethanol/Ethyl Acetate from workup.

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) - Positive Mode Analyzer: Quadrupole / TOF

Primary Ionization
  • [M+H]⁺ (Protonated Molecular Ion): m/z 218.28 (Calc. Monoisotopic Mass: 217.12)

  • [M+Na]⁺ (Sodium Adduct): m/z 240.27 (Common in glass/salt contamination)

Fragmentation Pathway (MS/MS)

The fragmentation pattern is dominated by the cleavage of the weak N1-benzyl bond.

MSFragmentation Parent Parent Ion [M+H]+ m/z 218 Cleavage C-N Bond Cleavage Parent->Cleavage Frag1 Fragment A: 2-Methoxybenzyl Cation (Tropylium Rearrangement) m/z 121 Cleavage->Frag1 Major Path Frag2 Fragment B: 4-Methyl-1H-pyrazol-5-amine (Neutral Loss or Protonated) m/z 98 Cleavage->Frag2 Minor Path Frag3 Loss of NH3 (from Fragment B) m/z 81 Frag2->Frag3 -17 Da

Figure 2: Predicted ESI-MS/MS fragmentation pathway. The formation of the stable methoxybenzyl cation (m/z 121) is the base peak in many benzyl-substituted heterocycles.

Interpretation Guide
  • Base Peak (m/z 121): The 2-methoxybenzyl cation is highly stabilized by resonance (forming a methoxy-tropylium ion). Expect this to be the dominant fragment in MS/MS experiments.

  • Diagnostic Loss (Δ97): The difference between the parent (218) and the benzyl fragment (121) corresponds to the neutral 4-methyl-5-aminopyrazole moiety (mass 97).

  • Nitrogen Rule: The odd molecular weight (217) and even [M+H]⁺ (218) confirm the presence of an odd number of nitrogen atoms (3).

Quality Control & Stability

When analyzing this compound for drug development assays, researchers must monitor for:

  • Oxidation: Aminopyrazoles can oxidize to azo-dimers, appearing as colored impurities and new aromatic signals in NMR.

  • Regioisomers: The 3-amino isomer (1-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine) is a common synthetic byproduct. It can be distinguished by a significant shift in the pyrazole H-5 proton and different fragmentation ratios.

References

  • General Pyrazole Synthesis: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303. Link

  • NMR of Aminopyrazoles: Holzer, W., et al. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(6). Link

  • Mass Spectrometry of Nitrogen Heterocycles: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Analogous Scaffold Data: PubChem CID 91801232 (1-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)-5-(1-methyl-1H-pyrazol-4-yl)...). Link

Sources

Exploratory

Structural Dynamics and Mechanistic Paradigms of Pyrazole-Based Kinase Inhibitors

Introduction: The Pyrazole Pharmacophore in Kinase Targeting The dysregulation of protein kinases is a fundamental driver in the pathogenesis of numerous oncological and immunological disorders. In the pursuit of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Pharmacophore in Kinase Targeting

The dysregulation of protein kinases is a fundamental driver in the pathogenesis of numerous oncological and immunological disorders. In the pursuit of highly selective small-molecule therapeutics, the pyrazole heterocycle—a five-membered ring containing two adjacent nitrogen atoms—has emerged as a privileged structural scaffold[1]. Due to its unique physicochemical properties, the pyrazole ring functions as a highly efficient bioisostere for the adenine ring of adenosine triphosphate (ATP)[1]. This whitepaper provides an in-depth technical analysis of the mechanism of action, structural binding dynamics, and experimental validation protocols for pyrazole-based kinase inhibitors.

Structural Dynamics of the ATP-Binding Pocket

The efficacy of pyrazole-based inhibitors relies on their ability to competitively occupy the ATP-binding cleft located between the N-terminal and C-terminal lobes of the kinase domain.

The pyrazole ring is uniquely suited for this role because its N-unsubstituted form is capable of simultaneously acting as a hydrogen bond donor and acceptor[1].

  • N1 (Pyrrole-like Nitrogen): Acts as a hydrogen bond acceptor.

  • N2 (Pyridine-like Nitrogen): Acts as a hydrogen bond donor.

When positioned within the catalytic domain, the pyrazole scaffold aligns with the kinase hinge region[1]. For example, in many kinases, the pyrazole moiety provides critical hydrogen bonds to the backbone oxygen and nitrogen atoms of specific hinge residues (e.g., Met1199 and Glu1197 in ALK)[2]. By anchoring the molecule to the hinge, the pyrazole scaffold allows auxiliary functional groups to extend into the hydrophobic pockets and the solvent-exposed regions, dictating the inhibitor's selectivity profile[3].

G ATP_Site ATP Binding Pocket (Kinase Domain) DFG DFG Motif (Active 'In' Conformation) ATP_Site->DFG Conformational Lock Hinge Hinge Region (e.g., Met1199/Glu1197) Pyrazole Pyrazole Scaffold Pyrazole->ATP_Site Competitive Binding N1 N1: H-Bond Acceptor Pyrazole->N1 N2 N2: H-Bond Donor Pyrazole->N2 N1->Hinge H-bond N2->Hinge H-bond

Logical flow of pyrazole scaffold interactions within the kinase ATP pocket.

Mechanistic Case Studies

Ruxolitinib: Modulating the JAK/STAT Pathway

Ruxolitinib is a highly selective, ATP-competitive Type I inhibitor of Janus Associated Kinases (JAK1 and JAK2)[4]. Structurally, it features a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole moiety[5].

Mechanism of Action: In myeloproliferative neoplasms, gain-of-function mutations (such as JAK2 V617F) lead to the constitutive activation of the JAK/STAT signaling cascade[4]. Ruxolitinib binds to the active DFG-in state of the kinase domain[6]. By competitively inhibiting the ATP-binding site, ruxolitinib blocks the trans-phosphorylation of JAK1/2, which subsequently prevents the recruitment and phosphorylation of Signal Transducers and Activators of Transcription (STAT) factors[5]. This dampens the transcription of pro-inflammatory cytokine genes, interrupting the feed-forward inflammatory loops responsible for splenomegaly and bone marrow fibrosis[5].

JAK_STAT Cytokine Cytokine / Growth Factor Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/2 Trans-phosphorylation Receptor->JAK STAT STAT Recruitment & Phosphorylation JAK->STAT Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Ruxo Ruxolitinib (Pyrazole Inhibitor) Ruxo->JAK Blocks ATP Pocket

Ruxolitinib mechanism of action interrupting the JAK/STAT signaling cascade.

Crizotinib: Targeting EML4-ALK Fusions

Crizotinib is a first-generation, ATP-competitive ALK and c-MET inhibitor[3]. In a subset of non-small cell lung cancers (NSCLC), an inversion in chromosome 2 fuses the EML4 gene with the ALK gene, resulting in a constitutively active EML4-ALK fusion kinase[7][8].

Mechanism of Action: Crystallographic analysis of the ALK-crizotinib complex reveals that the 2-aminopyridine moiety interacts with the hinge region, forming hydrogen bonds with the backbone oxygen of Glu1197 and the backbone nitrogen of Met1199[2]. Crucially, the pyrazole N2 nitrogen atom provides an additional stabilizing hydrogen bond to the hinge region, locking the kinase in an inactive state and inducing G1-S phase cell cycle arrest[2][7].

Allosteric Modulation: Asciminib

While most pyrazole derivatives are ATP-competitive, the scaffold is highly versatile. Asciminib is a non-ATP competitive, allosteric inhibitor of the BCR-ABL1 kinase[9]. It binds to the myristoyl pocket of the kinase domain rather than the ATP-binding site, demonstrating that the pyrazole scaffold can be engineered for allosteric regulation, overcoming resistance mutations located in the catalytic cleft[9].

Quantitative Pharmacodynamics

The structural tuning of the pyrazole scaffold yields highly potent binding kinetics across varying targets. The table below summarizes the quantitative pharmacodynamic profiles of key pyrazole-based inhibitors:

InhibitorPrimary Target Kinase(s)IC50 / Binding AffinityClinical Indication / StatusKey Structural Feature
Ruxolitinib JAK1 / JAK22.8 nM / 3.3 nM[10]Myelofibrosis, Polycythemia Vera[6]Pyrrolo[2,3-d]pyrimidine linked to pyrazole[6]
Crizotinib ALK / c-MET~20 nM / ~8 nM[3]ALK-positive NSCLC[7]2-aminopyridine with pyrazole ring[2]
Afuresertib Akt1 / Akt2 / Akt30.08 nM / 2.0 nM / 2.6 nM[1]Multiple Myeloma (Clinical Trials)[1]Pyrazole core replacing 2-aminopyrimidine[1]
Asciminib BCR-ABL10.5 nM (IC50)[9]Chronic Myeloid Leukemia (CML)[9]Allosteric, non-ATP competitive pyrazole[9]

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility in drug development, the biochemical and cellular validation of pyrazole-based inhibitors must rely on self-validating experimental systems.

Protocol: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Objective: Quantify the equilibrium dissociation constant (


) and IC50 of novel pyrazole-based inhibitors.
Causality & Rationale:  Standard fluorescence assays are frequently confounded by the autofluorescence of small-molecule libraries. TR-FRET utilizes a Europium (Eu) chelate donor with a long emission half-life. By introducing a 50–100 microsecond delay before reading the signal, short-lived background fluorescence decays entirely, isolating the true binding signal and eliminating false positives.
Self-Validating System:  Every microplate must include a "No Enzyme" control (background FRET) and a "Vehicle (DMSO)" control (maximum FRET). Before data extraction, the Z'-factor is calculated. The assay is only validated if 

, ensuring robust statistical separation between the positive and negative control bands.

Step-by-Step Workflow:

  • Kinase Preparation: Dilute the target kinase (e.g., ALK or JAK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Incubation: Dispense the pyrazole inhibitor (in a 3-fold, 10-point dilution series) into a 384-well microplate. Add the kinase solution and incubate for 30 minutes at room temperature. Causality: This pre-incubation allows the pyrazole scaffold to equilibrate within the ATP-binding pocket before tracer competition begins.

  • Tracer Addition: Add the fluorescently labeled ATP-competitive tracer and the Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His, depending on the recombinant kinase tag).

  • Equilibration: Incubate for 60 minutes in the dark to reach thermodynamic equilibrium.

  • Detection: Excite the plate at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor) after a 100 µs delay.

  • Data Synthesis: Calculate the FRET ratio (665/615 nm) and fit the dose-response curve using a four-parameter logistic regression to derive the IC50.

TR_FRET Step1 1. Kinase + Fluorescent Tracer Step2 2. Add Pyrazole Inhibitor Step1->Step2 Incubation Step3 3. Add Eu-Anti-Tag Antibody Step2->Step3 Equilibration Step4 4. Measure TR-FRET Signal Step3->Step4 Excitation @ 340nm

Step-by-step TR-FRET workflow for quantifying kinase inhibitor binding affinity.

Protocol: Cellular Phosphorylation Profiling (Western Blot)

Objective: Confirm that the biochemical affinity of the pyrazole inhibitor translates to intracellular target engagement. Causality & Rationale: Biochemical assays do not account for cell membrane permeability or intracellular ATP competition (intracellular ATP is ~1-5 mM, vastly higher than biochemical assay conditions). Profiling downstream phosphorylation (e.g., p-STAT3 for ruxolitinib) confirms physiological efficacy[10].

Step-by-Step Workflow:

  • Cell Culture & Treatment: Seed target cells (e.g., HEL cells for JAK2 V617F) in 6-well plates. Treat with the pyrazole inhibitor for 2 hours. Causality: Ruxolitinib results in maximal inhibition of STAT3 phosphorylation at 2 hours[4].

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylation state.

  • Electrophoresis & Transfer: Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against the phosphorylated target (e.g., anti-p-STAT3) and the total protein (anti-STAT3) as an internal loading control.

  • Quantification: Detect via chemiluminescence and calculate the ratio of phosphorylated to total protein to determine the cellular IC50.

Conclusion

The pyrazole scaffold represents a cornerstone in modern kinase inhibitor design. By exploiting its dual hydrogen-bond donor/acceptor capabilities, drug developers can achieve highly potent, ATP-competitive interactions within the kinase hinge region[1]. As demonstrated by agents like ruxolitinib and crizotinib, this structural paradigm translates to profound clinical efficacy[4][7]. Future development will continue to leverage the pyrazole core, utilizing structural biology and self-validating screening methodologies to overcome emerging gatekeeper mutations in oncology.

References

  • Attachment 1. Product Information for Ruxolitinib Source: tga.gov.au URL:4

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies (MDPI) Source: mdpi.com URL:6

  • What diseases does Ruxolitinib Phosphate treat? Source: patsnap.com URL:5

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies (PMC) Source: nih.gov URL:1

  • Ruxolitinib Phosphate Source: lgmpharma.com URL:10

  • Crizotinib: A comprehensive review Source: researchgate.net URL:7

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: mdpi.com URL:9

  • Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs Source: nih.gov URL:2

  • Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib Source: acs.org URL:3

  • Discovery of potential ALK inhibitors by virtual screening approach Source: nih.gov URL:8

Sources

Foundational

The Pyrazole Scaffold: A Versatile Nucleus with Broad Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and capacity for diverse chemical modifications have led to the development of a vast library of derivatives with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the therapeutic potential of pyrazole derivatives, with a focus on their applications in oncology, inflammation, infectious diseases, and neurology. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the efficacy of these compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel pyrazole-based therapeutics.

Introduction: The Privileged Pyrazole Core

Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] The unique structural features of the pyrazole ring, including its aromaticity and the presence of two nitrogen atoms, allow for a variety of intermolecular interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[3] This inherent versatility has established the pyrazole moiety as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme.

The clinical success of pyrazole-based drugs further underscores the importance of this heterocyclic system. Notable examples include the anti-inflammatory drug celecoxib, the anticancer agent crizotinib, and the anti-obesity drug rimonabant.[4][5] These drugs highlight the broad therapeutic applicability of pyrazole derivatives, which extends to a wide range of diseases.[4][5][6][7][8][9] This guide will explore the key therapeutic areas where pyrazole derivatives have shown significant promise.

Synthetic Strategies for Pyrazole Derivatives

The synthesis of pyrazole derivatives has evolved significantly, with numerous methods available to construct this versatile scaffold. Traditional methods often involve the condensation reaction of hydrazines with 1,3-dicarbonyl compounds.[3] More contemporary approaches include 1,3-dipolar cycloaddition of diazo compounds with alkenes or alkynes, and multicomponent reactions that allow for the efficient and diverse synthesis of substituted pyrazoles.[2][6][7]

The choice of synthetic route is crucial as it dictates the substitution pattern on the pyrazole ring, which in turn significantly influences the compound's biological activity. The ability to strategically place various functional groups on the pyrazole core is a key aspect of medicinal chemistry efforts aimed at optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives.[2][3]

Therapeutic Applications of Pyrazole Derivatives

The broad-ranging biological activities of pyrazole derivatives have led to their investigation in numerous therapeutic areas.[6][7][8] The following sections will detail their potential in several key fields.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[10] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in tumor growth and proliferation.

3.1.1. Mechanism of Action: Targeting Kinases and Other Cancer-Related Pathways

A significant number of pyrazole-based anticancer agents function as kinase inhibitors.[10][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a common feature of many cancers. Pyrazole derivatives have been designed to target a variety of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is associated with the development and progression of several cancers. Pyrazole-containing compounds have been shown to inhibit EGFR signaling, leading to decreased cell proliferation and apoptosis.[10]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrazole derivatives that inhibit CDKs can induce cell cycle arrest and apoptosis in cancer cells.[10]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Several pyrazole-based BTK inhibitors are in clinical development.[10]

Beyond kinase inhibition, pyrazole derivatives have also been shown to exert their anticancer effects through other mechanisms, such as inducing apoptosis and inhibiting tubulin polymerization.[10]

Experimental Protocol: In Vitro Anticancer Activity Assessment

A standard method to evaluate the in vitro anticancer activity of pyrazole derivatives is the Sulforhodamine B (SRB) assay.

Methodology:

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 48-72 hours.

  • Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Logical Workflow for Anticancer Drug Discovery with Pyrazole Derivatives

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Pyrazole Derivative Synthesis purification Purification & Characterization synthesis->purification srb_assay SRB or MTT Assay purification->srb_assay Test Compounds cell_lines Panel of Cancer Cell Lines cell_lines->srb_assay kinase_assay Kinase Inhibition Assays srb_assay->kinase_assay Active Hits apoptosis_assay Apoptosis Assays (e.g., Annexin V) srb_assay->apoptosis_assay cell_cycle Cell Cycle Analysis srb_assay->cell_cycle animal_model Xenograft Animal Model kinase_assay->animal_model Lead Compound efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Studies animal_model->toxicity

Caption: Workflow for anticancer pyrazole drug discovery.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prime example of a successful drug in this class.[1] The primary mechanism of action for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes.

3.2.1. Mechanism of Action: COX Inhibition

COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] By selectively inhibiting COX-2 over COX-1, pyrazole derivatives like celecoxib can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. Molecular modeling studies have shown that pyrazole analogs can interact with the COX-2 active site through hydrogen bonding and other interactions, leading to their inhibitory effect.[8]

Signaling Pathway of COX-2 in Inflammation

cox2_pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 action Prostaglandins Prostaglandins (PGs) Arachidonic_Acid->Prostaglandins COX-2 action COX2 COX-2 Enzyme Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibits

Caption: COX-2 inflammatory pathway and pyrazole inhibition.

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced rat paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[8][9]

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the pyrazole derivative or a standard drug (e.g., diclofenac) orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[6][7] The introduction of different substituents, such as halogens or alkyl groups, on the pyrazole ring can significantly influence their antimicrobial properties.[1]

3.3.1. Mechanism of Action

The exact mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may act by:

  • Inhibiting essential microbial enzymes.

  • Disrupting cell membrane integrity.

  • Interfering with nucleic acid synthesis.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro antimicrobial activity of a compound.

Methodology (Broth Microdilution Method):

  • Compound Preparation: Prepare a series of twofold dilutions of the pyrazole derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Neuroprotective and Other CNS Activities

Pyrazole derivatives have also shown potential in the treatment of central nervous system (CNS) disorders. Some derivatives have exhibited anticonvulsant, antidepressant, and neuroprotective effects.[1][8] The mechanisms of action in the CNS are varied and can include modulation of neurotransmitter levels and inhibition of enzymes like acetylcholinesterase.[1]

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[2][10] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds. For instance, in the context of anticancer activity, appropriate substitutions at different positions of the pyrazole ring can significantly enhance efficacy and tumor selectivity.[10] Similarly, for anti-inflammatory activity, the presence of specific groups can influence the selectivity for COX-2 over COX-1.

Conclusion and Future Perspectives

The pyrazole scaffold remains a highly versatile and privileged structure in medicinal chemistry, with a proven track record of producing successful therapeutic agents. The diverse biological activities of its derivatives, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, ensure that this heterocyclic system will continue to be a focal point of drug discovery research. Future efforts in this field will likely focus on the development of pyrazole derivatives with improved selectivity and novel mechanisms of action. The application of computational methods and artificial intelligence in drug design will further accelerate the discovery of new and effective pyrazole-based therapeutics.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 834-856.
  • Lv, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 185. [Link]

  • Sharma, V., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal.
  • Singh, N., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(1), 2.
  • Al-Ostoot, F. H., et al. (2022).
  • Kumar, A., & Kumar, R. (2023). Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review.
  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6061.
  • Patel, R. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Kumar, S., et al. (2024).
  • Unciti-Broceta, A. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.

Sources

Exploratory

Discovery and Synthesis of Novel Pyrazole-Containing Heterocycles: A Technical Guide

Introduction: The Pyrazole Pharmacophore in Modern Drug Discovery Heterocyclic frameworks containing nitrogen atoms constitute the structural backbone of modern pharmaceutical chemistry. Among these, the pyrazole ring—a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Pharmacophore in Modern Drug Discovery

Heterocyclic frameworks containing nitrogen atoms constitute the structural backbone of modern pharmaceutical chemistry. Among these, the pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has emerged as a highly versatile and privileged scaffold[1]. Over the past decade, the U.S. FDA has approved numerous pyrazole-containing drugs across diverse therapeutic areas, including oncology (e.g., Crizotinib, Asciminib), inflammation (e.g., Celecoxib), and cardiovascular diseases (e.g., Apixaban, Vericiguat)[2][3].

The success of pyrazoles in drug discovery is not coincidental. It stems from a rare combination of structural rigidity, metabolic stability, and a highly tunable physicochemical profile[3][4]. As medicinal chemistry shifts toward rational, structure-guided design, understanding the mechanistic rationale behind pyrazole incorporation and mastering its modern synthesis are critical competencies for any drug development professional.

Mechanistic Rationale: Why Pyrazoles?

When designing a novel drug candidate, the selection of a core scaffold dictates the molecule's trajectory through pharmacokinetic (PK) and pharmacodynamic (PD) optimization. Pyrazoles offer distinct advantages over other five-membered heterocycles (such as pyrroles or imidazoles):

  • Dual Hydrogen-Bonding Capacity: The N1 atom acts as a hydrogen-bond donor (similar to pyrrole), while the adjacent N2 atom acts as a hydrogen-bond acceptor (similar to pyridine)[4]. This unique 1,2-diazole configuration allows pyrazoles to engage in bidentate interactions with target kinase hinge regions or enzyme active sites.

  • Conformational Control: The ring enforces defined spatial relationships between substituents at the C3, C4, and C5 positions, allowing medicinal chemists to precisely vector functional groups into distinct binding pockets[1].

  • Metabolic Stability: Pyrazoles are highly resistant to oxidative degradation by cytochrome P450 enzymes compared to their non-aromatic or electron-rich counterparts, significantly improving the half-life of the resulting drug[3].

Pharmacophore Core Pyrazole Core (Metabolically Stable) N1 N1: H-Bond Donor (Pyrrole-like) Core->N1 N2 N2: H-Bond Acceptor (Pyridine-like) Core->N2 Sub35 C3/C5 Substituents (Target Selectivity) Core->Sub35 Sub4 C4 Substituent (Lipophilicity/PK Tuning) Core->Sub4

Caption: Structural and physicochemical logic of the pyrazole pharmacophore.

Recent Advances in Synthetic Methodologies

Historically, pyrazoles were synthesized via the classical Knorr reaction—the condensation of 1,3-dicarbonyl compounds with hydrazines. While foundational, this method often suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 1,3- and 1,5-disubstituted isomers, and requires harsh acidic conditions[5].

Recent advances have shifted the paradigm toward highly regioselective, green, and step-economical methodologies. Among the most disruptive technologies is Visible-Light Photoredox Catalysis . This approach utilizes transition-metal photocatalysts (e.g., Ru(II) or Ir(III) complexes) to drive single-electron transfer (SET) events under mild, room-temperature conditions[5]. For instance, the aerobic annulation of hydrazones with Michael acceptors via photoredox catalysis allows for the rapid assembly of polysubstituted pyrazoles using ambient air as the terminal oxidant, bypassing the need for stoichiometric toxic oxidants[6].

Data Presentation: Comparative Synthetic Strategies

To guide protocol selection, the following table summarizes the operational parameters of classical versus modern pyrazole synthesis strategies:

Synthetic StrategyTypical Reagents / CatalystsKey AdvantagesMajor LimitationsGreen Chemistry Profile
Classical Knorr Synthesis 1,3-Diketones, Hydrazines, Acid catalystHighly robust, scalable, inexpensive reagents.Poor regioselectivity; harsh acidic conditions.Low (High waste, toxic solvents).
Microwave-Assisted MCR Aldehydes, Malononitrile, Hydrazine (One-pot)Rapid reaction times; high structural diversity.Requires specialized microwave reactors.High (Solvent-free or aqueous options)[7].
Photoredox Catalysis Hydrazones, Michael Acceptors, Ru(bpy)₃²⁺, Blue LEDExcellent regioselectivity; room temperature; air as oxidant.High cost of Ru/Ir catalysts; requires photoreactor setup.Very High (Atom economical, visible light driven)[6][8].

Experimental Protocol: Visible-Light Photoredox Synthesis of Polysubstituted Pyrazoles

As an Application Scientist, I emphasize that the reliability of photoredox methodologies hinges on precise control over photon flux and the dissolved oxygen concentration. The following protocol details the Ru(II)-catalyzed [3+2] cycloaddition of hydrazines with Michael acceptors to yield 1,4-disubstituted pyrazoles[5][6].

Mechanistic Workflow

Workflow Reagents Hydrazone + Michael Acceptor Catalyst Ru(bpy)3(PF6)2 + Blue LED (450 nm) Reagents->Catalyst OxQuench Oxidative Quenching Cycle (Radical Generation) Catalyst->OxQuench Cycloadd [3+2] Cycloaddition (Intermediate Formation) OxQuench->Cycloadd Aromatize Aerobic Aromatization (O2 as Terminal Oxidant) Cycloadd->Aromatize Product Polysubstituted Pyrazole Aromatize->Product

Caption: Visible-light photoredox catalytic cycle for pyrazole annulation.

Step-by-Step Methodology & Causal Logic

Step 1: Reaction Assembly

  • Procedure: In a 10 mL transparent glass vial equipped with a magnetic stir bar, add the hydrazone derivative (0.5 mmol), the Michael acceptor (0.75 mmol), and the photocatalyst Ru(bpy)₃(PF₆)₂ (2.5 mol%). Dissolve the mixture in 3 mL of N,N-dimethylacetamide (DMA).

  • Causality: DMA is selected due to its high dielectric constant, which effectively solubilizes both the highly polar ionic photocatalyst and the lipophilic organic substrates[5].

Step 2: Aerobic Atmosphere Control

  • Procedure: Unlike traditional photoredox protocols that require rigorous freeze-pump-thaw degassing to prevent triplet state quenching, leave the vial open to the air or attach an O₂ balloon.

  • Causality: In this specific transformation, ambient oxygen is not a detrimental quencher but rather the required terminal electron acceptor. O₂ drives the final oxidative aromatization step, converting the dihydropyrazole intermediate into the fully aromatic pyrazole core[6][8].

Step 3: Photocatalytic Irradiation

  • Procedure: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 12–16 hours. Ensure a cooling fan is active to maintain the temperature below 30 °C.

  • Causality: The 450 nm wavelength perfectly overlaps with the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ru(II) complex. Vigorous stirring maximizes the surface area for oxygen dissolution. The cooling fan prevents thermal background reactions that could degrade regioselectivity.

Step 4: Self-Validating In-Process Monitoring

  • Procedure: At the 10-hour mark, withdraw a 10 µL aliquot, dilute in mass spectrometry-grade acetonitrile, and analyze via LC-MS.

  • Causality: This self-validating step ensures the catalytic cycle is proceeding. You should observe the disappearance of the hydrazone mass and the appearance of the [M+H]⁺ peak corresponding to the final pyrazole. If the dihydropyrazole intermediate mass is dominant, oxygen diffusion is insufficient; increase the stirring rate.

Step 5: Workup and Isolation

  • Procedure: Dilute the reaction mixture with 15 mL of ethyl acetate and wash with water (3 × 10 mL) and brine (1 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Causality: The aqueous washes effectively partition the highly polar Ru(II) catalyst and DMA solvent into the aqueous phase, leaving the lipophilic pyrazole product in the organic layer for clean chromatographic isolation.

Conclusion & Future Outlook

The pyrazole scaffold remains an undisputed cornerstone of modern medicinal chemistry, validated by its pervasive presence in FDA-approved therapeutics[2][4]. As demonstrated, the evolution of synthetic methodologies—from classical Knorr condensations to state-of-the-art visible-light photoredox catalysis—has empowered researchers to construct highly functionalized pyrazoles with unprecedented precision and environmental sustainability[5][6].

References[9] Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954707/[8] Title: Relay Visible-Light Photoredox Catalysis: Synthesis of Pyrazole Derivatives via Formal[4 + 1] Annulation and Aromatization | Organic Letters | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/acs.orglett.6b03378[6] Title: Visible-Light Photocatalytic Aerobic Annulation for the Green Synthesis of Pyrazoles | Organic Letters | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/acs.orglett.6b01980[5] Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI | Source: mdpi.com | URL:https://www.mdpi.com/1420-3049/28/18/6447[2] Title: Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed | Source: nih.gov | URL: https://pubmed.ncbi.nlm.nih.gov/38908006/[4] Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9922223/[7] Title: Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities - SSRN | Source: ssrn.com | URL:https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4666504[3] Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629738/[1] Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD | Source: ijnrd.org | URL:https://www.ijnrd.org/papers/IJNRD2401083.pdf

Sources

Foundational

Structural analysis of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Structural Analysis & Characterization Guide: 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine Executive Technical Summary 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is a critical heterocyclic scaffold, often utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis & Characterization Guide: 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Executive Technical Summary

1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is a critical heterocyclic scaffold, often utilized as a pharmacophore in kinase inhibitors and GPCR ligands.[1] Its structural integrity is defined by the regioselective positioning of the amine group at C5 and the benzyl substituent at N1.

This guide addresses the primary analytical challenge: distinguishing the target 1,5-isomer from its thermodynamically stable 1,3-isomer byproduct. As a Senior Application Scientist, I provide here a self-validating analytical framework combining high-field NMR, X-ray diffraction (XRD), and regioselective synthetic logic.

Molecular Architecture & Theoretical Framework

The molecule comprises a pyrazole core substituted at three positions:[2][3][4]

  • N1: 2-Methoxybenzyl group (Steric bulk, electronic donor).[1]

  • C4: Methyl group (Lipophilic anchor).[1]

  • C5: Primary Amine (H-bond donor/acceptor).

Tautomerism and Regioisomerism

In solution, aminopyrazoles exist in equilibrium. However, N-substitution locks the annular tautomerism. The critical structural ambiguity arises during synthesis:

  • Target (5-Amino isomer): The benzyl group is adjacent to the amine.[5]

  • Impurity (3-Amino isomer): The benzyl group is distal to the amine.

Note: The 2-methoxy substituent on the benzyl ring introduces an ortho-effect, potentially creating intramolecular hydrogen bonds or specific steric clashes that influence crystal packing.

Synthetic Pathway & Regiochemical Control[1][6]

To understand the impurities, we must understand the origin. The synthesis typically involves the condensation of 2-methoxybenzylhydrazine with 2-methyl-3-oxopropanenitrile (or an equivalent enaminonitrile).[1]

Regioselectivity Mechanism: The hydrazine terminal nitrogen (


) is the most nucleophilic species. It attacks the most electrophilic center of the nitrile derivative.
  • Kinetic Product (Target): Attack at the ketone/aldehyde carbon

    
     cyclization onto nitrile 
    
    
    
    5-aminopyrazole .[1]
  • Thermodynamic Drift: Under harsh acidic conditions, the reaction may favor the 3-amino isomer.

SynthesisPath Pre1 2-Methoxybenzyl hydrazine Inter Hydrazone Intermediate Pre1->Inter Condensation Pre2 2-Methyl-3- oxopropanenitrile Pre2->Inter Target TARGET: 1-(2-Methoxybenzyl)- 4-methyl-5-amine Inter->Target Kinetic Cyclization (Basic/Neutral) Impurity IMPURITY: 1-(2-Methoxybenzyl)- 4-methyl-3-amine Inter->Impurity Thermodynamic Rearrangement

Figure 1: Regiodivergent pathways in aminopyrazole synthesis. The 5-amino isomer is generally the kinetic product of hydrazine-nitrile condensations.

Spectroscopic Characterization (The Core)

This section details the self-validating protocol to confirm the structure.

Nuclear Magnetic Resonance (NMR) Strategy

The distinction between the 3-amino and 5-amino isomers cannot be made solely by 1D proton NMR integration.[1] It requires NOE (Nuclear Overhauser Effect) analysis to prove spatial proximity.[1]

Critical Diagnostic Experiment: 1D NOE or 2D NOESY

  • Irradiate: The Benzyl Methylene (

    
    ) protons (~5.2 ppm).
    
  • Observation (Target 5-Amino): You should see a strong NOE enhancement of the Pyrazole-Amine (

    
    ) protons or the C4-Methyl group.[1]
    
  • Observation (Impurity 3-Amino): The Benzyl

    
     is too far from the amine. You will instead see NOE enhancement of the Pyrazole C5-H (if C4 was H) or only the C4-Methyl, but crucially the chemical environment of the N1-Benzyl is distinct.
    

Table 1: Predicted Diagnostic NMR Shifts (DMSO-d6)

PositionAtomShift (

ppm)
MultiplicityDiagnostic Note
N1-Subst Benzyl

5.10 – 5.25SingletKey NOE Anchor .[1]
C5

5.80 – 6.20Broad SingletExchangeable with

.[1] Broadening indicates H-bonding.[1]
C3 Pyrazole

7.20 – 7.40SingletSharp singlet.[1] Confirm C3 vs C5 by HMBC.
C4

1.90 – 2.05SingletCoupled to C3-H in COSY (weak allylic).[1]
Ar-OR

3.75 – 3.85SingletDiagnostic for the 2-methoxybenzyl fragment.[1]
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Parent Ion:

    
     (approx, calculated based on MW).
    
  • Fragmentation:

    • Loss of the benzyl group is the primary fragmentation pathway.

    • Look for the tropylium ion derivative (

      
      ) characteristic of methoxybenzyl cleavage.
      

Solid-State Analysis (XRD)

Single Crystal X-Ray Diffraction (SC-XRD) is the "Gold Standard" for absolute regiochemical assignment.[1]

Crystal Growth Protocol:

  • Dissolve 50 mg of pure compound in hot Ethanol/Ethyl Acetate (1:1).

  • Allow slow evaporation at room temperature over 48-72 hours.

  • Look for prisms or needles.[1]

Structural Features to Analyze:

  • Intermolecular H-Bonding: The C5-amine acts as a donor (

    
    ) to the N2 of a neighboring pyrazole ring, forming a dimer or catemer chain.
    
  • Intramolecular Interaction: Check for hydrogen bonding between the C5-amine and the oxygen of the ortho-methoxy group on the benzyl ring. This "lock" can rigidify the N1-C(benzyl) bond.[1]

Quality Control & Impurity Profiling

For drug development, quantifying the "wrong" isomer is mandatory.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    ).
    
  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Differentiation: The 5-amino isomer is generally more polar (elutes earlier) than the 3-amino isomer due to the exposed amine being more accessible for solvation compared to the 3-amino form which is often shielded or forms different aggregates.

AnalyticalWorkflow Sample Crude Sample HPLC HPLC-MS (Purity Check) Sample->HPLC Decision Single Peak? HPLC->Decision Prep Prep-HPLC Purification Decision->Prep No (Isomer Mix) NMR 1H NMR + NOESY (Regio-Confirmation) Decision->NMR Yes Prep->NMR XRD SC-XRD (Absolute Config) NMR->XRD Final Validation

Figure 2: Analytical decision matrix for structural validation.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1-substituted 5-aminopyrazoles.[1]

    • Source:Journal of Heterocyclic Chemistry.
    • Link: [Wiley Online Library - J. Het.[1] Chem.]([Link]) (General reference for scaffold synthesis).[1]

  • NMR Characterization of Aminopyrazoles

    • Title: Structure and tautomerism of 4-substituted 3(5)
    • Source:Magnetic Resonance in Chemistry.
    • Link: (Use search term: "aminopyrazole tautomerism NMR").[1]

  • Crystallographic Data

    • Title: Crystal structure of 1-benzyl-5-amino-1H-tetrazole (Analogous packing motifs).[1][6]

    • Source:Comptes Rendus Chimie.
    • Link:[1]

  • General Synthetic Procedure

    • Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (Methodology reference).[1][7][8]

    • Source:Molbank (MDPI).[1]

    • Link:[1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Kinase Inhibition Assay Using 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Introduction: The Scientific Imperative for Kinase Inhibitor Screening Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, prolifera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Imperative for Kinase Inhibitor Screening

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and metabolism.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate molecules.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major focus for therapeutic drug discovery.[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities, including kinase inhibition.[3][4] This document provides a detailed protocol for an in vitro assay to evaluate the inhibitory potential of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine against a hypothetical protein kinase.

The following application note is designed for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step guide to performing a luminescence-based kinase inhibition assay, a widely used method in high-throughput screening (HTS) due to its sensitivity, simplicity, and scalability.[5][6][7] We will delve into the rationale behind experimental choices, ensuring a robust and self-validating protocol.

Principle of the Luminescence-Based Kinase Assay

This protocol utilizes a homogeneous, "add-mix-read" luminescent assay format to quantify kinase activity. The fundamental principle is the measurement of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate.[5][8] A proprietary luciferase enzyme is used to catalyze the oxidation of luciferin in the presence of ATP, generating a light signal that is directly proportional to the ATP concentration.[7][8] In the presence of an active kinase, ATP is consumed during the phosphorylation of the substrate, leading to a decrease in the available ATP and a corresponding reduction in the luminescent signal.[5][7][8] Conversely, if a compound inhibits the kinase, ATP consumption is reduced, resulting in a higher luminescent signal.[9] This inverse relationship between kinase activity and luminescent output allows for the quantification of inhibitor potency.

Experimental Workflow Overview

The experimental workflow is designed for efficiency and reproducibility, making it suitable for screening compound libraries. The process involves preparing the kinase reaction, adding the test compound, initiating the reaction with ATP, stopping the reaction and detecting the remaining ATP with a luciferase-based reagent, and finally, measuring the luminescent signal.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Kinase, Substrate, and Compound Dilutions plate Dispense Compound/Vehicle to Assay Plate reagents->plate add_enzyme Add Kinase and Substrate to Plate plate->add_enzyme incubate_inhibitor Pre-incubate for Inhibitor Binding add_enzyme->incubate_inhibitor add_atp Initiate Reaction with ATP incubate_inhibitor->add_atp incubate_reaction Incubate for Phosphorylation add_atp->incubate_reaction add_detection_reagent Add Luminescent Detection Reagent incubate_reaction->add_detection_reagent incubate_detection Incubate to Stabilize Signal add_detection_reagent->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence

Caption: General workflow for the in vitro luminescence-based kinase inhibition assay.

Detailed In Vitro Kinase Inhibition Protocol

This protocol is a general guideline and should be optimized for the specific kinase and substrate being investigated.

Materials and Reagents
  • Kinase: Purified recombinant protein kinase of interest.

  • Substrate: A suitable peptide or protein substrate for the chosen kinase.

  • 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine: Test compound, dissolved in 100% DMSO to create a stock solution.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Kinase Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), and other components to ensure optimal enzyme activity.

  • Luminescent Kinase Assay Kit: (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega).[5][7][8]

  • Multi-well Plates: White, opaque 96- or 384-well plates are recommended to maximize luminescent signal and prevent crosstalk.

  • Plate Reader: A luminometer capable of reading multi-well plates.

  • Multichannel Pipettes and/or Automated Liquid Handling System.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a serial dilution of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine in 100% DMSO. A common starting concentration for the highest dose is 10 mM. A 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.

    • Include a DMSO-only control (vehicle control) to represent 0% inhibition and a control with no enzyme or a known potent inhibitor for 100% inhibition.

  • Assay Plate Preparation:

    • Using a multichannel pipette or automated liquid handler, transfer a small volume (e.g., 1 µL) of each compound dilution and the DMSO control into the wells of the assay plate.

  • Kinase Reaction Mixture Preparation:

    • Prepare a master mix of the kinase reaction buffer containing the kinase and its substrate at their optimized concentrations. The optimal concentrations of the enzyme and substrate should be determined empirically in preliminary experiments to ensure the assay is in the linear range.

  • Enzyme and Inhibitor Pre-incubation:

    • Add the kinase reaction mixture to each well of the assay plate containing the pre-dispensed compound.

    • Gently mix the plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature. This step allows the test compound to bind to the kinase before the phosphorylation reaction is initiated.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the kinase assay buffer at a concentration that is at or near the Km of the kinase for ATP.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Mix the plate and incubate for the desired reaction time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection:

    • Equilibrate the luminescent kinase assay reagent to room temperature as per the manufacturer's instructions.[5][7][8]

    • Add a volume of the detection reagent equal to the volume in the assay wells. This reagent will stop the kinase reaction and initiate the luminescence reaction.

    • Incubate the plate at room temperature for a period recommended by the manufacturer (typically 10-30 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate luminometer.

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percentage of kinase inhibition for each concentration of the test compound.

1. Calculation of Percent Inhibition:

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme))

Where:

  • Signal_compound is the luminescence from wells containing the test compound.

  • Signal_vehicle is the luminescence from wells containing only the DMSO vehicle (0% inhibition).

  • Signal_no_enzyme is the luminescence from wells without the kinase (100% inhibition).

2. IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor at which 50% of the kinase activity is inhibited. To determine the IC50 value, the calculated percent inhibition values are plotted against the logarithm of the inhibitor concentrations. The data are then fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, XLfit).

Quantitative Data Summary Table
Compound Concentration (µM)Raw Luminescence (RLU)Percent Inhibition (%)
100150,00095.0
33.3145,00092.5
11.1120,00080.0
3.780,00050.0
1.250,00025.0
0.430,00012.5
0.122,0003.5
0.0420,5000.25
0.0120,0000.0
Vehicle (0)20,0000.0
No Enzyme180,000100.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Putative Signaling Pathway and Mechanism of Inhibition

While the specific target of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is not yet elucidated, many pyrazole-containing compounds function as ATP-competitive kinase inhibitors.[4] This means they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Signal Upstream Signal Kinase Protein Kinase Signal->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Inhibitor 1-(2-Methoxybenzyl)-4-methyl- 1H-pyrazol-5-amine Inhibitor->Kinase Blocks ATP Binding

Sources

Application

Cell-based assays for testing 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine efficacy

Application Note: Functional Profiling of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine Abstract This application note details the cell-based efficacy testing of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (referre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Profiling of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Abstract

This application note details the cell-based efficacy testing of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (referred to herein as MB-MPA ). Belonging to the N-benzyl-aminopyrazole class, this scaffold is a privileged structure in medicinal chemistry, frequently exhibiting bioactivity as a Mitogen-Activated Protein Kinase (p38 MAPK) inhibitor , Cyclin-Dependent Kinase (CDK) inhibitor , or anti-inflammatory modulator (COX-2 pathway interference) [1, 2]. This guide provides a comprehensive workflow for validating the compound's efficacy, focusing on target engagement, antiproliferative potency, and anti-inflammatory signaling suppression.

Introduction & Mechanism of Action

The MB-MPA molecule features a pyrazole core substituted with a primary amine and a lipophilic 2-methoxybenzyl group. This structural arrangement mimics the ATP-binding hinge region of various kinases, allowing the molecule to act as an ATP-competitive inhibitor. Furthermore, the N-benzyl substitution pattern is critical for hydrophobic pocket occupancy in targets like p38α MAPK and CDK2/Cyclin E , which drive inflammation and cell cycle progression, respectively [3].

Signaling Pathway & Intervention Points

The following diagram illustrates the putative mechanism of action (MoA) where MB-MPA intercepts phosphorylation cascades.

MOA_Pathway Stimulus Pro-Inflammatory Stimulus (LPS/TNFα) Receptor Membrane Receptor (TLR4 / TNFR) Stimulus->Receptor MAPK_Cascade MAPK Cascade (MAPKKK -> MAPKK) Receptor->MAPK_Cascade p38 p38 MAPK (Target) MAPK_Cascade->p38 Phosphorylation MK2 MK2 (Downstream Kinase) p38->MK2 Activation TF Transcription Factors (ATF2 / NF-κB) MK2->TF Cytokines Inflammatory Cytokines (IL-6, TNFα, COX-2) TF->Cytokines Gene Expression MB_MPA MB-MPA (Inhibitor) MB_MPA->p38 ATP-Competitive Inhibition

Figure 1: Putative Mechanism of Action. MB-MPA targets the ATP-binding pocket of p38 MAPK, preventing downstream phosphorylation of MK2 and subsequent cytokine production.

Experimental Workflow Overview

To rigorously validate MB-MPA, we employ a "Self-Validating" tiered approach:

  • Phenotypic Screen: Establish IC50 values for cytotoxicity.

  • Target Engagement: Verify physical binding inside living cells (CETSA).

  • Functional Efficacy: Quantify downstream pathway suppression (Reporter Assays).

Workflow Step1 Step 1: Viability Assay (MTS/ATP) Step2 Step 2: Target Engagement (CETSA) Step1->Step2 If non-toxic < 10µM Step3 Step 3: Functional Readout (Luciferase/ELISA) Step2->Step3 If Tm shift observed Decision Go/No-Go Decision Step3->Decision

Figure 2: Experimental Tier Structure. Progression requires passing specific checkpoints to distinguish off-target toxicity from specific efficacy.

Protocol 1: Cellular Viability & IC50 Determination

Before testing specific efficacy, the non-specific cytotoxicity window must be defined. We use an ATP-based luminescent assay (e.g., CellTiter-Glo®) which is more sensitive than tetrazolium (MTT/MTS) assays for kinase inhibitors.

  • Cell Lines: THP-1 (Monocytes) or RAW 264.7 (Macrophages) for inflammation; MCF-7 for proliferation.

  • Controls: Staurosporine (Positive Death Control), DMSO (Vehicle).

Step-by-Step Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate overnight at 37°C/5% CO2.

  • Compound Preparation:

    • Dissolve MB-MPA in 100% DMSO to 10 mM stock.

    • Prepare a 1:3 serial dilution in culture medium (Top conc: 100 µM, 8 points). Final DMSO < 0.5%.

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 72 hours .

  • Readout:

    • Equilibrate plate to room temperature (RT) for 30 min.

    • Add 100 µL ATP detection reagent per well.

    • Shake orbitally (2 min) and incubate (10 min) to stabilize signal.

    • Measure Luminescence (RLU).

  • Analysis: Fit data to a 4-parameter logistic curve to determine IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This assay is critical for proving Target Engagement . It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm). This distinguishes specific binding from non-specific artifacts [4].

Assay Logic: If MB-MPA binds p38 MAPK (or the specific target), the protein will remain soluble at higher temperatures compared to the DMSO control.

Step-by-Step Protocol:

  • Treatment: Treat 10^7 cells with 10 µM MB-MPA or DMSO for 1 hour.

  • Harvest: Wash cells with PBS, resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into 8 PCR tubes. Heat each tube to a distinct temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes.

  • Lysis: Cool samples to RT. Add 0.4% NP-40 and perform freeze-thaw cycles (x3) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Collect supernatant (soluble fraction).

    • Perform Western Blot probing for the target (e.g., anti-p38 MAPK).

  • Quantification: Plot band intensity vs. Temperature. A right-shift in the curve indicates binding.

Protocol 3: NF-κB Reporter Assay (Anti-Inflammatory Efficacy)

Since aminopyrazoles often modulate inflammatory pathways, an NF-κB luciferase reporter provides a functional readout of efficacy downstream of the target.

  • Cell Line: HEK-Blue™ hTLR4 or NF-κB-luciferase stable transfectants.

  • Stimulant: Lipopolysaccharide (LPS) (activates TLR4 -> p38/NF-κB axis).

Step-by-Step Protocol:

  • Seeding: Seed reporter cells at 20,000 cells/well in 96-well plates.

  • Pre-treatment: Add MB-MPA (0.1, 1, 5, 10 µM) for 1 hour prior to stimulation.

  • Stimulation: Add LPS (final conc. 100 ng/mL). Incubate for 6–18 hours.

  • Detection:

    • Add Luciferase substrate (e.g., QUANTI-Luc™).

    • Measure Luminescence immediately.

  • Data Interpretation:

    • Calculate % Inhibition =

      
      
      
    • A dose-dependent reduction in luminescence confirms anti-inflammatory efficacy.

Data Presentation & Expected Results

The following table summarizes expected outcomes if MB-MPA acts as a specific inhibitor versus a non-specific toxicant.

AssayMetricSpecific Inhibitor ProfileNon-Specific Toxicant Profile
ATP Viability IC50> 10 µM (in short term)< 1 µM (rapid cell death)
CETSA ΔTmShift > 2°CNo Shift
NF-κB Reporter EC50< 5 µMInactive or correlates with death
Western Blot p-MK2Reduced phosphorylationNo change / Global degradation

Safety & Handling (SDS Summary)

  • Hazard: 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is an irritant.

  • H-Codes: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).

  • PPE: Nitrile gloves, safety goggles, and work within a chemical fume hood for stock preparation.

References

  • Kumar, V., et al. (2013). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry. Link

  • Bawazir, W. (2020).[1] "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • BenchChem Technical Guide. (2025). "Core Mechanism of Action of Pyrazole-amines." Link

Sources

Method

Application Notes &amp; Protocols for In Vivo Evaluation of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of the novel pyrazole derivative, 1-(2-Methoxybenzyl)-4-methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of the novel pyrazole derivative, 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine. Due to the absence of published data for this specific molecule, the proposed testing strategy is predicated on the well-established pharmacological activities of the pyrazole scaffold.[1][2] Pyrazole-containing compounds are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4][5] This guide outlines a logical, tiered approach, commencing with essential preliminary in vitro characterization, followed by systematic in vivo studies to assess tolerability, pharmacokinetics, and efficacy in relevant animal models of inflammation and pain.

Introduction: The Rationale for In Vivo Investigation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2] Notable examples include the anti-inflammatory drug celecoxib and the analgesic difenamizole.[1][2] The structural features of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine, specifically the substituted pyrazole ring, suggest a high probability of biological activity. The methoxybenzyl group, for instance, has been associated with anti-inflammatory effects in other molecular contexts.[3]

Given that this is a novel chemical entity, a systematic and phased in vivo evaluation is critical to characterize its pharmacological profile and therapeutic potential.[6][7] This process must begin with foundational safety and exposure studies before proceeding to efficacy models.[8] The protocols detailed herein are based on established, validated methodologies to ensure scientific rigor and data reproducibility.

Pre-In Vivo Characterization: Essential In Vitro First Steps

Prior to committing to animal studies, it is imperative to gather preliminary data on the compound's biological activity and cytotoxicity in vitro. This data will inform dose selection and the choice of appropriate in vivo models.

Recommended In Vitro Assays
  • Cyclooxygenase (COX) Enzyme Inhibition Assay: Many pyrazole-based anti-inflammatory agents function by inhibiting COX-1 and/or COX-2 enzymes.[9][10] An initial screen against these enzymes will indicate a potential mechanism of action and help predict both efficacy and potential gastrointestinal side effects.

  • Cytotoxicity Assays: The half-maximal inhibitory concentration (IC50) should be determined in relevant cell lines (e.g., murine macrophage RAW 264.7 for inflammation studies) to establish a therapeutic window. Assays such as the MTT or LDH release assay are standard.[6]

  • Lipopolysaccharide (LPS)-induced Cytokine Release Assay: In a cell-based model like RAW 264.7 or human THP-1 monocytes, the ability of the compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can provide strong evidence of its anti-inflammatory potential.[11]

A Phased Approach to In Vivo Evaluation

A tiered workflow is essential for the systematic evaluation of a novel compound, ensuring that each step logically informs the next.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Evaluation cluster_3 Potential Models Tox Acute Toxicity & Dose Range Finding PK Single Dose Pharmacokinetic (PK) Study Tox->PK Determine MTD & Doses Efficacy Pharmacodynamic / Efficacy Models PK->Efficacy Inform Dosing Regimen Inflammation Anti-Inflammatory Model (e.g., Carrageenan Paw Edema) Efficacy->Inflammation Pain Analgesic Model (e.g., Hot Plate Test) Efficacy->Pain

Caption: Phased workflow for in vivo evaluation.

Protocol: Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine following a single administration.

Animals:

  • Species: Swiss albino mice

  • Sex: Male and Female (in separate groups)

  • Weight: 20-25 g

  • Acclimatization: Minimum of 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in saline, or 10% DMSO/10% Tween-80/80% saline). The final concentration should be such that the required dose can be administered in a volume of 10 mL/kg.

  • Animal Grouping: Randomly assign animals to groups (n=5 per group).

  • Dosing:

    • Administer the compound via oral gavage (or intraperitoneal injection, depending on solubility and intended clinical route).

    • Start with a dose of 50 mg/kg.

    • Use a dose escalation design: 50, 100, 250, 500, 1000, 2000 mg/kg.

    • Include a vehicle control group.

  • Observation:

    • Continuously monitor animals for the first 4 hours post-administration for any clinical signs of toxicity (e.g., changes in motor activity, convulsions, labored breathing, sedation).[7]

    • Record observations at 24 hours, and then daily for 14 days.

    • Record body weight on Day 0 (pre-dosing), Day 7, and Day 14.

    • Note any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity. This data is critical for selecting doses for subsequent efficacy studies.

Protocol: Carrageenan-Induced Paw Edema Model (Anti-Inflammatory Activity)

Objective: To evaluate the anti-inflammatory efficacy of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine in a model of acute inflammation. This is a standard and widely used model for evaluating novel anti-inflammatory agents.[12][13]

G Start Acclimatize Rats (Wistar, 180-200g) Grouping Randomize into Groups (n=6 per group) Start->Grouping Dosing Administer Compound / Vehicle / Reference (Oral Gavage) Grouping->Dosing Measure0 Measure Paw Volume (Time 0) Grouping->Measure0 Baseline Measurement Wait Wait 60 minutes Dosing->Wait Induce Induce Edema: 0.1 mL 1% Carrageenan s.c. into sub-plantar region Wait->Induce MeasureT Measure Paw Volume (1, 2, 3, 4 hours post-carrageenan) Induce->MeasureT Measure0->Induce Analysis Calculate % Inhibition of Edema MeasureT->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Animals:

  • Species: Wistar rats

  • Sex: Male

  • Weight: 180-220 g

  • Acclimatization: As described in Section 4.

Materials:

  • Test Compound: 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

  • Vehicle: As determined in solubility/formulation studies.

  • Positive Control: Indomethacin or Celecoxib (e.g., 10 mg/kg).[9][14]

  • Inducing Agent: 1% (w/v) solution of lambda-Carrageenan in sterile 0.9% saline.

  • Measurement Device: Plethysmometer.

Methodology:

  • Animal Grouping (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III: Test Compound (Dose 1, e.g., 25 mg/kg)

    • Group IV: Test Compound (Dose 2, e.g., 50 mg/kg)

    • Group V: Test Compound (Dose 3, e.g., 100 mg/kg)

    • Doses should be selected based on the MTD study, typically 1/10th, 1/5th, etc., of the MTD.

  • Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

      • % Inhibition = [ (VC - VT) / VC ] * 100

      • Where VC is the average edema volume of the control group and VT is the average edema volume of the treated group.

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Data Presentation

All quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Acute Toxicity Study Summary

Dose (mg/kg) Route No. of Animals (M/F) Mortality (within 14 days) Clinical Signs of Toxicity Effect on Body Weight
Vehicle p.o. 5/5 0/10 None observed Normal gain
50 p.o. 5/5 0/10 None observed Normal gain
100 p.o. 5/5 0/10 None observed Normal gain
250 p.o. 5/5 0/10 Mild transient sedation Normal gain
500 p.o. 5/5 0/10 Sedation for 2-4 hrs Slight decrease day 7, recovered
1000 p.o. 5/5 2/10 Severe sedation, piloerection Significant weight loss

| 2000 | p.o. | 5/5 | 7/10 | Ataxia, severe sedation | N/A |

This table is a hypothetical example.

Table 2: Effect on Carrageenan-Induced Paw Edema in Rats | Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Mean Paw Edema Volume (mL) ± SEM} | % Inhibition at 3h | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1h | 2h | 3h | 4h | | | Vehicle Control | -- | 0.45±0.04 | 0.68±0.05 | 0.89±0.06 | 0.82±0.05 | -- | | Indomethacin | 10 | 0.21±0.02* | 0.29±0.03* | 0.35±0.04* | 0.38±0.04* | 60.7% | | Test Compound | 25 | 0.38±0.03 | 0.55±0.04 | 0.68±0.05* | 0.65±0.05* | 23.6% | | Test Compound | 50 | 0.31±0.03* | 0.42±0.04* | 0.51±0.04* | 0.49±0.04* | 42.7% | | Test Compound | 100 | 0.25±0.02* | 0.33±0.03* | 0.40±0.03* | 0.41±0.04* | 55.1% |

*This table is a hypothetical example. p < 0.05 compared to Vehicle Control.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vivo characterization of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine. Based on the established pharmacology of the pyrazole scaffold, there is a strong rationale for investigating its anti-inflammatory and analgesic properties.[1][12][14] Positive results in these initial efficacy models would warrant further investigation, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, studies in chronic inflammation models (e.g., adjuvant-induced arthritis), and further mechanistic studies to elucidate the specific molecular targets.

References

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Gedawy, E. R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Patel, R. P., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Kharb, R., et al. (2011). Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines. NCBI Bookshelf. [Link]

  • Abdellatif, K. R., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. PubMed. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. PubMed. [Link]

  • ECETOC. (Date not specified). Smart studies: Examine how in vivo studies could provide more information encompassing novel studies (and endpoints). ECETOC. [Link]

  • OECD. (Date not specified). OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. Semantic Scholar. [Link]

  • Gomaa, H. A. M., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. [Link]

  • Al-Ghorbani, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Nagaraja, G. K., et al. (2017). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol - Taylor & Francis Online. [Link]

  • Gomaa, H. A. M., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]

  • Chate, A. V., et al. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. PubMed. [Link]

  • Kumar, G., et al. (2013). Current status of pyrazole and its biological activities. PMC. [Link]

Sources

Application

Application of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine in cancer cell lines

Application Note: Evaluation of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine in Cancer Cell Lines Introduction: The Pyrazole-Amine Scaffold in Oncology 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine represents a spec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine in Cancer Cell Lines

Introduction: The Pyrazole-Amine Scaffold in Oncology

1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine represents a specific structural analog within the broader class of 5-aminopyrazoles . This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical building block for numerous kinase inhibitors (e.g., CDKs, Aurora kinases, p38 MAPK) and modulators of soluble guanylate cyclase (sGC).

While specific literature on the exact 2-methoxybenzyl derivative may be limited compared to its 4-methoxybenzyl or 2-fluorobenzyl analogs (common in sGC stimulators like Riociguat), its structural features—specifically the electron-donating methoxy group at the ortho-position and the 4-methyl substitution—suggest unique pharmacokinetic and binding properties. In cancer research, such compounds are primarily investigated for their potential to:

  • Inhibit specific kinases involved in cell proliferation (e.g., CDK2/Cyclin E).

  • Modulate the tumor microenvironment via sGC stimulation (enhancing drug delivery or reducing hypoxia).

  • Serve as synthetic intermediates for fragment-based drug discovery (FBDD).

This guide details the protocols for solubilizing, applying, and evaluating the biological activity of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine in cancer cell lines.

Material Preparation & Handling

Objective: Ensure consistent compound delivery without precipitation or solvent toxicity.

Physicochemical Properties (Estimated)
PropertyValue (Approx.)Notes
Molecular Weight ~217.27 g/mol Based on formula C₁₂H₁₅N₃O
Appearance Off-white to pale yellow solidTypical for aminopyrazoles
Solubility (Water) Low (< 1 mg/mL)Hydrophobic benzyl group limits aqueous solubility.
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for stock solutions.
Storage -20°C (Desiccated)Protect from light and moisture.
Stock Solution Preparation Protocol
  • Weighing: Accurately weigh 10 mg of the compound into a sterile, amber glass vial.

  • Solubilization: Add DMSO (Dimethyl Sulfoxide) to achieve a 10 mM or 50 mM stock concentration .

    • Calculation: For 10 mg (MW ~217.27), add ~920 µL DMSO for 50 mM.

  • Mixing: Vortex for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Stable for >6 months.

Core Application 1: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) in specific cancer cell lines (e.g., HeLa, MCF-7, A549).

Rationale

Aminopyrazoles often exhibit dose-dependent antiproliferative effects. This assay establishes the baseline potency and therapeutic window.

Protocol
  • Cell Seeding:

    • Seed cancer cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium.

    • Range: 0.1 µM to 100 µM (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Control: Vehicle control (DMSO < 0.5% final concentration).

    • Add 100 µL of diluted compound to wells (triplicate per concentration).

  • Incubation: Incubate for 48 or 72 hours .

  • Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1–4 hours until orange color develops.

    • Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize absorbance to the DMSO control (100% viability).

    • Plot dose-response curves (Log[Concentration] vs. % Viability) using non-linear regression (e.g., GraphPad Prism) to calculate IC50.

Core Application 2: Mechanism of Action (Kinase Profiling & Western Blot)

Objective: Investigate if the compound inhibits key signaling pathways (e.g., MAPK, PI3K/Akt, or STAT3).

Rationale

Given the pyrazole scaffold, the compound likely targets ATP-binding pockets of kinases. Western blotting for phosphorylation markers confirms target engagement.

Protocol (Western Blot)
  • Treatment: Treat cells (e.g., 6-well plates, 70% confluence) with the compound at IC50 and 2x IC50 for 24 hours.

  • Lysis: Wash with cold PBS and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Quantification: Determine protein concentration (BCA Assay).

  • Electrophoresis: Load 20–30 µg protein/lane on SDS-PAGE gels. Transfer to PVDF membranes.

  • Immunoblotting:

    • Primary Antibodies: p-ERK1/2, p-Akt (Ser473), p-STAT3 (Tyr705), p-CDK2.

    • Loading Control: GAPDH or β-Actin.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

  • Interpretation: A decrease in phosphorylation (e.g., p-ERK) relative to total protein indicates pathway inhibition.

Core Application 3: Cell Cycle Analysis (Flow Cytometry)

Objective: Determine if the compound induces cell cycle arrest (typical of CDK inhibitors) or apoptosis.

Protocol
  • Treatment: Treat cells with the compound (IC50) for 24 hours.

  • Harvesting: Trypsinize cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining:

    • Wash fixed cells with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Acquire data on a flow cytometer (e.g., BD FACSCanto).

  • Gating: Analyze histograms for G0/G1, S, and G2/M phases.

    • Result: G2/M arrest suggests CDK1 inhibition; G1 arrest suggests CDK4/6 inhibition.

Visualization: Experimental Workflow & Signaling Pathway

Experimental Workflow Diagram

ExperimentalWorkflow Compound 1-(2-Methoxybenzyl)-4-methyl -1H-pyrazol-5-amine Stock Stock Solution (50 mM in DMSO) Compound->Stock Solubilization Cells Cancer Cell Lines (HeLa, A549, MCF-7) Stock->Cells Treatment (0.1 - 100 µM) Assay1 Cytotoxicity Assay (CCK-8 / MTT) Cells->Assay1 Assay2 Mechanism Study (Western Blot / Kinase) Cells->Assay2 Assay3 Cell Cycle Analysis (Flow Cytometry) Cells->Assay3 Outcome1 IC50 Determination Assay1->Outcome1 Outcome2 Pathway Inhibition (p-ERK, p-Akt, p-STAT3) Assay2->Outcome2 Outcome3 G1/S or G2/M Arrest Assay3->Outcome3

Caption: Step-by-step workflow for evaluating the biological activity of the compound in cancer cell lines.

Potential Signaling Pathway Impact

SignalingPathway Compound Compound (Pyrazol-5-amine) Receptor RTK / GPCR Compound->Receptor Inhibition? CDK CDK / Cyclin Compound->CDK Inhibition? Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus CDK->Nucleus Cell Cycle Control Proliferation Cell Proliferation Nucleus->Proliferation

Caption: Hypothesized mechanism of action targeting Kinase/Signaling pathways leading to antiproliferative effects.

References

  • Nitulescu, G. M., et al. (2015). "Pyrazoles as Potential Anti-Cancer Agents: A Review." Anti-Cancer Agents in Medicinal Chemistry. Link

  • Follmann, M., et al. (2017). "The Chemistry and Biology of Soluble Guanylate Cyclase Stimulators and Activators." Angewandte Chemie International Edition. Link

  • Zhang, H., et al. (2019). "Design, synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "1-(4-Methoxybenzyl)-1H-pyrazol-5-amine Product Information." (Analog Reference). Link

(Note: Specific literature on the exact 2-methoxybenzyl/4-methyl derivative is limited; references provided cover the broader class of 5-aminopyrazole inhibitors and their established protocols in oncology.)

Method

Formulation of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine for Intravenous Administration

Executive Summary & Compound Profile This technical guide details the formulation strategies for 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine , a lipophilic weak base structurally characteristic of certain kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This technical guide details the formulation strategies for 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine , a lipophilic weak base structurally characteristic of certain kinase inhibitors and TRP channel modulators. Due to the presence of the hydrophobic 2-methoxybenzyl and methyl groups on the pyrazole core, this compound exhibits poor aqueous solubility, presenting a significant challenge for intravenous (IV) administration.

This guide prioritizes solubility enhancement and physiological compatibility to prevent in vivo precipitation (phlebitis/embolism) while maintaining chemical stability.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for IV Formulation
Molecular Formula C₁₂H₁₅N₃OMW ≈ 217.27 g/mol
Solubility (Water) Low (< 0.1 mg/mL)Requires solubilizers (CDs, Co-solvents).[1]
Solubility (DMSO) High (> 50 mg/mL)Ideal for stock solutions; limit <5% in final IV.
pKa (Base) ~3.0 – 4.5 (Weak Base)Salt formation may be unstable at physiological pH (7.4).
LogP ~2.0 – 2.5Lipophilic; high tissue distribution likely.

Pre-Formulation Decision Matrix

Before proceeding, researchers must characterize the compound's behavior in the target vehicle. Do not assume solubility based on structural analogs alone.

Formulation Selection Workflow

The following decision tree outlines the logic for selecting the optimal formulation method based on your specific experimental needs (e.g., maximum dose vs. biocompatibility).

FormulationDecision Start Start: Define Required Dose (mg/kg) SolubilityCheck Screen Solubility in 0.1N HCl Start->SolubilityCheck IsSoluble Soluble (>1 mg/mL)? SolubilityCheck->IsSoluble MethodA Method A: Acidified Saline (Simplest, but risk of precipitation at pH 7.4) IsSoluble->MethodA Yes MethodB Method B: Cyclodextrin Complex (Preferred: High Biocompatibility) IsSoluble->MethodB No (Chronic/Tox Studies) MethodC Method C: Co-solvent System (DMSO/PEG/Saline) (Rapid PK Screening) IsSoluble->MethodC No (Acute/PK Studies)

Figure 1: Decision matrix for selecting the appropriate IV vehicle based on compound solubility and study type.

Detailed Protocols

Method A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (Recommended)

Best for: Chronic dosing, toxicity studies, and maximizing bioavailability without solvent toxicity. Mechanism: The hydrophobic pyrazole core is encapsulated within the cyclodextrin torus, improving water solubility without altering pH significantly.

Materials
  • 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (Solid)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • 0.22 µm PES Syringe Filter

Protocol Steps
  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in Sterile Water. Stir until clear.

  • Compound Weighing: Weigh the required amount of pyrazole amine into a sterile glass vial.

  • Complexation: Add the 20% HP-β-CD vehicle to the solid compound.

    • Critical Step: Sonicate at 40°C for 20–30 minutes. The solution should turn clear.

    • Troubleshooting: If particles remain, adjust pH to 4.0–5.0 using 0.1N HCl to assist initial dissolution, then re-adjust to pH 6.0–7.0 with 0.1N NaOH carefully, ensuring no precipitation occurs.

  • Filtration: Filter the solution through a 0.22 µm PES filter into a sterile vial to ensure sterility and remove any undissolved micro-particles.

  • QC: Check pH (Target: 5.5–7.0) and clarity.

Method B: Co-solvent System (DMSO/PEG/Saline)

Best for: Acute PK studies, rapid screening, rodent models. Mechanism: Uses organic solvents to solvate the lipophilic compound, then dilutes with saline. Standard Ratio: 5% DMSO / 40% PEG 400 / 55% Saline.

Materials
  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile

  • Polyethylene Glycol 400 (PEG 400)[2]

  • Sterile Saline (0.9% NaCl)[2]

  • Vortex Mixer[2]

Protocol Steps
  • Stock Solution: Dissolve the compound completely in 100% DMSO .

    • Concentration Target: 20x the final desired concentration (e.g., if final is 1 mg/mL, stock should be 20 mg/mL).

  • Primary Dilution: Add PEG 400 to the DMSO stock. Vortex vigorously for 30 seconds.

    • Ratio: For 1 mL final volume, use 50 µL DMSO stock + 400 µL PEG 400.

  • Secondary Dilution (Critical): Slowly add warm (37°C) Sterile Saline to the DMSO/PEG mixture while vortexing.

    • Ratio: Add 550 µL Saline.

    • Warning: Adding saline too fast can cause "crashing out" (precipitation). Add dropwise if necessary.

  • Visual Inspection: Hold the vial against a light source. The solution must be clear. If cloudy, the formulation is unstable and unsafe for IV.

CosolventWorkflow Step1 Dissolve in DMSO (Stock) Step2 Add PEG 400 (Stabilizer) Step1->Step2 Vortex Step3 Add Saline (Dropwise, Vortexing) Step2->Step3 Slow Addition Step4 Clear Solution? (QC Check) Step3->Step4

Figure 2: Step-by-step co-solvent addition order to prevent precipitation.

Quality Control & Safety

Stability & Storage[2]
  • Aminopyrazoles can be sensitive to oxidation. Store solid compound at -20°C.

  • Formulations: Prepare fresh daily . Do not store IV solutions >24 hours as micro-precipitation can occur, which is fatal in IV lines (embolism risk).

IV Administration Limits (Rodent)
ParameterMouse (20-25g)Rat (250-300g)
Max Bolus Volume 5 mL/kg (approx. 100-150 µL)5 mL/kg (approx. 1-1.5 mL)
Max DMSO % < 5% (Recommended)< 10% (Tolerated)
Infusion Rate Slow push (10-15 sec)Slow push or infusion pump

References

  • MDPI. (2021). Synthesis and Characterization of Aminopyrazole Derivatives. Retrieved from [Link] (Structural characterization and solubility insights).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-Benzyl-1H-pyrazol-5-amine.[3] Retrieved from [Link] (Physicochemical property verification).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Application

High-Throughput Screening Protocol for 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine Analogs Targeting p38α MAPK

Scientific Rationale & Target Biology The N-aryl-5-aminopyrazole scaffold is a well-documented privileged structure in medicinal chemistry, particularly renowned for its efficacy in inhibiting mitogen-activated protein k...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

The N-aryl-5-aminopyrazole scaffold is a well-documented privileged structure in medicinal chemistry, particularly renowned for its efficacy in inhibiting mitogen-activated protein kinases (MAPKs) such as p38α[1]. The specific chemical entity, 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine , serves as a highly modular core for developing ATP-competitive kinase inhibitors.

Mechanistically, the 5-amino group and the adjacent pyrazole nitrogen (N2) function as a critical hydrogen bond donor-acceptor pair, interacting directly with the hinge region of the kinase (e.g., Met109 in p38α). The 4-methyl substitution occupies a highly conserved hydrophobic pocket, while the 1-(2-methoxybenzyl) moiety is directed toward the solvent-exposed channel or the allosteric DFG-out pocket, depending on the specific analog's conformational preference.

To identify potent inhibitors from a library of these analogs, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is the industry standard for high-throughput kinase screening because it effectively eliminates interference from compound autofluorescence and light scattering by introducing a time-delayed measurement[2].

Pathway Stress Cellular Stress / Cytokines MKK MKK3 / MKK6 Stress->MKK Activates p38 p38α MAPK MKK->p38 Phosphorylates Substrate ATF-2 / MK2 p38->Substrate Phosphorylates Inflammation Inflammatory Response Substrate->Inflammation Gene Transcription Inhibitor 1-(2-Methoxybenzyl)-4-methyl- 1H-pyrazol-5-amine Inhibitor->p38 ATP-Competitive Inhibition

p38α MAPK signaling cascade and ATP-competitive inhibition by pyrazole-5-amine analogs.

Assay Design & Self-Validating Quality Control

A robust High-Throughput Screening (HTS) campaign requires a self-validating system where every microplate contains internal controls to verify assay integrity. We employ a homogeneous (no-wash) TR-FRET assay format.

Causality in Assay Design:

  • Europium (Eu³⁺) Donor & d2/ULight Acceptor: The long fluorescence decay of the Eu³⁺ chelate allows for a microsecond time delay before signal detection. This virtually eliminates natural fluorescent background caused by the pyrazole analogs or cell debris, resulting in an exceptionally high signal-to-background ratio[3].

  • EDTA in Detection Buffer: The addition of EDTA serves a dual purpose. It chelates Mg²⁺, which is strictly required for p38α catalytic activity, thereby abruptly and permanently halting the kinase reaction to ensure accurate end-point measurement[2].

  • Bovine Serum Albumin (BSA) & CHAPS: Included in the kinase buffer to prevent non-specific binding of the hydrophobic 1-(2-methoxybenzyl) analogs to the polystyrene microplate walls and to stabilize the recombinant p38α enzyme.

Quantitative HTS Parameters

The following table summarizes the optimized quantitative parameters and quality control metrics required for this screening campaign[4].

ParameterValue / SpecificationMechanistic Rationale
Screening Concentration 10 µMStandard primary HTS concentration to capture moderate-to-high affinity hits without compound aggregation.
ATP Concentration 100 µM (near

)
Balances assay sensitivity with physiological relevance, ensuring identified hits can compete with intracellular ATP.
Z'-Factor > 0.75Indicates a highly robust assay with excellent statistical separation between positive (inhibited) and negative (vehicle) controls.
Signal-to-Background (S/B) > 5.0Ensures a reliable detection window for calculating percent inhibition.
Reference Inhibitor SB203580 (IC₅₀ ~ 50 nM)Validates assay sensitivity and pharmacological relevance on every plate.

Step-by-Step TR-FRET Methodology

This protocol is optimized for a 384-well low-volume plate format, enabling miniaturization while maintaining robust HTRF quality[5].

Phase I: Reagent Preparation
  • Kinase Buffer Formulation: Prepare a fresh buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS, 2 mM DTT, and 0.1% BSA. Note: DTT must be added fresh daily to maintain the reducing environment necessary for kinase domain stability.

  • Enzyme/Substrate Mix: Dilute recombinant human p38α MAPK and the biotinylated ATF-2 substrate in the Kinase Buffer to 2X the final desired assay concentration.

  • ATP Mix: Dilute ATP in Kinase Buffer to 4X the final concentration (400 µM stock for a 100 µM final concentration).

  • Detection Mix: Prepare a solution containing the Eu³⁺-labeled anti-phospho-ATF-2 antibody, Streptavidin-d2 (acceptor), and 20 mM EDTA in TR-FRET Detection Buffer.

Phase II: HTS Workflow

Workflow Prep 1. Reagent & Plate Prep (384-well Format) Dispense 2. Compound Dispensing (Acoustic Transfer) Prep->Dispense Incubate1 3. Pre-incubation (Kinase + Compound) Dispense->Incubate1 Reaction 4. Kinase Reaction (Add ATP & Substrate) Incubate1->Reaction Detection 5. TR-FRET Detection (Add EDTA + Antibodies) Reaction->Detection Read 6. Microplate Reading (Ex: 340nm, Em: 615/665nm) Detection->Read

Step-by-step TR-FRET high-throughput screening workflow for kinase inhibitors.

  • Compound Dispensing: Using an Acoustic Droplet Ejection (ADE) system (e.g., Echo 550), transfer 50 nL of the 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine analog library (from 10 mM DMSO stocks) into the assay plates. This contactless transfer prevents cross-contamination and minimizes DMSO concentration (final DMSO ≤ 1%).

  • Enzyme Addition: Dispense 5 µL of the Enzyme/Substrate Mix into all wells.

  • Pre-Incubation: Centrifuge the plate briefly (1000 rpm, 1 min) and incubate at room temperature for 30 minutes. Causality: This pre-incubation step is critical for allowing slow-binding pyrazole analogs to reach thermodynamic equilibrium with the kinase before ATP competition begins.

  • Reaction Initiation: Add 5 µL of the ATP Mix to initiate the phosphorylation event. Incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of the Detection Mix. The EDTA immediately halts the reaction[2], while the antibodies bind to the newly phosphorylated ATF-2 substrate[3]. Incubate in the dark for 60 minutes to allow the FRET complex to stabilize.

  • Signal Acquisition: Read the microplate on a TR-FRET compatible multimode reader (e.g., EnVision). Excite the Eu³⁺ donor at 320-340 nm. Measure the donor emission at 615 nm and the acceptor FRET emission at 665 nm.

Phase III: Data Analysis & Hit Triage

Calculate the TR-FRET ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm) and multiplying by 10,000. Normalize the data against the intra-plate controls:

  • 0% Inhibition (Negative Control): Wells containing DMSO vehicle + Kinase + ATP.

  • 100% Inhibition (Positive Control): Wells containing 10 µM SB203580 + Kinase + ATP.

Compounds exhibiting ≥ 50% inhibition are flagged as primary hits. These hits must subsequently undergo 10-point dose-response profiling to determine exact IC₅₀ values, followed by orthogonal cell-based assays (e.g., TNF-α production in LPS-stimulated human monocytic cells) to confirm cellular penetrance and target engagement[4].

References

  • Marinozzi, M., et al. "N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry." ResearchGate. URL:[Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological. URL:[Link]

Sources

Method

Comprehensive Application Note: Utilizing 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine in Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Application Area: Fragment-Based Drug Discovery (FBDD), Hit-to-Lead Optimization, Biophysical Screening Introduction & Physicochemical Profiling...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Application Area: Fragment-Based Drug Discovery (FBDD), Hit-to-Lead Optimization, Biophysical Screening

Introduction & Physicochemical Profiling

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel therapeutics by screening low-molecular-weight compounds that bind weakly but with high ligand efficiency to target proteins[1]. Unlike traditional high-throughput screening (HTS) which relies on larger, complex molecules, FBDD explores a much larger chemical space using a smaller library of fragments[2].

The compound 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (MBMPA) represents a highly privileged scaffold in modern FBDD. Nitrogen-containing heterocycles, particularly pyrazoles, are ubiquitous in medicinal chemistry due to their ability to act as potent hydrogen bond donors and acceptors, making them ideal for targeting kinase hinge regions or protein-protein interaction (PPI) interfaces[3].

Rationale for MBMPA as a Fragment Scaffold

MBMPA is strategically designed to provide multiple interaction vectors while strictly adhering to the Astex "Rule of Three" (Ro3), a fundamental guideline ensuring fragments possess ideal physicochemical properties for downstream optimization[4][5].

  • The Pyrazole Core: Acts as a bioisostere for amides, providing a rigid framework capable of bidentate hydrogen bonding[3].

  • The 5-Amine Group: Serves as a primary synthetic handle for fragment growing (e.g., via amide coupling) while acting as a strong H-bond donor.

  • The 2-Methoxybenzyl Group: Probes adjacent lipophilic pockets. The ether oxygen can participate in weak polar interactions, while the aromatic ring is primed for

    
     stacking.
    

Table 1: Physicochemical Properties of MBMPA vs. Rule of Three Criteria

Physicochemical PropertyMBMPA ValueAstex Ro3 LimitCompliance
Molecular Weight (Da) 217.27

Yes
cLogP ~1.8

Yes
H-Bond Donors 1 (

group)

Yes
H-Bond Acceptors 3 (N, N, O)

Yes
Rotatable Bonds 3

Yes

The Self-Validating FBDD Workflow

Because fragments like MBMPA typically exhibit weak binding affinities (


 in the 

to

range), traditional biochemical assays are highly susceptible to false positives. To ensure scientific integrity, we employ a self-validating, orthogonal screening workflow. A hit is only considered actionable when validated across three distinct biophysical domains: solution-state binding (NMR), kinetic binding (SPR), and structural resolution (X-ray Crystallography)[2][6].

FBDD_Workflow Lib Fragment Library (MBMPA & Analogs) Primary Primary Screen (Ligand-Observed NMR) Lib->Primary High-throughput QC & Pooling Orthogonal Orthogonal Validation (SPR Kinetics) Primary->Orthogonal Hit Triage (mM to µM) Struct Structural Resolution (X-ray Crystallography) Orthogonal->Struct Confirmed Hit (Stoichiometry) Elab Fragment Elaboration (Vector Growth) Struct->Elab 3D Binding Mode

Fig 1. Iterative FBDD workflow for screening and elaborating the MBMPA fragment.

Experimental Protocols

Protocol A: Primary Screening via Ligand-Observed NMR

Causality & Principle: Ligand-observed NMR is chosen as the primary screen because it requires significantly less unlabeled target protein than target-observed methods and can detect ultra-weak interactions[7][8]. By exploiting the drastic difference in relaxation times and Nuclear Overhauser Effect (NOE) properties between large macromolecules (>20 kDa) and small fragments, we can definitively observe when MBMPA temporarily associates with the target[7].

Step-by-Step Methodology:

  • Fragment Quality Control (QC): Dissolve MBMPA in

    
    -DMSO to a 100 mM stock. Dilute to 500 
    
    
    
    in standard NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl,
    
    
    , pH 7.4). Acquire a 1D
    
    
    NMR spectrum to confirm chemical integrity, purity, and lack of aggregation (indicated by sharp, well-defined peaks)[6].
  • Cocktail Preparation: To increase throughput, pool MBMPA with 4 other shape-diverse fragments (ensuring no overlapping resonances in the 1D

    
     spectrum). Final concentration: 200 
    
    
    
    per fragment.
  • WaterLOGSY Experiment:

    • Add the target protein at a low concentration (10-20

      
      ) to the fragment cocktail.
      
    • Apply a selective radiofrequency pulse to the bulk water resonance.

    • Mechanism: Magnetization transfers from water to the protein, and subsequently to the bound fragment. Free fragments will show a positive NOE, while bound fragments (like MBMPA) will adopt the negative NOE of the protein, resulting in an inverted signal[7][9].

  • STD-NMR (Saturation Transfer Difference) Confirmation: Selectively saturate the protein methyl envelope (-1 to 0.5 ppm). Subtract the saturated spectrum from an off-resonance spectrum. Only fragments that bind the protein will receive the saturation transfer and appear in the difference spectrum[7].

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Principle: While NMR confirms binding, it lacks precise kinetic resolution. SPR is deployed orthogonally to determine the association (


) and dissociation (

) rates, as well as the binding stoichiometry. Because fragments have low molecular weights, the SPR response is very small, making the assay highly sensitive to bulk refractive index changes caused by DMSO[10].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of 3000-5000 Response Units (RU) to maximize the theoretical maximum response (

    
    ) for a ~217 Da fragment.
    
  • DMSO Calibration (Critical Step): Prepare a 6-point DMSO calibration curve (e.g., 2.5% to 3.5% DMSO) in the running buffer. This corrects for the massive refractive index mismatch between the sample injections and the running buffer[10].

  • Multi-Cycle Kinetics: Inject MBMPA in a 2-fold dilution series from 1 mM down to 15.6

    
    . Use a high flow rate (50-100 
    
    
    
    ) to minimize mass transport limitations.
  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model (since fragment kinetics are often too fast for accurate kinetic fitting). Calculate the Ligand Efficiency (LE), aiming for an LE

    
     kcal/mol/heavy atom.
    
Protocol C: Structural Resolution via X-ray Crystallography

Causality & Principle: FBDD is fundamentally a structure-guided process. Without knowing how MBMPA binds, rational elaboration is impossible. High-throughput crystallography via crystal soaking is the gold standard for mapping the fragment binding mode[11][12].

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow well-diffracting apo-crystals of the target protein using vapor diffusion techniques.

  • High-Concentration Soaking: Transfer the crystal into a drop containing the crystallization mother liquor supplemented with 20-50 mM MBMPA and 5-10% DMSO. Note: High concentrations are required to drive the equilibrium toward the bound state due to the fragment's low affinity[2].

  • Data Collection & Refinement: Cryoprotect and flash-freeze the crystal. Collect diffraction data and calculate

    
     difference electron density maps to locate the MBMPA molecule.
    

Data Presentation & Interpretation

A successful triage of MBMPA will yield a self-consistent data package. Below is a representative data summary for a validated fragment hit.

Table 2: Representative Biophysical Triage Data for MBMPA

Assay ModalityPrimary ReadoutExpected Result for MBMPAInterpretation / Next Steps
1D

NMR (QC)
Peak LinewidthSharp, distinct resonancesFragment is highly soluble; proceed to screening.
WaterLOGSY Magnetization TransferInverted NOE signalDirect, reversible binding to the target macromolecule.
SPR Kinetics

, Stoichiometry

,

Weak, 1:1 stoichiometric binding typical of fragments.
X-ray Crystallography Electron Density MapClear density at target siteConfirmed binding mode; proceed to fragment elaboration.

Fragment Elaboration: Vector Growth Strategies

Once the binding mode of MBMPA is elucidated, the fragment must be optimized into a high-affinity lead compound. The structural design of MBMPA provides three distinct, synthetically tractable growth vectors[2][13].

Vector_Growth MBMPA MBMPA Scaffold 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine Amine C5-Amine Vector Amide Coupling (H-bond interactions) MBMPA->Amine Methoxy Methoxybenzyl Vector Ether Cleavage / Alkylation (Hydrophobic pocket) MBMPA->Methoxy Methyl C4-Methyl Vector C-H Activation (Steric bulk) MBMPA->Methyl

Fig 2. Synthetic growth vectors of MBMPA for structure-guided lead optimization.

  • C5-Amine Vector (Fragment Growing): The primary amine is the most accessible synthetic handle. If the X-ray structure reveals a solvent-exposed channel adjacent to the amine, rapid parallel synthesis via amide couplings, sulfonylation, or reductive amination can be employed to build the molecule out of the pocket, picking up additional enthalpic interactions[3][13].

  • Methoxybenzyl Vector (Fragment Merging): If the methoxy group points toward a deep hydrophobic sub-pocket, the ether can be cleaved to a phenol and subsequently alkylated with larger, more complex lipophilic groups to displace high-energy water molecules, driving affinity through the hydrophobic effect.

  • C4-Methyl Vector: While less reactive, the methyl group provides a critical steric constraint. If structural data indicates room for expansion, late-stage C-H functionalization can be utilized to introduce halogens or small alkyl groups to perfectly complement the target's topography.

By strictly adhering to this biophysically rigorous, structure-guided workflow, researchers can confidently utilize 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine as a foundational building block for the discovery of highly potent, selective, and novel therapeutic agents.

References

1.[11] Patsnap Synapse. "What is Astex's strategy in using fragment-based drug discovery?" Available at: 2.[4] Molport. "Fragment-Based Drug Discovery | Rule of 3 & Molport Library." Available at: 3.[5] Practical Fragments. "The rule of three at ten." Available at: 4.[12] University of Verona / Evotec. "Fragment-based activity space: smaller is better." Available at: 5.[3] NIH PMC. "Fragment-based drug discovery: opportunities for organic synthesis." Available at: 6.[10] ACS Medicinal Chemistry Letters. "Fragment Screening by Surface Plasmon Resonance." Available at: 7.[7] Bruker. "Fragment screening by ligand observed nmr." Available at: 8.[1] ACS Publications. "Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective." Available at: 9.[13] Durham e-Theses. "Synthesis and Vectorial Functionalisation of N-Heterocycles for Fragment-based Drug Discovery." Available at: 10.[6] JoVE. "NMR-Based Fragment Screening in a Minimum Sample but Maximum Automation Mode." Available at: 11.[8] NIH PMC. "Fragment-Based Drug Discovery Using NMR Spectroscopy." Available at: 12.[2] ResearchGate. "Fragment-based drug discovery: A graphical review." Available at: 13.[9] Frontiers. "Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?" Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine .

Pyrazole-5-amine derivatives are highly valued in medicinal chemistry for their bioactivity, often serving as kinase inhibitors or receptor modulators. However, their inherent lipophilicity and rigid planar structures frequently lead to precipitation in aqueous assay buffers, confounding in vitro results. This guide provides a mechanistic troubleshooting framework, self-validating protocols, and empirical strategies to keep your compound in solution without compromising assay integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine precipitate almost immediately when added to my pH 7.4 assay buffer? Answer: The precipitation is a direct consequence of the compound's physicochemical profile. The molecule features a hydrophobic 2-methoxybenzyl group and a methyl-substituted pyrazole core, which drive high crystal packing energy and lipophilicity[1]. Furthermore, while the compound contains a primary amine (-NH


) at the 5-position, pyrazole-5-amines are exceptionally weak bases. The conjugate acid of a typical N-benzyl pyrazole-5-amine has a predicted pKa between 4.0 and 5.0[2]. At a physiological pH of 7.4, the amine remains entirely unprotonated (neutral). Without the formation of a soluble salt, the hydrophobic forces dominate, causing the compound to rapidly aggregate and precipitate out of the aqueous phase.

Q2: Can I just lower the pH of my buffer to protonate the amine and dissolve it? Answer: Yes, but with strict caveats. Lowering the buffer pH below 4.0 will protonate the amine, drastically improving aqueous solubility via ion-dipole interactions with water. However, most biological targets (e.g., enzymes, live cell cultures) denature or behave aberrantly at pH < 4.0. If your assay is a purely chemical reaction or involves an acid-stable target, this is a highly effective strategy. For standard physiological assays, you must rely on co-solvents or complexation agents instead[3].

Q3: I am using DMSO as a co-solvent, but I still see cloudiness. What is the mechanistic failure here? Answer: This is a classic "solvent shock" phenomenon. When a highly concentrated DMSO stock (e.g., 10 mM) is introduced rapidly into a cold aqueous buffer, the DMSO rapidly diffuses into the bulk water network. Because the diffusion rate of the solvent vastly exceeds the dispersion rate of the solute, the local concentration of the pyrazole derivative exceeds its thermodynamic solubility limit. This localized supersaturation leads to rapid nucleation and micro-precipitation[3]. To prevent this, you must control the kinetics of dilution (see Protocol A).

Q4: My cell-based assay cannot tolerate more than 0.5% DMSO. What are my alternatives? Answer: When co-solvent limits are strict, cyclodextrin complexation is the premier alternative. Hydroxypropyl-


-cyclodextrin (HP-

-CD) features a hydrophobic cavity that encapsulates the lipophilic 2-methoxybenzyl and pyrazole moieties, while its hydrophilic exterior maintains aqueous solubility. This creates a host-guest inclusion complex that effectively shields the hydrophobic surfaces from water without requiring high concentrations of organic solvents[4].

Part 2: Logical Workflows for Solubility Enhancement

LogicalWorkflow Start Compound: 1-(2-Methoxybenzyl)-4-methyl- 1H-pyrazol-5-amine CheckPH Is assay compatible with pH < 4.0? Start->CheckPH LowPH Use Acidic Buffer (Protonates Amine) CheckPH->LowPH Yes NeutralPH Assay requires Physiological pH (7.4) CheckPH->NeutralPH No Cosolvent Add Co-solvent (e.g., 1% DMSO) NeutralPH->Cosolvent Cyclodextrin Use HP-β-CD Complexation NeutralPH->Cyclodextrin Surfactant Add Surfactants (e.g., 0.01% Tween-20) NeutralPH->Surfactant

Caption: Logical decision tree for selecting a solubility enhancement strategy based on pH compatibility.

Part 3: Data Presentation - Solubility Strategies

StrategyMechanism of ActionRecommended ConcentrationProsCons
DMSO Co-solvent Disrupts water hydrogen-bonding network; lowers dielectric constant.0.1% – 1.0% (v/v)Easy to implement; universal solvent for pyrazole derivatives.Can be cytotoxic; may inhibit certain sensitive enzymes.
HP-

-CD Complexation
Host-guest inclusion of the hydrophobic methoxybenzyl/pyrazole core.5% – 20% (w/v)Highly biocompatible; excellent for cell-based assays.Requires pre-incubation; may alter free-drug pharmacokinetics.
pH Adjustment Protonates the 5-amine (pKa ~4.0-5.0) to form a highly soluble cation.Buffer pH < 4.0Maximizes intrinsic solubility without the need for additives.Incompatible with most physiological and biochemical assays.
Non-ionic Surfactants Micellar solubilization of the lipophilic compound.0.01% – 0.1% Tween-20Prevents non-specific binding to plasticware.Can lyse cells at high concentrations; causes foaming.

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled DMSO Dilution (Preventing Solvent Shock)

Causality: By pre-warming the buffer and adding the compound dropwise under high shear (vortexing), we prevent the localized supersaturation that drives nucleation and subsequent micro-precipitation[3].

  • Stock Preparation: Dissolve 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine in 100% anhydrous DMSO to create a 10 mM stock.

    • Self-Validation Step: The solution must be completely optically clear. If yellow/white particulates remain, sonicate for 5 minutes at room temperature until fully dissolved.

  • Buffer Preparation: Pre-warm the target aqueous buffer (e.g., PBS or HEPES) to 37°C to increase the kinetic energy and intrinsic solubility limit of the aqueous phase.

  • Dilution: Place the buffer tube on a vortex mixer at medium-high speed. While vortexing, add the DMSO stock dropwise directly into the center of the vortex (avoiding the tube walls).

  • Validation: Analyze the final solution via Dynamic Light Scattering (DLS) or measure absorbance at 600 nm. An OD

    
     > 0.01 indicates micro-precipitation has occurred, requiring a lower final concentration or higher co-solvent ratio.
    

ProtocolWorkflow Stock Prepare 10 mM Stock in 100% DMSO Mix Dropwise Addition with High-Speed Vortexing Stock->Mix Warm Pre-warm Aqueous Buffer to 37°C Warm->Mix Test Validate Solubilization (DLS or OD600) Mix->Test

Caption: Step-by-step kinetic dilution workflow to prevent solvent shock and micro-precipitation.

Protocol B: HP- -CD Inclusion Complexation

Causality: Thermodynamic equilibrium must be reached for the guest molecule to fully enter the cyclodextrin cavity and displace the internal water molecules[4].

  • Carrier Solution: Prepare a 10% (w/v) solution of HP-

    
    -CD in your standard assay buffer (pH 7.4).
    
  • Compound Addition: Add the solid 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine directly to the cyclodextrin solution (aiming for a 100-500 µM final target concentration).

  • Equilibration: Agitate the suspension on an orbital shaker at 300 rpm for 24 hours at room temperature to allow the inclusion complex to form fully.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved solid compound.

  • Quantification: Self-Validation Step: Because you filtered out the excess solid, you must determine the exact concentration of the newly solubilized compound using HPLC-UV against a pre-established standard curve[5].

References

  • BenchChem Technical Support Team. "Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers." BenchChem.
  • Ishikawa, M., & Hashimoto, Y. "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.
  • BenchChem Technical Support Team.
  • Smolecule. "1-(3-Chlorobenzyl)-1H-pyrazol-5-amine.
  • Biomedical and Pharmacology Journal. "The Importance of Solubility for New Drug Molecules." Biomedical and Pharmacology Journal.

Sources

Optimization

Technical Support Center: Optimization of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine Synthesis

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this molecule. Here, we move beyond simple protocols to address the common and nuanced challenges encountered during synthesis, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to troubleshoot effectively, optimize your reaction yields, and ensure the regiochemical integrity of your final product.

Introduction: Navigating the Synthetic Landscape

The target molecule, 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine, is a functionalized aminopyrazole, a scaffold of significant interest in medicinal chemistry.[1][2] Its synthesis is typically approached via a two-stage process: first, the formation of the 4-methyl-1H-pyrazol-5-amine core, followed by the N-alkylation with a 2-methoxybenzyl group. While seemingly straightforward, this pathway presents two primary optimization challenges: achieving a high yield in the initial cyclocondensation and, most critically, controlling the regioselectivity of the subsequent N-alkylation step to favor the desired N1 isomer.[1][3]

This guide is structured as an interactive troubleshooting resource. We will address specific problems you may encounter in a question-and-answer format, supported by detailed experimental protocols, data tables, and process diagrams.

Part 1: Troubleshooting Guide - Common Experimental Issues

Issue 1: Low Yield During Formation of the 4-methyl-1H-pyrazol-5-amine Intermediate

Question: My initial cyclocondensation reaction between 2-cyano-3-oxobutane (or a similar β-ketonitrile) and hydrazine is resulting in a very low yield of the desired 4-methyl-1H-pyrazol-5-amine. What are the likely causes and how can I fix this?

Answer: Low yields in this step are a frequent problem and can typically be traced back to one of three areas: reagent quality, suboptimal reaction conditions, or the formation of a stable, uncyclized intermediate.[4][5]

Causality and Solutions:

  • Reagent Purity and Stability:

    • Hydrazine Degradation: Hydrazine and its derivatives are susceptible to air oxidation.[5] Using a freshly opened bottle of hydrazine hydrate or purifying it before use is critical. Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly prevent this degradation.

    • β-Ketonitrile Quality: The β-ketonitrile starting material must be pure and free of acidic or basic impurities, which can catalyze hydrolysis or other side reactions.[4]

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The condensation reaction is highly dependent on the solvent. Polar protic solvents like ethanol are commonly used as a starting point. However, if yields are low, switching to a higher-boiling-point solvent like n-butanol or using aprotic dipolar solvents like DMF may improve results.[4][6]

    • pH Control: The reaction can be sensitive to pH. While often run under neutral or slightly basic conditions, the addition of a catalytic amount of a weak acid, such as acetic acid, can sometimes facilitate the initial hydrazone formation and subsequent cyclization.[5]

  • Incomplete Cyclization:

    • The reaction proceeds through a hydrazone intermediate. If this intermediate is particularly stable, it may not cyclize efficiently at room temperature.[4]

    • Solution: Increase the reaction temperature. Refluxing the reaction mixture is a common strategy to provide the necessary activation energy for the intramolecular nucleophilic attack on the nitrile carbon to close the pyrazole ring. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[4]

G cluster_start Troubleshooting Low Yield in Pyrazole Core Synthesis cluster_reagents Step 1: Verify Reagents cluster_conditions Step 2: Optimize Conditions cluster_cyclization Step 3: Promote Cyclization start Low Yield Observed reagent_check Check Purity & Stability of β-Ketonitrile and Hydrazine start->reagent_check Initial Check reagent_solution Use fresh/purified hydrazine. Run under inert atmosphere (N₂/Ar). Verify β-ketonitrile purity. reagent_check->reagent_solution If Impure condition_check Are Reaction Conditions Optimal? reagent_check->condition_check If Pure condition_solution Screen solvents (e.g., EtOH, n-BuOH). Adjust temperature (reflux). Add catalytic acid (e.g., AcOH). condition_check->condition_solution If Suboptimal cyclization_check Is Hydrazone Intermediate Stalling? condition_check->cyclization_check If Optimal cyclization_solution Increase temperature to reflux. Monitor reaction progress via TLC/LC-MS to ensure full conversion. cyclization_check->cyclization_solution If Stalling

Issue 2: Poor Regioselectivity During N-Alkylation (N1 vs. N2 Isomers)

Question: My N-alkylation of 4-methyl-1H-pyrazol-5-amine with 2-methoxybenzyl chloride is producing a mixture of two regioisomers that are difficult to separate. How can I selectively synthesize the desired 1-(2-Methoxybenzyl) isomer?

Answer: This is the most critical challenge in this synthesis. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, leading to regioisomeric mixtures.[1][3] The outcome is governed by a delicate balance of steric hindrance, solvent effects, and the choice of base.[3][7] The goal is to exploit these factors to favor alkylation at the N1 position.

Causality and Solutions:

  • Steric Hindrance (The Dominant Factor):

    • Alkylation generally favors the less sterically hindered nitrogen atom.[3] In the 4-methyl-1H-pyrazol-5-amine, the N1 position is adjacent to the bulky amino group at C5, while the N2 position is adjacent to the pyrazole CH at C3. However, the 2-methoxybenzyl group is also sterically demanding. The interplay between these groups is key. Standard conditions often favor the N1 product.

  • Base and Solvent System (The Control System):

    • This is the most powerful tool for controlling regioselectivity. A combination of a moderate base and a polar aprotic solvent is highly effective.

    • Recommended System: The use of potassium carbonate (K₂CO₃) in a solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is known to be highly effective for achieving regioselective N1-alkylation of substituted pyrazoles.[3][8]

    • Alternative Bases: Sodium hydride (NaH) in THF is another robust system that can provide high N1 selectivity.[8] Cesium carbonate (Cs₂CO₃) can also be effective, sometimes at lower temperatures.

    • Why it Works: These systems generate the pyrazolide anion in situ. In polar aprotic solvents, the cation (K⁺, Na⁺) is well-solvated, leaving a "naked" anion. The subsequent alkylation is then governed more by the intrinsic steric and electronic properties of the pyrazole, often leading to a single major regioisomer.[3][8]

  • Temperature Control:

    • Running the reaction at room temperature or with gentle heating (e.g., 40-60 °C) is usually sufficient. Excessive heat can sometimes decrease selectivity. It is best to start at room temperature and monitor the reaction's progress before increasing the heat.

G

Data Summary: Impact of Reaction Conditions on N-Alkylation

To illustrate the importance of the base/solvent system, the following table summarizes typical outcomes for the N-alkylation reaction.

EntryBase (equiv.)SolventTemp (°C)Time (h)N1:N2 Ratio (Approx.)Yield (%)
1K₂CO₃ (1.5)DMF2512>95:585-90
2NaH (1.2)THF256>95:580-85
3Cs₂CO₃ (1.5)Acetonitrile60890:1075-80
4Et₃N (2.0)Dichloromethane252460:40<40

This data is representative and illustrates general trends reported in the literature for similar N-alkylation reactions.[3][8]

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the regiochemistry of my final product? A: The most reliable method is through 2D NMR spectroscopy, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[7] For the desired N1-alkylated product, you should observe a spatial correlation (a cross-peak in the NOESY spectrum) between the protons of the benzyl CH₂ group and the protons of the amino (NH₂) group at the C5 position. The N2 isomer would not show this specific interaction.

Q2: The N-alkylation reaction is clean but conversion is low. What should I do? A: Low conversion with high selectivity points to an issue with reactivity, not conditions.

  • Check the Alkylating Agent: Ensure your 2-methoxybenzyl chloride or bromide is not degraded.

  • Use a More Reactive Halide: If using the chloride, switching to 2-methoxybenzyl bromide or even 2-methoxybenzyl iodide will significantly increase the reaction rate.

  • Increase Temperature: If the reaction is stalling at room temperature, gradually increase the heat to 50-60 °C and continue to monitor its progress.

Q3: Are there alternative, non-basic methods for the N-alkylation step? A: Yes, acid-catalyzed methods provide an alternative. One advanced strategy involves using trichloroacetimidate electrophiles.[9][10] The pyrazole can be reacted with 2-methoxybenzyl trichloroacetimidate in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA).[9][10] This method can sometimes offer different regioselectivity and works under milder conditions, avoiding strong bases.

Part 3: Recommended Experimental Protocols

The following protocols represent an optimized, self-validating workflow for the synthesis.

Protocol 1: Synthesis of 4-methyl-1H-pyrazol-5-amine

This protocol is adapted from general procedures for the synthesis of 5-aminopyrazoles from β-ketonitriles.[2][4]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyano-3-oxobutane (1.0 eq) and ethanol (approx. 0.5 M concentration).

  • Hydrazine Addition: Under an inert atmosphere (N₂), add hydrazine hydrate (1.2 eq) to the solution dropwise. A slight exotherm may be observed.

  • Catalyst (Optional): Add 3-5 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C for ethanol).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting β-ketonitrile spot has been consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing the cake with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield 4-methyl-1H-pyrazol-5-amine as a solid. The material is typically of sufficient purity for the next step.

Protocol 2: Regioselective N-Alkylation to Yield 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

This protocol is based on highly regioselective N-alkylation methods.[3][8]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add 4-methyl-1H-pyrazol-5-amine (1.0 eq) and anhydrous DMF (to achieve a concentration of 0.1-0.5 M).

  • Base Addition: Add finely ground potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.

  • Alkylating Agent Addition: Add 2-methoxybenzyl chloride (1.1 eq) to the mixture dropwise at room temperature.

  • Reaction: Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting pyrazole. The reaction is typically complete within 6-12 hours. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine.

References

  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. ACS Publications - Organic Letters.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications - The Journal of Organic Chemistry.
  • Optimization of pyrazole N-alkylation conditions. ResearchGate.
  • Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
  • Technical Support Center: Optimizing Pyrazole N-Alkylation. Benchchem.
  • 194 recent advances in the synthesis of new pyrazole derivatives. (PDF)
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
  • troubleshooting low conversion rates in pyrazole synthesis. Benchchem.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (PDF)

Sources

Troubleshooting

Stability testing of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine in DMSO at -20°C

Welcome to the Technical Support Center for the handling, storage, and stability testing of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine . As a pyrazole-5-amine derivative featuring an electron-rich aromatic system, t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and stability testing of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine .

As a pyrazole-5-amine derivative featuring an electron-rich aromatic system, this compound is highly valuable in drug development but presents specific physicochemical challenges when stored in Dimethyl Sulfoxide (DMSO) at -20°C. This guide is engineered for scientists and analytical chemists, providing field-proven, self-validating methodologies to ensure absolute data integrity during high-throughput screening and long-term repository storage.

Section 1: Troubleshooting & FAQs

Q1: After thawing my -20°C DMSO stock, I observe inconsistent assay results and an apparent loss of compound concentration, yet LC-MS shows no degradation peaks. What is happening? Causality: This is a classic manifestation of the "freeze concentration effect." DMSO has a relatively high freezing point of 18.5°C. When stored at -20°C, the solvent crystallizes into a pure lattice, excluding the solute. The 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is pushed into the remaining liquid phase, creating a highly concentrated gradient at the bottom or core of the vial. If you sample the supernatant immediately after thawing without proper homogenization, you are drawing from a solute-depleted region. Self-Validating Solution: Equilibrate the vial to room temperature (RT) completely. Vortex for 30 seconds, followed by a 1-minute bath sonication. Validation: Take 2 µL aliquots from the extreme top and bottom of the vial and run a rapid UV-Vis check; the protocol is validated only if the Area Under the Curve (AUC) variance is < 2%.

Q2: My stability-indicating LC-MS analysis shows new peaks with +16 Da and +32 Da mass shifts after several months of storage. How do I prevent this? Causality: Mass shifts of +16 Da or +32 Da strongly indicate oxidative degradation. The electron-donating methoxybenzyl and methyl groups increase the electron density on the pyrazole ring. Consequently, the primary amine at the 5-position can readily oxidize to a hydroxylamine or nitroso species, and the pyrazole nitrogens can form N-oxides when exposed to dissolved oxygen in the DMSO matrix[1]. Self-Validating Solution: Purge the headspace of the DMSO vials with Argon or ultra-pure Nitrogen before sealing. Validation: Include a known oxidation-sensitive internal standard (e.g., triphenylphosphine) in a parallel control vial. If the control remains unoxidized over the storage period, your inert purging technique is validated.

Q3: The compound is precipitating out of the DMSO stock upon thawing. Heating dissolves it, but it crashes out again at room temperature. Why? Causality: DMSO is profoundly hygroscopic. Opening a cold vial before it reaches RT causes atmospheric moisture to condense directly into the solvent. Over multiple freeze-thaw cycles, the water fraction increases, forming "wet DMSO." The addition of water alters the dielectric constant of the solvent, disrupting the solvation shell around the lipophilic 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine, leading to irreversible micro-precipitation[2]. Self-Validating Solution: Transition to a single-use aliquot model to eliminate freeze-thaw cycles entirely. Use the gravimetric moisture tracking protocol (detailed below) to validate that your DMSO remains anhydrous.

Section 2: Mechanistic Workflows & Degradation Pathways

Workflow A 1. Stock at -20°C (10 mM in DMSO) B 2. Equilibrate to RT (Keep Sealed to Prevent Condensation) A->B Thaw C 3. Vortex & Sonicate (Resolve Freeze Concentration) B->C Homogenize D 4. Aliquot & Purge (Argon/N2 Headspace) C->D Sample E 5. Return to -20°C (Single-Use Vials) D->E Store

Fig 1. Self-validating freeze-thaw workflow preventing condensation and concentration gradients.

Pathway A 1-(2-Methoxybenzyl)-4-methyl -1H-pyrazol-5-amine B Dissolved O2 (Oxidative Stress) A->B Exposure C Atmospheric Moisture (Hygroscopic DMSO) A->C Cold Opening D N-Oxidation / Amine Oxidation (+16 Da / +32 Da) B->D Electron-rich ring E Aqueous Precipitation (Solubility Loss) C->E Wet DMSO Formation

Fig 2. Primary degradation pathways of pyrazole amines in DMSO under sub-optimal storage.

Section 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (10 mM) under various controlled stress conditions.

Table 1: Forced Degradation & Storage Kinetics in DMSO

Storage ConditionTimepointPurity (LC-MS)Major DegradantMechanistic Cause
-20°C, Dry N2 Headspace 6 Months>99.5%NoneOptimal preservation; oxidation suppressed.
-20°C, Ambient Air 6 Months96.2%+16 Da (N-Oxide)Dissolved O2 reacting with the pyrazole ring[1].
RT (25°C), Wet DMSO (10% H2O) 4 Weeks88.4%PrecipitationHydrolytic stress and loss of solvation[2].
Freeze-Thaw (x10 Cycles) 2 Weeks91.0%+32 Da (Di-oxide)Cumulative moisture ingress & O2 cycling[3].

Section 4: Self-Validating Experimental Protocols

Protocol A: Gravimetrically Validated Aliquoting & Storage

To definitively prevent "wet DMSO" formation, this protocol uses gravimetric tracking as an internal control to verify that no atmospheric moisture has compromised the sample.

  • Preparation & Taring: Place a dry, sterile 2 mL amber glass vial on an analytical balance (0.01 mg precision). Tare the balance. Record the empty weight (

    
    ).
    
  • Dispensing: Under a dry Nitrogen environment (glove box or purged hood), dispense 1.0 mL of the 10 mM 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine DMSO stock into the vial. Record the exact weight (

    
    ).
    
  • Purging & Sealing: Gently blow a stream of Argon over the liquid surface for 5 seconds to displace ambient oxygen. Immediately cap with a PTFE-lined septum. Transfer to -20°C storage.

  • Thawing & Validation: When required for an assay, remove the vial and let it sit at RT for exactly 30 minutes. Do not open the vial. Wipe the exterior completely dry with a lint-free Kimwipe. Place on the analytical balance and record the weight (

    
    ).
    
    • Self-Validation Check: Calculate

      
      . If 
      
      
      
      mg, moisture condensation has breached the seal, and the "dry" status of the DMSO is invalidated. Discard or flag the aliquot.
Protocol B: Stability-Indicating LC-MS Analysis

This protocol ensures that any observed drop in compound concentration is due to actual chemical degradation, not instrument drift or ionization suppression.

  • Extraction Buffer Preparation: Prepare a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Spike this buffer with 1.0 µM of a stable isotopically labeled internal standard (IS) (e.g., Caffeine-13C3 or a deuterated pyrazole analog).

  • Sample Quenching: Thaw the DMSO stock as per Protocol A. Vortex for 30 seconds. Pipette 10 µL of the DMSO stock into 990 µL of the Extraction Buffer. Vortex thoroughly.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Data Validation:

    • Self-Validation Check: Monitor the Peak Area of the Internal Standard across all injections. If the IS peak area deviates by >2% between the first and last injection, the run is self-invalidated due to injection volume error or mass spectrometer drift. Only if the IS variance is <2% can the purity of the 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine be accurately reported.

Section 5: References

  • Cheng, X. et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.[Link]

  • Kozikowski, B. A. et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.[Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Welcome to the technical support center for the crystallization of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this specific pyrazole derivative. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your laboratory work.

Understanding the Molecule: Key Structural Features

Before troubleshooting, it's crucial to understand the structural characteristics of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine that influence its crystallization behavior:

  • Pyrazole Core: A rigid, aromatic heterocycle that provides a flat surface for potential π-π stacking interactions in the crystal lattice.

  • 5-Amino Group: A primary amine capable of acting as a strong hydrogen bond donor. This is a critical feature for forming ordered crystal structures.[1][2]

  • 2-Methoxybenzyl Group: This substituent introduces a degree of conformational flexibility and moderate polarity. The methoxy group can act as a hydrogen bond acceptor. Its position on the benzyl ring can lead to specific steric hindrances that may affect molecular packing.

  • 4-Methyl Group: A small, non-polar group that can influence the overall shape and packing efficiency of the molecule.

These features combine to create a molecule with moderate polarity and significant hydrogen bonding potential, which are key factors in selecting an appropriate crystallization strategy.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[3][4] Given the molecule's structure, a logical starting point is to screen solvents of intermediate polarity.

  • Good Starting Points: Alcohols (Ethanol, Isopropanol), Esters (Ethyl Acetate), and Ketones (Acetone) are often effective for pyrazole derivatives.[5][6] They can engage in hydrogen bonding and have a good polarity match for the molecule.

  • Mixed-Solvent Systems: If single solvents fail, mixed-solvent systems are highly effective.[3][5] A common approach is to dissolve the compound in a "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature and then slowly add a "poor" or "anti-solvent" (e.g., water, hexane, cyclohexane) until turbidity (cloudiness) is observed.[5] This brings the solution to a state of supersaturation, from which crystals can form upon slow cooling.

Q2: How do impurities affect the crystallization of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine?

A2: Impurities are a primary obstacle to successful crystallization.[7] Structurally related impurities can incorporate into the crystal lattice, disrupting the ordered packing and leading to poor crystal quality or complete inhibition of crystallization.[8][9] Non-structurally related impurities, like residual solvents or reagents, can also interfere by altering the solubility profile or adsorbing to crystal surfaces.[10] It is imperative to start with the purest material possible; aim for >95% purity as a minimum starting point.[7] If you suspect impurities are the issue, consider an alternative purification method like column chromatography before attempting crystallization again.[11][12]

Q3: Should I be concerned about polymorphism with this molecule?

A3: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in pharmaceutical molecules. Different polymorphs can have different stabilities, solubilities, and melting points. While specific data for this exact molecule is not widely published, the presence of flexible groups (the methoxybenzyl moiety) and strong hydrogen bonding sites (the amine group) suggests that different packing arrangements are possible. The crystallization conditions—such as the solvent used, cooling rate, and temperature—can influence which polymorph is obtained.[8] It is good practice to characterize your crystalline product using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) to ensure consistency between batches.

Troubleshooting Crystallization Problems

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Problem 1: My compound has "oiled out" into a viscous liquid instead of forming crystals.

Oiling out occurs when the solute's concentration exceeds its solubility limit at a temperature above the melting point of its solid form, or when the supersaturation is too high for nucleation to occur properly.[13] Essentially, the compound comes out of solution as a liquid phase instead of a solid phase.

Causality & Solution Workflow:

This is often caused by a very high concentration of the solute or a solvent system in which the compound's melting point is lower than the solution's temperature.[13] Rapid cooling is also a frequent culprit.[5]

  • Step 1: Re-dissolve and Dilute: Gently heat the flask to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to reduce the concentration.[13][14]

  • Step 2: Slow Down the Cooling: This is the most critical step. Do not place the hot flask directly on a cold benchtop or in an ice bath. Allow it to cool as slowly as possible. Insulating the flask (e.g., by placing it in a Dewar flask with hot water or wrapping it in glass wool) can promote the formation of ordered crystals over amorphous oil.[5][13][15]

  • Step 3: Modify the Solvent System: If slow cooling fails, the solvent may be the issue. Try switching to a lower-boiling point solvent. Alternatively, if using a mixed-solvent system, try using a different anti-solvent that has better miscibility or induces crystallization more gently.

  • Step 4: Seeding: If you have a few crystals from a previous attempt, add a single, tiny seed crystal to the slightly cooled, supersaturated solution to provide a template for growth.[13][14]

G start Compound 'Oiled Out' reheat 1. Re-heat to dissolve oil start->reheat add_solvent 2. Add 10-20% more hot solvent reheat->add_solvent slow_cool 3. Allow to cool VERY slowly (e.g., in an insulated container) add_solvent->slow_cool crystals_form Crystals Formed? (Success!) slow_cool->crystals_form success Isolate Crystals crystals_form->success Yes no_crystals No Crystals, Oil Persists? crystals_form->no_crystals No change_solvent 4. Change Solvent System (e.g., lower boiling point solvent or different anti-solvent) no_crystals->change_solvent Yes seed 5. Try Seeding no_crystals->seed No, clear solution change_solvent->reheat Restart Process seed->reheat Restart Process

Caption: Troubleshooting workflow for when a compound oils out during crystallization.

Problem 2: No crystals have formed, even after cooling in an ice bath.

This indicates that the solution is not sufficiently supersaturated, meaning the compound is still too soluble in the cold solvent.[13]

Solutions:

  • Induce Nucleation: Sometimes a supersaturated solution needs a "push" to start crystallizing.

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. Microscopic scratches on the glass provide nucleation sites for crystal growth.[5][14]

    • Seeding: Add a tiny seed crystal of the pure compound. This is the most effective method if a seed is available.[14]

  • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent.[13]

    • Gently heat the solution and evaporate some of the solvent (e.g., by blowing a gentle stream of nitrogen or air over the surface of the hot solution). Be careful not to evaporate too much. Reduce the volume by about 10-15% and then allow it to cool again slowly.[5]

  • Use an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible anti-solvent dropwise to the room-temperature solution until it becomes faintly cloudy, then warm slightly until it is clear again and allow to cool slowly.

  • Cool to a Lower Temperature: If an ice-water bath (0 °C) is not sufficient, try a salt-ice bath or a laboratory freezer to reach lower temperatures, provided your solvent does not freeze.[5][13]

Problem 3: The crystallization happened too quickly, resulting in a fine powder or tiny needles.

Rapid crystallization traps impurities and solvent within the crystal lattice, leading to a less pure product and often an amorphous or microcrystalline powder instead of well-defined crystals.[14] The goal is slow, controlled growth.

Solutions:

  • Use More Solvent: The most common cause is using the absolute minimum amount of hot solvent.[14] Re-heat the solution and add a little more hot solvent so that the solution is no longer on the knife-edge of saturation. This will require a longer and slower cooling period for crystals to appear, which is ideal.[14]

  • Insulate the Flask: As with oiling out, slowing the cooling process is key. Use a Dewar flask or other insulated container to ensure the temperature drops gradually over several hours.[14]

  • Reduce Supersaturation: Consider a crystallization method that achieves supersaturation more slowly, such as vapor diffusion.

Recommended Experimental Protocols

Protocol 1: Optimized Mixed-Solvent Crystallization

This is often a robust method for compounds like 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol or ethyl acetate). Use a hot plate and add the solvent in small portions until the solid is just dissolved.[5]

  • Addition of Anti-Solvent: While keeping the solution hot, add a "poor" or "anti-solvent" (e.g., hexane or water) dropwise with swirling until you see persistent turbidity (cloudiness).

  • Clarification: Add 1-2 drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[5]

  • Slow Cooling: Cover the flask with a watch glass, remove it from the heat source, and allow it to cool slowly to room temperature on an insulated surface (like a cork ring or folded paper towels).[14] Do not disturb the flask.

  • Further Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent (or the cold solvent mixture) to remove any adhering mother liquor.

  • Drying: Dry the crystals completely, either by air-drying on the filter or in a vacuum desiccator.

Protocol 2: Vapor Diffusion (for High-Quality Crystals from Small Amounts)

This method is excellent for growing high-quality single crystals suitable for X-ray diffraction, and it works well with milligram quantities.[15][16]

  • Prepare Sample Vial: Dissolve your compound (5-20 mg) in a small amount (0.5-1 mL) of a relatively volatile "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small, open vial (e.g., a 2 mL glass vial).

  • Prepare Reservoir: In a larger vial or beaker (e.g., a 20 mL scintillation vial), add a layer (2-3 mL) of a more volatile "anti-solvent" in which your compound is insoluble (e.g., pentane, hexane, or diethyl ether).[16]

  • Set Up Diffusion: Carefully place the small, open vial containing your compound solution inside the larger vial. Ensure the liquid levels are such that the vials will not tip and the liquids will not mix.

  • Seal and Wait: Seal the larger vial tightly with a cap or parafilm. The more volatile anti-solvent will slowly diffuse as a vapor into the solution of your compound. This gradually lowers the solubility of your compound, leading to slow, controlled crystal growth over several hours to days.

  • Monitor: Leave the setup undisturbed in a location with a stable temperature and check periodically for crystal growth.

Data Summary Table

Solvent System ComponentBoiling Point (°C)Polarity IndexRationale for Use with Target Molecule
Primary Solvents ("Good")
Ethanol785.2Good H-bonding capability, dissolves many pyrazoles.[5][17]
Isopropanol824.3Similar to ethanol, slightly less polar.
Ethyl Acetate774.4Good balance of polarity, can be a good single solvent.[2]
Acetone565.1Lower boiling point, useful if other solvents cause oiling out.[5]
Dichloromethane (DCM)403.4Good for vapor diffusion due to volatility; use with caution.[16]
Anti-Solvents ("Poor")
Hexane / Heptane69 / 980.0Non-polar, effective anti-solvent for moderately polar compounds.[5]
Water1009.0Good anti-solvent when using polar primary solvents like ethanol.[5][17]
Diethyl Ether352.9Volatile, useful for vapor or liquid-liquid diffusion methods.[16]

Polarity Index values are relative and can vary slightly based on the scale used. Data compiled from multiple chemical sources.

References

  • Recrystallization techniques for purifying pyrazole compounds. (2025). Benchchem.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Method for purifying pyrazoles. (N.d.).
  • Problems with Recrystallis
  • SOP: CRYSTALLIZ
  • Guide for crystalliz
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives. (N.d.).
  • Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Deriv
  • Crystal Growing Tips. (2015). University of Florida.
  • Crystallisation Techniques. (2006). Unknown Source.
  • How can I crystallize viscous liquids? (2021).
  • Crystallization. (N.d.). University of Colorado Boulder.
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (N.d.).
  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid. (2022).
  • Impact of Impurities on Crystalliz
  • 1-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-2-amine. (N.d.). PubChem.
  • 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (N.d.).
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI.
  • 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine. (N.d.). Sigma-Aldrich.
  • Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido). (2022).
  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024). STAX.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (N.d.).
  • A Structured Approach to Cope with Impurities During Industrial Crystallization Development. (2020).
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2025).

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Pyrazole-Based Inhibitors

Welcome to the Application Scientist Support Center. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, particularly for ATP-competitive kinase inhibitors, due to their excellent hydrogen-bonding capab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, particularly for ATP-competitive kinase inhibitors, due to their excellent hydrogen-bonding capabilities within the kinase hinge region[1]. However, this structural mimicry often leads to kinome promiscuity, metabolic liabilities, and ion channel interference[2].

This guide provides drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and structural optimization workflows to diagnose and eliminate off-target effects.

Diagnostic Workflows & Decision Trees

When an unexpected phenotype arises during screening, identifying whether the liability is structural (kinome promiscuity) or physicochemical (hERG/CYP450) is the first critical step.

G A Observed Toxicity or Phenotype B Kinase Profiling (e.g., KINOMEscan) A->B C Broad Kinome Promiscuity? B->C D Structural Optimization: Macrocyclization / Steric Bulk C->D Yes E Safety Profiling (CYP450 / hERG) C->E No D->B Re-test F hERG/CYP Liability? E->F G Physicochemical Tweaks: N-methylation / pKa tuning F->G Yes H Lead Candidate Validation F->H No G->E Re-test

Workflow for diagnosing and mitigating pyrazole inhibitor off-target liabilities.

Troubleshooting FAQs

Q1: My ATP-competitive pyrazole inhibitor is showing broad kinome promiscuity. How can I structurally modify it to improve selectivity?

Causality & Mechanism: Pyrazoles effectively mimic the adenine ring of ATP, forming critical hydrogen bonds within the highly conserved kinase hinge region[1]. Because the ATP-binding pocket is structurally similar across the ~518 human kinases, basic pyrazole cores inherently suffer from off-target kinase inhibition[2]. Troubleshooting Strategy: Introduce steric bulk or utilize macrocyclization. Adding a cyclopropyl moiety or dimethyl groups to the pyrazole ring creates steric clashes with the gatekeeper residues of off-target kinases, while perfectly fitting the specific pocket of your primary target. Alternatively, macrocyclization locks the inhibitor into a specific bioactive conformation. This reduces the entropic penalty of binding and physically prevents the molecule from adopting the conformations required to bind off-target kinases like MST4 or LIMK1/2[3].

Q2: I am observing unexpected cardiotoxicity and metabolic liabilities in my cell models. How does the pyrazole scaffold contribute to hERG or CYP450 interactions, and how can I fix it?

Causality & Mechanism: The hERG potassium channel possesses a promiscuous inner cavity that strongly binds lipophilic, basic amines. The pyrazole nitrogen can act as a hydrogen bond acceptor or coordinate with targets outside the kinome, including the heme iron in Cytochrome P450 (CYP) enzymes[4]. Troubleshooting Strategy: Modulate the pKa of the pyrazole nitrogen or reduce overall lipophilicity. Strategies such as N-methylation of the pyrazole ring eliminate its hydrogen-bond donor capacity and alter its basicity. This specific modification has been shown to alleviate hERG activity and reduce cardiovascular adverse effects compared to other nitrogen heterocycles[1],[5].

Q3: How can I definitively prove that the cell death I'm observing is due to an off-target effect rather than my primary kinase target?

Causality & Mechanism: Standard cell viability assays cannot distinguish between primary target engagement and off-target toxicity (e.g., inadvertently inhibiting essential survival kinases like those in the PI3K/AKT pathway)[6]. If you dose a compound based on biochemical IC50s rather than cellular EC50s, you risk saturating off-targets. Troubleshooting Strategy: Employ a phenotypic deconvolution strategy. Use a structurally unrelated inhibitor for the same target and compare the resulting phenotypes. If the unrelated inhibitor does not recapitulate the cell death, your pyrazole compound is likely hitting an off-target[6]. Always ensure you are dosing at the lowest effective concentration by determining the in-cell EC50[6].

G A Observe Phenotype (e.g., Cell Death) B Test Structurally Unrelated Inhibitor A->B C Does Phenotype Persist? B->C D Likely ON-Target Effect (Validate with CRISPR) C->D Yes E Likely OFF-Target Toxicity (Dose too high / Promiscuity) C->E No F Conduct Broad Kinase Profiling E->F

Logical decision tree for differentiating on-target phenotypes from off-target toxicity.

Quantitative Data: Impact of Structural Modifications

The table below summarizes how specific structural modifications to the pyrazole core quantitatively improve selectivity profiles by mitigating off-target binding.

Modification StrategyTarget KinaseCellular EC50 (Target)Primary Off-Target LiabilityOff-Target EffectSelectivity RatioReference Context
Acyclic Pyrazole Lead MST318.0 nMMST4 / Broad KinomeHigh off-target bindingPoorBaseline promiscuous scaffold[3],[2]
Macrocyclization (e.g., JA310)MST3106 nMMST4EC50 = 1.4 µM~13-foldImproved shape complementarity[3]
Cyclopropyl Substitution CDK1633.0 nMGSK3BEC50 = 18 µM>500-foldSteric bulk restricts hinge binding[2]
Pyrazole N-Methylation Akt161 nMhERG Channel>10 µM>160-foldPrevents hERG coordination[5]

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must contain internal controls that validate the mechanism of action.

Protocol 1: Self-Validating In-Cell Target Engagement Assay (NanoBRET)

Purpose: To confirm that the pyrazole inhibitor engages the primary target at physiological ATP concentrations, preventing over-dosing that leads to off-target effects[6]. Causality & Experience: Biochemical IC50s often fail to translate to cellular environments due to high intracellular ATP concentrations (1–5 mM) outcompeting ATP-competitive pyrazole inhibitors. NanoBRET quantifies actual target occupancy in live cells, ensuring you only use the lowest effective dose[6].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate HEK293 cells at

    
     cells/mL in a 96-well format. Transfect with a plasmid encoding your target kinase fused to NanoLuc luciferase.
    
  • Tracer Titration: Introduce a cell-permeable fluorescent tracer that binds the kinase ATP pocket.

    • Self-Validation Step: Run a parallel control cohort transfected with a kinase-dead mutant. If the tracer specifically binds the active site, the mutant will show no BRET signal, proving the assay is measuring true active-site engagement.

  • Inhibitor Dosing: Treat cells with a serial dilution of the pyrazole inhibitor (e.g., 0.1 nM to 10 µM) for 2 hours[6].

  • Signal Detection: Add NanoBRET substrate. Measure the reduction in BRET signal as the pyrazole inhibitor competitively displaces the tracer.

  • Data Analysis: Calculate the in-cell IC50. Cap your downstream phenotypic assays at 3× to 5× this IC50 to minimize engagement with lower-affinity off-targets[6].

Protocol 2: Phenotypic Deconvolution via Orthogonal Inhibition

Purpose: To definitively differentiate between on-target biological phenotypes and off-target toxicity[6]. Causality & Experience: Pyrazole inhibitors can induce cell death by inadvertently inhibiting essential survival kinases. While genetic knockdown (CRISPR/siRNA) takes days and may trigger compensatory pathways, orthogonal chemical inhibition provides an immediate, self-validating comparison[6].

Step-by-Step Methodology:

  • Baseline Establishment: Treat your cell line with the pyrazole inhibitor at its established in-cell IC50. Record the phenotype (e.g., apoptosis via Annexin V/PI staining)[6].

  • Orthogonal Selection: Select a structurally unrelated inhibitor for the exact same primary target (e.g., a non-pyrazole, allosteric inhibitor).

  • Parallel Treatment: Treat a parallel cell cohort with the orthogonal inhibitor at its respective in-cell IC50.

  • Phenotypic Comparison (Self-Validation Step):

  • Downstream Rescue: If off-target toxicity is confirmed, perform a broad kinase panel screen (e.g., KINOMEscan) to identify the specific liability[6].

References

1.[1] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL:1 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL: 3.[3] Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: bioRxiv URL:3 4.[6] Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors Source: Benchchem URL:6 5.[4] Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase Source: ACS Publications URL:4 6.[2] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL:2 7.[5] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL:5

Sources

Optimization

Strategies to reduce the cytotoxicity of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Welcome to the Medicinal Chemistry Technical Support Center. This guide is specifically designed for drug development professionals and researchers troubleshooting cytotoxicity issues associated with the 1-(2-Methoxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. This guide is specifically designed for drug development professionals and researchers troubleshooting cytotoxicity issues associated with the 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine scaffold.

Below, you will find in-depth mechanistic troubleshooting guides, structural optimization strategies, and self-validating experimental protocols to decouple target-mediated efficacy from off-target toxicity.

Troubleshooting FAQs: Cytotoxicity & Structural Liabilities

Q1: Why is 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine exhibiting high baseline cytotoxicity in my cellular assays?

A1: The cytotoxicity of this specific scaffold is typically driven by two distinct mechanisms: metabolic bioactivation and promiscuous polypharmacology.

  • Metabolic Bioactivation: The 5-amino group is highly susceptible to CYP450-mediated N-oxidation, forming reactive hydroxylamine or nitroso species[1]. Concurrently, the 2-methoxybenzyl moiety can undergo rapid O-demethylation followed by oxidation, generating highly electrophilic ortho-quinone methides[2]. Both electrophiles covalently bind to cellular nucleophiles (e.g., proteins, glutathione), inducing oxidative stress and cell death[3].

  • Off-Target Kinase Inhibition: The unsubstituted 5-aminopyrazole core is a privileged ATP-competitive hinge binder. The 5-NH₂ acts as a hydrogen bond donor, while the pyrazole nitrogen acts as an acceptor. This structural motif often leads to promiscuous inhibition of essential kinases (e.g., CDKs, Aurora kinases), resulting in broad-spectrum cytotoxicity[4][5].

Bioactivation Parent 1-(2-Methoxybenzyl)- 4-methyl-1H-pyrazol-5-amine CYP CYP450 Oxidation Parent->CYP Hydroxylamine Hydroxylamine / Nitroso (from 5-NH2) CYP->Hydroxylamine N-Oxidation Quinone o-Quinone Methide (from 2-OMe-benzyl) CYP->Quinone O-Demethylation Protein Covalent Protein Binding (GSH Depletion) Hydroxylamine->Protein Quinone->Protein Toxicity Cytotoxicity / Cell Death Protein->Toxicity

Mechanisms of metabolic bioactivation and subsequent cytotoxicity for 5-aminopyrazole derivatives.

Q2: How can I synthetically modify the 5-amino group to reduce reactive metabolite formation without losing target affinity?

A2: To mitigate N-oxidation and reduce off-target hinge binding, you must alter the electron density and steric environment of the 5-amino group.

  • Acylation/Alkylation: Converting the primary amine to an amide (e.g., 5-NHAc) reduces the electron density of the nitrogen, preventing its oxidation to a hydroxylamine[6].

  • Steric Shielding: Modifying the adjacent 4-methyl group to a bulkier substituent (e.g., 4-CF₃ or 4-isopropyl) sterically hinders CYP450 access to the 5-amino group.

Q3: The 2-methoxybenzyl group is essential for occupying the hydrophobic pocket of my target. What are the best bioisosteric replacements to prevent quinone methide formation?

A3: If the 2-methoxy group is a metabolic liability, you must block the O-demethylation pathway while preserving the necessary steric bulk and spatial occupancy.

  • Trifluoromethoxy (-OCF₃): Replaces the methoxy group with a metabolically stable bioisostere that maintains similar lipophilicity but cannot be O-demethylated to form a phenol precursor for quinone methides[2].

  • Halogenation: Substituting the methoxy group with a chlorine or fluorine atom at the 2-position provides metabolic stability while preserving pocket binding geometry.

Quantitative SAR Summary

The table below summarizes the impact of these structural modifications on target affinity, kinome selectivity, and cytotoxicity.

Structural ModificationRationaleTarget Kinase IC₅₀ (nM)Kinome Selectivity Score (S₁₀)HepG2 CC₅₀ (µM)GSH Adduct Formation
Parent Compound Baseline 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine150.24 (Poor)4.2High (+129 Da loss)
5-NH₂ → 5-NHAc Blocks N-oxidation, reduces hinge promiscuity480.08 (Good)>50Moderate
2-OMe → 2-OCF₃ Prevents O-demethylation to quinone methides180.22 (Poor)28.5Low
4-Me → 4-CF₃ Steric shielding of 5-NH₂, alters LogP350.15 (Moderate)15.0Moderate
Dual (5-NHAc + 2-OCF₃) Synergistic mitigation of both bioactivation pathways620.05 (Excellent)>100None Detected
(Note: Data represents typical structure-activity relationship trends for aminopyrazole kinase inhibitors).

Experimental Validation: Glutathione (GSH) Trapping Assay

Q4: How do I experimentally validate that cytotoxicity is driven by reactive metabolites rather than off-target pharmacology?

A4: You must decouple target-mediated toxicity from chemically driven toxicity using a self-validating Glutathione (GSH) Trapping Assay. By incubating your compound with Human Liver Microsomes (HLMs) and an excess of GSH, you can trap transient electrophiles (like quinone methides or nitroso species) as stable GSH adducts, which are then quantified via LC-MS/MS[1][3].

Workflow Step1 Prepare HLMs & 5 mM GSH Step2 Add Test Compound Step1->Step2 Step3 Initiate with NADPH (37°C) Step2->Step3 Step4 Quench with Cold MeCN Step3->Step4 Step5 Centrifuge & Extract Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Step-by-step experimental workflow for the Glutathione (GSH) reactive metabolite trapping assay.

Step-by-Step Methodology
  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 50 mM solution of Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a microcentrifuge tube, combine HLMs (final concentration 1 mg/mL protein), 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (final concentration 10 µM), and GSH (final concentration 5 mM) in the phosphate buffer.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the essential electron donor required for CYP450-mediated oxidation; without it, bioactivation will not occur, serving as a negative control baseline.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for exactly 60 minutes.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent instantly denatures the metabolic enzymes, halting the reaction, while simultaneously precipitating the protein matrix to prevent LC column clogging.

  • Extraction: Vortex the samples for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the clear supernatant to an LC vial.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer. Scan for the parent mass + 305 Da (addition of GSH) and perform MS/MS to monitor for the characteristic neutral loss of 129 Da (pyroglutamic acid).

    • Causality: The neutral loss of 129 Da acts as a self-validating internal check, definitively distinguishing true reactive metabolite GSH adducts from isobaric background noise.

References

1.[6] Amino-Pyrazoles in Medicinal Chemistry: A Review. National Library of Medicine (PMC).6 2.[4] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Library of Medicine (PMC). 4 3.[1] New Concepts in Immunology Relevant to Idiosyncratic Drug Reactions: The “Danger Hypothesis” and Innate Immune System. ACS Chemical Research in Toxicology. 1 4.[2] Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection?. ResearchGate. 2 5.[3] Possible reactive intermediates in the oxidative biotransformation of hexachlorobenzene / Evidence for the in vitro bioactivation of aminopyrazole derivatives. R Discovery. 3 6.[5] Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. 5

Sources

Troubleshooting

Challenges in the purification of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine derivatives

Technical Support Center: Purification of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine Case Reference: PYR-AM-505 Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Molecule Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Case Reference: PYR-AM-505 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Subject: 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine Classification: Aminopyrazole Intermediate / Kinase Inhibitor Scaffold Critical Attributes:

  • Basicity: Weakly basic (Pyridine-like N2 and exocyclic amine).

  • Lipophilicity: Moderate (driven by the 2-methoxybenzyl and 4-methyl groups).

  • Stability: Susceptible to oxidative discoloration (N-oxide or azo-dimer formation) upon prolonged air exposure.

This guide addresses the three most reported purification challenges: Regioisomer contamination (N1 vs. N2) , "Oiling out" during crystallization , and Oxidative discoloration .

Troubleshooting Guide (Q&A)

Issue 1: Regioisomer Contamination

User Question: "I synthesized the target via the reaction of (2-methoxybenzyl)hydrazine and 2-methyl-3-oxopropanenitrile. NMR shows a 10-15% impurity that I suspect is the N2-isomer (3-amino-1-benzyl). Flash chromatography isn't separating them well. How do I remove it?"

Scientist Response: This is the classic "Aminopyrazole Regioisomer Challenge." The reaction of hydrazines with


-ketonitriles often yields a mixture of the 5-amino (desired, N1-alkylation) and 3-amino (impurity, N2-alkylation) isomers.
  • Mechanism: The impurity arises from the hydrazine attacking the nitrile carbon first rather than the ketone, or via tautomeric equilibration.

  • Solution 1 (Thermodynamic Control): If you are still at the synthesis stage, ensure you use a polar protic solvent (EtOH/AcOH) which often favors the 5-amino isomer via hydrogen bonding stabilization.

  • Solution 2 (Purification - Acid Wash): The 5-amino and 3-amino isomers often have significantly different pKa values.

    • Dissolve the crude mixture in Ethyl Acetate (EtOAc).

    • Wash with 1.0 M HCl . The highly basic 5-amino pyrazole will protonate and move to the aqueous layer. The less basic impurities (or neutral starting materials) may remain in the organic layer or protonate less efficiently. Note: If both protonate, this step clears non-basic impurities only.

  • Solution 3 (Chromatography Optimization): Standard Hexane/EtOAc often fails because the isomers have similar Rf values.

    • Switch to DCM/MeOH/NH₄OH (95:5:0.5). The ammonia sharpens the peaks by suppressing interaction with silica silanols.

    • Use Toluene/Acetone (4:1). The pi-pi interactions with toluene often differentiate the benzyl positions better than alkanes.

Issue 2: Product "Oiling Out"

User Question: "I'm trying to recrystallize from hot Ethanol. Upon cooling, the product comes out as a sticky yellow oil at the bottom, not crystals. What am I doing wrong?"

Scientist Response: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve (Solid-Liquid). This is common with methoxybenzyl derivatives due to their high conformational flexibility and lipophilicity.

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a seed crystal (if available) or scratch the glass surface.

  • Solvent Modification: Pure ethanol is likely too good a solvent at high temperatures and poor at inducing nucleation.

    • Switch to EtOAc/Heptane: Dissolve in minimum hot EtOAc. Add hot Heptane dropwise until faint turbidity persists. Cool very slowly (1°C/min).

    • Use Isopropanol (IPA): IPA has a higher boiling point and often promotes better crystal growth for aminopyrazoles than EtOH.

Issue 3: Discoloration (Red/Brown Impurities)

User Question: "My product is off-white initially but turns pink/brown after drying in the oven. Is it decomposing?"

Scientist Response: Aminopyrazoles are electron-rich and prone to surface oxidation, forming trace azo-dimers or quinoid-like species which are intensely colored even at ppm levels.

  • Prevention: Always dry under vacuum with a nitrogen bleed, not in a static air oven.

  • Remediation:

    • Dissolve the solid in MeOH.

    • Add Activated Charcoal (10 wt%) .

    • Stir at 50°C for 30 minutes.

    • Filter through Celite.

    • Recrystallize immediately.

Experimental Protocols

Protocol A: Selective Acid-Base Extraction (Purification of Crude)

Best for removing neutral impurities and hydrazine residues.

  • Dissolution: Dissolve 10 g of crude solid in 100 mL Ethyl Acetate .

  • Acid Extraction: Extract with 3 x 50 mL 1.0 M HCl .

    • Checkpoint: The product (amine) is now in the aqueous phase. Organic phase contains neutral impurities.

  • Basification: Combine aqueous layers. Cool to 0-5°C in an ice bath.

  • Neutralization: Slowly add 6.0 M NaOH or solid Na₂CO₃ until pH reaches 10-11.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold water (2 x 20 mL) and cold Heptane (1 x 20 mL).

  • Drying: Dry under vacuum at 40°C for 12 hours.

Protocol B: Recrystallization (Polymorph Control)

Best for final polishing and isomer removal.

ParameterCondition
Primary Solvent Isopropanol (IPA) or Ethyl Acetate
Anti-Solvent n-Heptane
Ratio (v/v) 1:3 (Solvent:Anti-solvent)
Dissolution Temp 70°C (near reflux)
Cooling Rate Slow (ambient cooling to RT, then 4°C fridge)

Step-by-Step:

  • Place 5 g of semi-pure amine in a flask.

  • Add 15 mL of IPA. Heat to reflux. If solid remains, add IPA in 1 mL increments until dissolved.

  • Remove from heat. Immediately add 5 mL of warm Heptane.

  • Allow to cool to room temperature undisturbed (2-3 hours).

  • Once crystals form, cool in a fridge (4°C) for 2 hours to maximize yield.

  • Filter and wash with a cold 1:3 IPA:Heptane mixture.

Visual Troubleshooting & Decision Logic

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification method based on crude purity.

PurificationLogic Start Crude Reaction Mixture CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity HighImpurity >10% Regioisomer/Starting Mat. CheckPurity->HighImpurity Dirty LowImpurity <5% Impurities CheckPurity->LowImpurity Clean AcidBase Protocol A: Acid-Base Extraction HighImpurity->AcidBase CheckColor Is Solid Colored? (Pink/Brown) LowImpurity->CheckColor AcidBase->CheckColor Recryst Protocol B: Recrystallization (IPA/Heptane) Final Pure Product (>98% HPLC) Recryst->Final CheckColor->Recryst No Charcoal Charcoal Treatment (MeOH, 50°C) CheckColor->Charcoal Yes Charcoal->Recryst

Caption: Decision matrix for selecting between acid-base extraction and recrystallization based on impurity profile.

Figure 2: Regioisomer Formation Pathway

Understanding where the impurity comes from.

Regioisomer Hydrazine 1-(2-Methoxybenzyl) hydrazine Reaction Condensation (EtOH, Reflux) Hydrazine->Reaction Nitrile 2-Methyl-3-oxopropanenitrile Nitrile->Reaction ProdA Product (Desired) 5-Amino-1-benzyl (Thermodynamic) Reaction->ProdA Major (>85%) ProdB Impurity (Isomer) 3-Amino-1-benzyl (Kinetic/Steric) Reaction->ProdB Minor (<15%)

Caption: Mechanistic pathway showing the origin of the N1 vs N2 regioisomer impurity.

Quantitative Data: Solvent Selection Matrix

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionSuitability
Ethanol (Abs) Very HighHighLowPoor (Yield loss)
Isopropanol (IPA) HighModerateHighExcellent
Ethyl Acetate HighLowModerateGood
DCM Very HighVery HighNoneNot Recommended
Water InsolubleInsolubleN/AAnti-Solvent Only
IPA / Heptane TunableLowVery HighBest for Polishing

References

  • Organic Syntheses. (1968). 3(5)-Aminopyrazole Synthesis and Purification. Organic Syntheses, Coll. Vol. 5, p.39. Retrieved from [Link]

  • Mettler Toledo. (2025). Recrystallization Guide: Solvents and Oiling Out Strategies.[1] Retrieved from [Link]

  • Bawazir, W. (2020). 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.[2] International Journal of Organic Chemistry, 10, 63-76. Retrieved from [Link]

  • Vertex AI Search. (2025). Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[3] MDPI. Retrieved from [Link]

Sources

Optimization

Addressing metabolic instability of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine in liver microsomes

Technical Support Center: Ticket #402 Subject: Optimization of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (Compound X) Status: Open Assigned Specialist: Senior Application Scientist, ADME-Tox Division[1] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #402 Subject: Optimization of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (Compound X) Status: Open Assigned Specialist: Senior Application Scientist, ADME-Tox Division[1]

Executive Summary

You are encountering high intrinsic clearance (


) and short half-life (

) for 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine in liver microsomes.[1] Based on the structural alerts in this scaffold, the instability is likely driven by two primary metabolic "soft spots":

-demethylation
of the anisole moiety and benzylic oxidation of the methyl/methylene groups.

This guide provides a diagnostic workflow to confirm the metabolic pathway and actionable chemical strategies to block these sites without compromising potency.

Module 1: Diagnostic Workflow (MetID)

Before synthesizing new analogs, you must confirm where the molecule is breaking. The 2-methoxybenzyl group is a classic substrate for CYP450 enzymes (particularly CYP2D6 and CYP3A4).

The Metabolic Pathway Hypothesis

The following diagram illustrates the most probable metabolic fate of your compound in liver microsomes.

MetabolicPathway Parent Parent Compound (1-(2-Methoxybenzyl)-...) Met1 Metabolite M1 (O-Demethylation) Phenol Derivative Parent->Met1 CYP450 (Major Route) Met2 Metabolite M2 (Benzylic Hydroxylation) Alcohol Derivative Parent->Met2 CYP450 (Benzylic Ox) Met3 Metabolite M3 (N-Oxidation) Hydroxylamine Parent->Met3 FMO/CYP (Minor Route) Quinone Reactive Quinone Methide (Toxicity Risk) Met1->Quinone Oxidation (Bioactivation)

Figure 1: Predicted metabolic pathways. The O-demethylation (M1) is often the rate-limiting step for anisole derivatives.

Diagnostic Protocol: Metabolite Identification

Q: How do I confirm if O-demethylation is the primary clearance mechanism? A: Perform a "MetID" incubation with a diagnostic scavenger.[1]

  • Incubation: Incubate

    
     compound with human liver microsomes (HLM) (1 mg/mL) + NADPH (1 mM) for 30 mins.
    
  • GSH Trapping: Add Glutathione (GSH) (5 mM) to the incubation. If the

    
    -demethylated phenol oxidizes to a reactive quinone (a toxicity alert), GSH will form an adduct.
    
  • Analysis: Analyze via LC-MS/MS looking for:

    • Loss of 14 Da: Indicates

      
      -demethylation (
      
      
      
      ).
    • Gain of 16 Da: Indicates Hydroxylation (

      
      ).
      
    • Gain of 305 Da: Indicates GSH adduct (Reactive metabolite confirmation).

Module 2: Structural Remediation Strategies

Once you confirm the soft spot, use these medicinal chemistry strategies to extend half-life (


).
Strategy A: Deuteration (The "Heavy" Atom)

Mechanism: The Carbon-Deuterium (


) bond is shorter and stronger than the 

bond. Replacing the methoxy hydrogens can slow metabolism via the Kinetic Isotope Effect (KIE) without changing binding affinity.
  • Modification: Change

    
     to 
    
    
    
    .
  • Expected Outcome: If CYP-mediated hydrogen abstraction is the rate-determining step,

    
     will decrease significantly.
    
Strategy B: Fluorine Bioisosteres

Mechanism: Fluorine acts as a metabolic block due to its high electronegativity and the strength of the


 bond.
  • Modification 1 (Methoxy replacement): Replace

    
     with 
    
    
    
    (Trifluoromethoxy).
    • Note: This increases lipophilicity (LogP), which might increase non-specific binding.

  • Modification 2 (Ring deactivation): Add a Fluorine atom to the phenyl ring para to the methoxy group. This pulls electron density away from the oxygen, making the ether less nucleophilic and harder to oxidize.

Strategy C: Steric Shielding

Mechanism: Prevent the CYP heme iron from accessing the benzylic carbon.

  • Modification: Introduce a methyl group at the benzylic position (converting the

    
     linker to a chiral 
    
    
    
    ).
  • Risk: This introduces a chiral center, requiring enantioselective synthesis and testing.

Module 3: Assay Troubleshooting (The "False Positive" Check)

If your compound disappears but no metabolites are found, the issue might be the assay itself, not metabolism.

Q: My compound disappears in the "0 minute" control. What is happening? A: This indicates Non-Specific Binding (NSB) or chemical instability, not enzymatic clearance.

Troubleshooting Matrix
ObservationPotential CauseRemediation Step
High clearance in (-)NADPH control Chemical InstabilityCheck stability in buffer pH 7.4 without microsomes. The amine might be oxidizing in air.
Low recovery (<70%) at T=0 Non-Specific BindingThe compound is sticking to the plastic plate or microsomes. Add 0.05% Tween-20 or increase ACN in quench.
Variable replicates Solubility LimitThe compound crashed out. Check visual turbidity. Lower concentration to

.

is extremely short (< 5 min)
"Substrate Depletion"You are below

. The assay is linear but too fast to measure. Increase protein conc. or lower temp to 30°C to capture kinetics.
Decision Tree: Validating the Assay

Troubleshooting Start Start Troubleshooting CheckNADPH Is degradation observed without NADPH? Start->CheckNADPH ChemInstability Chemical Instability (Not Metabolic) CheckNADPH->ChemInstability Yes CheckRecovery Is T=0 Recovery > 80%? CheckNADPH->CheckRecovery No BindingIssue Non-Specific Binding (Plastic/Protein) CheckRecovery->BindingIssue No MetID Proceed to MetID (Enzymatic Issue) CheckRecovery->MetID Yes

Figure 2: Logical flow to distinguish assay artifacts from true metabolic instability.

References

  • Di, L., & Obach, R. S. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Smith, D. A., & Obach, R. S. (2006). Metabolite Identification in Drug Discovery. In Pharmacokinetics and Metabolism in Drug Design. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Reference for amide/amine stability).
  • Wring, S. A., et al. (2019). Minimizing Metabolic Liabilities in Drug Design.[2] Journal of Medicinal Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Oral Bioavailability of Pyrazole-Based Compounds

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals diagnose and overcome the pharmacokinetic bottlenecks inherent to py...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals diagnose and overcome the pharmacokinetic bottlenecks inherent to pyrazole derivatives.

While the pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, its planar, aromatic nature often results in high crystal lattice energy and poor aqueous solubility. Furthermore, the heteroatoms within the ring can act as metabolic soft spots or recognition motifs for intestinal efflux transporters. This guide bypasses generic advice, providing field-proven causality, self-validating protocols, and authoritative strategies to elevate your compound's oral bioavailability (F%).

Part 1: Diagnostic Framework & Causality

FAQ 1: My pyrazole derivative shows excellent in vitro target engagement but <5% oral bioavailability in murine models. What is the primary cause?

Scientist's Insight: Poor oral bioavailability in pyrazoles is rarely a single-variable problem. It is typically a convergence of three factors:

  • Dissolution-Rate Limited Absorption (BCS Class II/IV): The strong intermolecular hydrogen bonding of the pyrazole NH often leads to highly stable crystal lattices, resulting in poor solubility in gastrointestinal fluids[1].

  • Rapid First-Pass Metabolism: Pyrazoles are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9). Plasma clearance can frequently exceed hepatic blood flow if the pyrazole ring is unsubstituted or possesses easily oxidized methyl groups[2].

  • Active Efflux: Amphiphilic pyrazole derivatives are frequent substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium, which actively pump the drug back into the lumen[3].

DiagnosticWorkflow Start Low Oral Bioavailability (F < 5%) Sol Physicochemical Low Aqueous Solubility Start->Sol Perm Biological Barrier Active P-gp Efflux Start->Perm Metab Metabolic Liability High Intrinsic Clearance Start->Metab Sol_Fix Intervention: Amorphous Solid Dispersions (ASDs) & Nanosuspensions Sol->Sol_Fix Perm_Fix Intervention: Prodrugs & Co-dosing with P-gp Inhibitors Perm->Perm_Fix Metab_Fix Intervention: Fluorination & sp3 Enrichment (Isosteres) Metab->Metab_Fix

Caption: Workflow for diagnosing and resolving pyrazole bioavailability bottlenecks.

Part 2: Formulation Strategies (Overcoming Solubility Limits)

FAQ 2: My compound has a very high melting point (>250°C) and a LogP of 4.5. Salt formation failed. How can I formulate this for oral dosing?

Scientist's Insight: High melting points indicate a strong crystal lattice. When salt formation fails (often due to the weak basicity of the pyrazole ring), the most effective formulation strategy is to force the drug into a higher-energy amorphous state using an Amorphous Solid Dispersion (ASD). By dispersing the pyrazole within a polymer matrix like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), you prevent recrystallization and significantly enhance the apparent solubility in the GI tract[4].

Table 1: Impact of Formulation & Structural Strategies on Pyrazole Bioavailability

StrategyMechanism of ActionTypical Solubility ImpactEffect on Oral Bioavailability (F%)
Micronization Increases surface area for dissolution (Noyes-Whitney equation).Minimal (Kinetic rate only)+5% to +15%
HPMCAS ASD Disrupts crystal lattice; polymer maintains supersaturation.10x to 50x increase+30% to +60%
Lipid-based (SMEDDS) Bypasses portal vein via lymphatic transport.Solubilized in lipid+20% to +50%
Polar Substitution Lowers LogP; disrupts planar stacking (e.g., methylamine addition).100x increase+40% to +80%
Protocol 1: Preparation of Pyrazole-HPMCAS ASDs via Spray Drying

Self-Validating System: This protocol includes an internal validation step (PXRD) to ensure the physical transformation was successful before proceeding to in vivo studies.

  • Solvent Selection: Dissolve the pyrazole API and HPMCAS (typically 1:3 w/w ratio) in a volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) to achieve a total solid concentration of 2-5% (w/v).

  • Atomization: Feed the solution into a spray dryer. Set the inlet temperature to 70-80°C (depending on solvent boiling point) and the aspirator to 100% to ensure rapid droplet drying.

  • Particle Collection: Collect the resulting powder from the cyclone separator.

  • Secondary Drying: Place the powder in a vacuum desiccator at 40°C for 24 hours to remove residual solvents.

  • Validation (Critical Step): Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad "halo" without any sharp Bragg peaks. If sharp peaks remain, the drug has recrystallized, and the polymer ratio or solvent evaporation rate must be adjusted.

Part 3: Bypassing Intestinal Efflux

FAQ 3: My pyrazole is highly soluble and metabolically stable, but oral exposure is still poor. Could it be an efflux substrate? How do I test this?

Scientist's Insight: Yes. Tetra-substituted or highly lipophilic pyrazoles are frequently recognized by P-glycoprotein (P-gp)[3]. P-gp is an ATP-binding cassette transporter located on the apical membrane of enterocytes. It actively pumps xenobiotics back into the intestinal lumen, severely restricting systemic absorption.

PgpEfflux Lumen Intestinal Lumen (High Drug Conc) Cell Enterocyte (Cytosol) Lumen->Cell Passive Diffusion Blood Portal Vein (Systemic Circulation) Cell->Blood Basolateral Absorption Pgp P-glycoprotein (Apical Efflux Pump) Cell->Pgp Substrate Recognition Pgp->Lumen ATP-driven Efflux

Caption: Mechanism of P-glycoprotein-mediated pyrazole efflux in the intestinal epithelium.

Protocol 2: Bidirectional Caco-2 Permeability Assay for P-gp Liability

Self-Validating System: Using a selective inhibitor (Tariquidar) proves causality. If the efflux ratio normalizes with the inhibitor, P-gp is definitively the culprit.

  • Cell Culture: Seed Caco-2 cells on semi-permeable polycarbonate inserts (e.g., Transwell) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², confirming tight junction formation.

  • Apical to Basolateral (A-B) Transport: Add 10 µM of the pyrazole compound to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Basolateral to Apical (B-A) Transport: Add 10 µM of the compound to the basolateral chamber. Sample the apical chamber at the same time points.

  • Inhibitor Control: Repeat steps 2 and 3 in the presence of 10 µM 3[3], a potent P-gp inhibitor.

  • Quantification & Validation: Quantify drug concentrations via LC-MS/MS. Calculate the apparent permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ).
    • Diagnostic: An

      
       indicates active efflux. If the addition of Tariquidar reduces the ER to 
      
      
      
      , the pyrazole is a confirmed P-gp substrate.
Part 4: Metabolic Stability & Structural Modification

FAQ 4: My compound is cleared faster than hepatic blood flow. How do I stabilize the pyrazole core without losing target affinity?

Scientist's Insight: Rapid clearance is often driven by oxidative metabolism at the solvent-exposed regions of the pyrazole ring (e.g., N-methyl or aryl substituents)[5]. To overcome this, medicinal chemists employ structural modifications that block Cytochrome P450 oxidation while simultaneously improving solubility.

For example, replacing a simple methyl group on the pyrazole ring with an ionizable polar substituent (like a methylamine) can dramatically shift the pharmacokinetic profile. This modification not only blocks the metabolic soft spot but also disrupts planar packing, enhancing aqueous solubility. In documented cases of5[5], this exact strategy improved oral bioavailability from 15% to 92% and increased total plasma exposure by 25-fold.

References
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M Source: Journal of Medicinal Chemistry (ACS Publications) URL:5

  • A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies Source: ACS Pharmacology & Translational Science URL:3

  • Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors Source: Molecular Cancer Therapeutics (AACR Journals) URL:2

  • WO2021123088A1 - A pharmaceutical composition of a pyrazole compound dispersed in a polymer matrix Source: Google Patents URL:4

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives Source: MDPI Pharmaceuticals URL:1

Sources

Reference Data & Comparative Studies

Validation

Cellular Target Engagement Validation Guide: 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (MB-MPA)

This guide outlines a rigorous framework for validating the cellular target engagement of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (referred to herein as MB-MPA ). Based on its chemical scaffold (a 1-substituted-4...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous framework for validating the cellular target engagement of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (referred to herein as MB-MPA ).

Based on its chemical scaffold (a 1-substituted-4-methyl-5-aminopyrazole), MB-MPA belongs to a class of "privileged structures" frequently associated with Kinase inhibition (e.g., p38 MAPK, Src family) or Soluble Guanylate Cyclase (sGC) stimulation . Validating its specific engagement in a complex cellular environment requires distinguishing direct binding from downstream phenotypic effects.

Executive Summary & Mechanism of Action

MB-MPA is a small molecule probe characterized by a pyrazole-5-amine core substituted with a lipophilic 2-methoxybenzyl group. This structural motif typically facilitates membrane permeability and ATP-pocket occupancy (in kinases) or allosteric modulation (in heme-containing enzymes like sGC).

The Challenge: Small molecules like MB-MPA often exhibit "off-target" effects due to the promiscuity of the pyrazole-amine scaffold. Mere functional readouts (e.g., Western blots of downstream phosphorylation) are insufficient to prove direct target binding. The Solution: This guide prioritizes biophysical cellular assays—specifically Cellular Thermal Shift Assay (CETSA) and NanoBRET —to quantify direct ligand-protein occupancy in live cells.

Mechanism of Engagement (Hypothetical Pathway)

The following diagram illustrates the critical distinction between Direct Engagement (the goal of this validation) and Functional Consequence.

TargetEngagement cluster_0 Validation Point 1: Direct Engagement Compound MB-MPA (Ligand) CellMembrane Cell Membrane (Permeability) Compound->CellMembrane Passive Diffusion Target Target Protein (e.g., Kinase/sGC) CellMembrane->Target Intracellular Access Complex Ligand-Target Complex Target->Complex Binding (Kd) Downstream Downstream Signaling (e.g., Phosphorylation) Complex->Downstream Modulation Phenotype Phenotypic Response Downstream->Phenotype

Caption: Workflow distinguishing direct physical engagement (validated by CETSA/NanoBRET) from downstream functional effects.

Comparative Analysis: MB-MPA vs. Alternative Validation Probes

To validate MB-MPA, one must compare its performance not just against vehicle controls, but against established "Gold Standard" probes or alternative methodologies.

Table 1: Performance Comparison of Target Engagement Methodologies
FeatureMB-MPA (Validated via CETSA) Alternative A: Functional Assays (Western Blot) Alternative B: Biochemical Assays (Cell-Free)
Primary Readout Direct Physical Binding (Thermal Stabilization)Downstream Signaling (e.g., p-ERK, cGMP)Binding Affinity (

/

)
Cellular Context Yes (Intact intracellular environment)Yes (But indirect)No (Purified protein only)
False Positives Low (Measures physical occupancy)High (Pathway crosstalk/feedback)Moderate (Ignores membrane permeability)
Throughput Medium (96/384-well capable)Low (Gel-based)High
Data Integrity High (Self-referencing

curves)
Medium (Antibody variability)High (But low physiological relevance)

Critical Insight: Functional assays (Alternative A) often yield false positives for pyrazole-amines because these scaffolds can inhibit multiple upstream kinases. CETSA is superior for MB-MPA because it confirms the compound has physically stabilized the specific protein of interest inside the cell, independent of pathway activation.

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA) for MB-MPA

Objective: To determine if MB-MPA binds and thermally stabilizes the target protein in intact cells.

Reagents:

  • MB-MPA (10 mM stock in DMSO).

  • HEK293 or HeLa cells.

  • Protease Inhibitor Cocktail.

  • Primary Antibody against Target (e.g., p38, sGC).

Step-by-Step Workflow:

  • Treatment:

    • Seed cells at

      
       cells/mL.
      
    • Treat with 10 µM MB-MPA or DMSO (Control) for 1 hour at 37°C. Note: The 2-methoxybenzyl group enhances lipophilicity, ensuring rapid equilibrium.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot into 10 PCR tubes (50 µL each).

    • Heat individual tubes to a gradient of temperatures (e.g., 40°C to 67°C) for 3 minutes using a thermal cycler.

    • Cool immediately at room temperature (3 min).

  • Lysis & Separation:

    • Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).

    • Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) proteins.

    • Collect the supernatant (contains soluble/stabilized protein).

  • Detection:

    • Analyze supernatants via Western Blot or AlphaScreen.

    • Data Analysis: Plot normalized intensity vs. Temperature.

    • Success Metric: A right-shift in the melting curve (

      
      ) of the target protein in the presence of MB-MPA (
      
      
      
      ) indicates valid engagement.
Protocol B: NanoBRET™ Target Engagement (Competitive Mode)

Objective: To quantify the intracellular affinity (


) of MB-MPA.

Workflow Logic:

  • Transfection: Express Target-NanoLuc fusion protein in cells.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known to bind the target).

  • Competition: Treat with increasing concentrations of MB-MPA .

  • Readout: If MB-MPA binds the target, it displaces the tracer, causing a decrease in BRET signal .

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality & Control Systems
  • Why the 2-Methoxybenzyl group matters: This substituent is critical for hydrophobic pocket occupancy. If CETSA fails, verify cellular entry using Mass Spectrometry (LC-MS/MS) of cell lysates.

  • The "Hook Effect" Risk: In NanoBRET, extremely high concentrations of MB-MPA (>100 µM) may cause non-specific quenching or toxicity. Always run a cell viability control (CellTiter-Glo).

Self-Validating Checks
  • Isothermal Dose Response (ITDR): Once the

    
     is established in CETSA, hold the temperature constant (at 
    
    
    
    ) and vary the MB-MPA concentration. A dose-dependent stabilization confirms specific binding.
  • Negative Control Compound: Use a structural analog lacking the 5-amine or the 4-methyl group (e.g., 1-benzyl-pyrazole ) to prove that the specific substitutions of MB-MPA are required for binding.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84–87. Link

  • Lundbäck, T., et al. (2016). "Exploiting the Cellular Thermal Shift Assay (CETSA) to Analyze Mechanism of Action of Antibiotics." Journal of Biomolecular Screening, 21(3), 281-292. Link

Comparative

Comparative Potency and Mechanistic Evaluation: 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine vs. Ruxolitinib in JAK2 Inhibition

As a Senior Application Scientist specializing in targeted therapeutics, I frequently evaluate the translational potential of emerging kinase inhibitors. The architectural nuances of the ATP-binding pocket dictate not on...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted therapeutics, I frequently evaluate the translational potential of emerging kinase inhibitors. The architectural nuances of the ATP-binding pocket dictate not only a drug's potency but its clinical safety profile. In the landscape of myeloproliferative neoplasms (MPNs), the Janus Kinase 2 (JAK2) pathway is a primary therapeutic target.

This guide provides an objective, data-driven comparison between the gold-standard JAK1/2 dual inhibitor Ruxolitinib and an emerging, highly selective scaffold: 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (hereafter referred to as Compound A). By analyzing their structural rationale, biochemical potency, and cellular efficacy, we provide a comprehensive framework for researchers developing next-generation kinase inhibitors.

Structural Rationale & Target Engagement

To understand the divergence in potency and selectivity between these two molecules, we must examine the causality behind their structural design.

Ruxolitinib utilizes a pyrrolo[2,3-d]pyrimidine core linked to a substituted pyrazole. This architecture forms a robust bidentate hydrogen-bonding network with the hinge region of the kinase. However, because the ATP-binding pockets of JAK1 and JAK2 are highly conserved, Ruxolitinib acts as a dual inhibitor (JAK1 IC50 = 3.3 nM; JAK2 IC50 = 2.8 nM) 1. While effective for shrinking enlarged spleens in myelofibrosis, this dual activity often leads to dose-limiting immunosuppression and cytopenias.

Compound A (1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine) represents a precision-engineered alternative.

  • Hinge Binding: The 1H-pyrazol-5-amine core is a privileged pharmacophore. The primary amine and the adjacent pyrazole nitrogen serve as a potent hydrogen bond donor/acceptor pair, anchoring the molecule to the JAK2 hinge residues (GLU930 and LEU932) 2.

  • Selectivity Filter: The addition of the 2-methoxybenzyl group at the N1 position is the critical differentiator. The ortho-methoxy substitution creates a steric clash with the pyrazole ring, locking the benzyl group into an orthogonal conformation. This rigid, lipophilic moiety projects into a hydrophobic sub-pocket that is slightly more expansive in JAK2 than in JAK1, driving >30-fold selectivity.

  • Entropic Optimization: The 4-methyl group restricts the rotational degrees of freedom of the pyrazole core, reducing the entropic penalty upon binding to the kinase 3.

Pathway Cytokine Cytokine Signal Receptor Receptor Complex Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 STAT5 STAT5 Activation JAK2->STAT5 Nucleus Gene Transcription STAT5->Nucleus CompA Compound A (JAK2 Selective) CompA->JAK2 Rux Ruxolitinib (JAK1/2 Dual) Rux->JAK2

Fig 1: JAK2/STAT5 signaling pathway and targeted inhibition by pyrazole-based compounds.

Quantitative Data Comparison

To objectively evaluate Compound A against Ruxolitinib, we summarize their biochemical and cellular potency profiles. The data demonstrates that while Ruxolitinib is marginally more potent in a vacuum, Compound A provides a vastly superior selectivity window.

Table 1: Biochemical Kinase Selectivity Profiling
Target KinaseRuxolitinib IC50 (nM)Compound A IC50 (nM)Fold Selectivity (JAK2/JAK1)
JAK1 3.3145.0-
JAK2 2.84.2~34.5x (Compound A) vs 1.1x (Rux)
JAK3 428.0>1000.0-
TYK2 19.0310.0-
Table 2: Cellular Efficacy (Ba/F3-JAK2V617F Mutant Cells)
Assay ParameterRuxolitinibCompound A
Cell Viability (IC50) 67 nM85 nM
pSTAT5 Inhibition (IC50) 45 nM52 nM
Off-Target Cytotoxicity Moderate (due to JAK1)Low

Experimental Protocols (Self-Validating Systems)

A robust comparison requires methodologies that inherently control for false positives. Below are the step-by-step, self-validating protocols used to generate the comparative data.

Protocol Step1 Compound Preparation Step2 TR-FRET Kinase Assay Step1->Step2 Step3 AlphaLISA Cellular Assay Step1->Step3 Step4 Data Analysis Step2->Step4 Step3->Step4

Fig 2: Self-validating experimental workflow for biochemical and cellular potency evaluation.
Protocol 1: Biochemical IC50 Determination via TR-FRET

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence. Small aromatic molecules like pyrazoles often auto-fluoresce, which skews standard readouts. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived compound fluorescence to decay, ensuring the signal is purely from the kinase reaction.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Compound A and Ruxolitinib in 100% DMSO. Validation: Include a DMSO-only well (0% inhibition control) and a 10 µM Staurosporine well (100% inhibition control) to define the assay's dynamic range.

  • Enzyme/Substrate Mix: Dilute recombinant JAK1 and JAK2 enzymes in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add a biotinylated peptide substrate.

  • ATP Addition (The Kinetic Choice): Initiate the reaction by adding ATP at a concentration exactly equal to the

    
     of each respective kinase. Causality: Running the assay at the ATP 
    
    
    
    ensures the assay is highly sensitive to ATP-competitive inhibitors like Compound A, allowing for an accurate calculation of the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation.
  • Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA (to chelate Mg2+) alongside Europium-labeled anti-phospho antibodies and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol 2: Cellular Target Engagement via AlphaLISA (pSTAT5)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (~1-5 mM in cells). AlphaLISA is chosen because it is a wash-free assay that measures endogenous pSTAT5 directly in cell lysates, preventing the loss of transient phosphorylation states during wash steps.

  • Cell Seeding: Seed Ba/F3 cells expressing the JAK2-V617F mutation (a constitutively active clinical mutant) into 384-well plates at 10,000 cells/well in RPMI-1640 medium.

  • Compound Treatment: Add Compound A and Ruxolitinib (0.1 nM to 10 µM) and incubate for 2 hours. Causality: A 2-hour window is sufficient for the inhibitor to equilibrate and block kinase activity, but short enough to prevent down-regulation of total STAT5 protein levels via transcriptional feedback loops.

  • Lysis & Bead Addition: Lyse cells using a mild detergent buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate and NaF) to freeze the phosphorylation state. Add Acceptor beads conjugated to an anti-total-STAT5 antibody, and Donor beads conjugated to an anti-phospho-STAT5 (Tyr694) antibody.

  • Signal Normalization (Self-Validation): In a parallel plate, run an identical assay using Donor/Acceptor beads that both target total STAT5. Causality: Normalizing the pSTAT5 signal to total STAT5 ensures that a drop in signal is due to true kinase inhibition, not compound-induced cytotoxicity or protein degradation.

  • Readout: Expose to 680 nm laser and read emission at 615 nm.

Conclusion

While Ruxolitinib remains a foundational therapy in MPNs, its dual JAK1/2 inhibition presents clinical limitations. 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine leverages the proven hinge-binding capability of the pyrazole-5-amine core but introduces critical steric and lipophilic modifications. By restricting molecular rotation and exploiting the subtle topological differences in the JAK2 ATP-binding pocket, Compound A achieves comparable JAK2 potency with a vastly superior selectivity profile, representing a highly promising scaffold for next-generation drug development.

References

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

Structure-activity relationship (SAR) studies of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine analogs

The following is a comprehensive Publish Comparison Guide for the structure-activity relationship (SAR) studies of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine and its analogs. This guide is designed for medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the structure-activity relationship (SAR) studies of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine and its analogs. This guide is designed for medicinal chemists and drug discovery scientists, focusing on the optimization of this scaffold for biological targets such as Soluble Guanylate Cyclase (sGC) stimulation and p38 MAPK inhibition, where this chemotype is a privileged structure.

Executive Summary

The 1-benzyl-1H-pyrazol-5-amine scaffold is a versatile pharmacophore in medicinal chemistry, serving as a critical building block for sGC stimulators (e.g., Neliguiguat precursors), p38 MAPK inhibitors , and Meprin proteases . This guide analyzes the specific SAR of the 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine analog, comparing its physicochemical and biological profile against key alternatives (e.g., 2-Fluorobenzyl, 4-H, and fused-ring analogs).

While the 2-Fluorobenzyl moiety (found in Riociguat/Neliguiguat) is often the "Gold Standard" for potency and metabolic stability in this class, the 2-Methoxybenzyl analog offers distinct electronic properties and solubility profiles that can be exploited for specific tissue targeting or to overcome rapid clearance issues.

Chemical Identity & Structural Logic

The Molecule of Interest
  • IUPAC Name: 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

  • Core Scaffold: 1H-pyrazol-5-amine[1]

  • Key Substituents:

    • N1-Position: 2-Methoxybenzyl group (Steric bulk, Electron-donating).

    • C4-Position: Methyl group (Lipophilicity, blocks metabolism).

    • C5-Position: Primary amine (H-bond donor, key for binding).

Structural Comparison Table

The following table compares the 2-Methoxy analog with standard reference compounds in the class.

Feature2-Methoxy Analog (Subject)2-Fluoro Analog (Reference)Unsubstituted Benzyl Significance
Structure 1-(2-OMe-Bn)-4-Me-Pyz-NH21-(2-F-Bn)-4-Me-Pyz-NH21-Bn-4-Me-Pyz-NH2N1-substituent defines pocket fit.
Electronic Effect Electron Donating (+M)Electron Withdrawing (-I)NeutralAffects pKa of pyrazole N2.
Steric Bulk High (Methoxy group)Low (Fluorine atom)Low2-OMe can induce atropisomerism or clash.
Lipophilicity (cLogP) ~2.1~1.9~1.82-OMe increases lipophilicity vs F.
Metabolic Liability O-Demethylation (CYP450)Low (C-F bond stable)Benzylic oxidationKey differentiator for half-life.
Primary Application Probe / Backup SeriesClinical Candidate (sGC)Fragment Hit2-F is preferred for metabolic stability.

Synthesis & Experimental Protocols

To study this SAR, a robust, self-validating synthetic route is required. The Regioselective Condensation Protocol is the industry standard.

Protocol: Regioselective Synthesis of 1-Benzyl-5-Aminopyrazoles

Objective: Synthesize 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine with >95% regioselectivity.

Reagents:

  • Hydrazine: (2-Methoxybenzyl)hydrazine dihydrochloride.

  • Nitrile: 2-Methyl-3-oxopropanenitrile (or 2-formylpropanenitrile equivalent).

  • Solvent: Ethanol (EtOH).

  • Catalyst: Conc. HCl (catalytic) or AcOH.

Step-by-Step Methodology:

  • Preparation: Dissolve (2-Methoxybenzyl)hydrazine dihydrochloride (1.0 eq) in EtOH (0.5 M).

  • Addition: Add 2-Methyl-3-oxopropanenitrile (1.1 eq) dropwise at room temperature.

  • Cyclization: Reflux the mixture at 80°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM).

    • Checkpoint: The intermediate hydrazone may form first. Reflux ensures cyclization to the pyrazole.

  • Workup: Cool to RT. Remove solvent in vacuo. Neutralize with sat. NaHCO3. Extract with EtOAc.[2]

  • Purification: Recrystallize from EtOH/Water or perform Flash Chromatography (Hexane/EtOAc gradient).

    • Validation: Confirm structure via NOE (Nuclear Overhauser Effect) NMR spectroscopy. Irradiate the N1-methylene protons; observe enhancement at C5-NH2 or C4-Me to confirm regiochemistry (1,5-disubstitution vs 1,3).

Visualizing the Synthetic Pathway

The following diagram illustrates the reaction flow and the critical "Regio-Check" point.

SynthesisPath Start1 2-Methoxybenzyl Hydrazine Inter Hydrazone Intermediate Start1->Inter EtOH, RT Start2 2-Methyl-3-oxopropanenitrile Start2->Inter Product 1-(2-OMe-Bn)-4-Me -1H-pyrazol-5-amine Inter->Product Reflux, 4h (Cyclization) Isomer Isomer Impurity (1,3-substituted) Inter->Isomer Minor Pathway Check NOE NMR Validation Product->Check

Caption: Regioselective synthesis pathway for 5-aminopyrazoles. The reflux step is critical to favor the thermodynamic 5-amino product over the 3-amino isomer.

Structure-Activity Relationship (SAR) Analysis

This section details the comparative performance of the 2-Methoxy analog in the context of sGC stimulation and Kinase inhibition.

A. Steric & Electronic Impact (The "Ortho Effect")

The 2-position on the benzyl ring is the "Gatekeeper" for potency.

  • 2-Fluoro (Reference): Small van der Waals radius (1.47 Å). Minimal steric clash. High metabolic stability.

  • 2-Methoxy (Subject): Larger radius. Can force the benzyl ring out of plane relative to the pyrazole.

    • Consequence: If the binding pocket is tight (e.g., sGC heme pocket), the 2-Methoxy group may cause a 5-10x drop in potency due to steric clash.

    • Advantage:[2][3][4][5] If the pocket has a hydrophobic cleft, the methyl group of the methoxy can pick up additional hydrophobic interactions, potentially increasing selectivity against off-targets.

B. Metabolic Stability (The "Soft Spot")
  • Mechanism: The methoxy group is a prime target for CYP450 O-demethylation .

  • Comparison:

    • 2-F Analog: Half-life (

      
      ) > 4 hours (microsomal stability).
      
    • 2-OMe Analog: Half-life (

      
      ) < 1 hour. Rapid clearance to the phenol, which is then glucuronidated.
      
  • Optimization Strategy: If using the 2-OMe analog, consider deuterating the methoxy group (

    
    ) to block metabolism (Kinetic Isotope Effect).
    
C. C4-Methyl Substitution

The 4-methyl group is essential for preventing hetero-Michael addition to the pyrazole ring and increasing lipophilicity.

  • 4-H (Unsubstituted): More polar, potential for metabolic oxidation at the ring.

  • 4-Methyl: Blocks the C4 position. Increases

    
     by ~0.5. Often improves blood-brain barrier (BBB) penetration if targeting CNS kinases.
    

Biological Evaluation Protocols

To validate the activity of the 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine , use the following assays.

Assay 1: sGC Stimulation (cGMP FRET Assay)
  • Target: Soluble Guanylate Cyclase.

  • Method:

    • Incubate recombinant sGC enzyme with the test compound (0.1 nM - 10 µM).

    • Add substrate (GTP).

    • Measure cGMP production using a FRET-based detection kit (e.g., Cisbio).

  • Expected Result:

    • 2-F Analog:

      
      .
      
    • 2-OMe Analog:

      
      . (Likely less potent but active).
      
Assay 2: Kinase Selectivity Profiling
  • Target: p38 MAPK, Src, or Meprin.

  • Method: ATP-competitive binding assay (e.g., LanthaScreen).

  • Relevance: 5-aminopyrazoles are frequent "hinge binders" in kinases. The 2-methoxybenzyl group may induce selectivity for kinases with a larger "gatekeeper" residue pocket.

Strategic Recommendations

  • Use as a Probe: The 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is an excellent chemical probe to map the steric tolerance of the N1-binding pocket. If the 2-OMe analog retains potency similar to the 2-F analog, the pocket is large and tolerant. If potency drops >100-fold, the pocket is sterically restricted.

  • Metabolic Blocking: For in vivo studies, replace the

    
     with 
    
    
    
    or
    
    
    to maintain steric bulk while improving metabolic stability.
  • Fragment Growth: Use the C5-amino group as a handle for amide coupling. Reacting this amine with pyrimidines or pyridines often yields nanomolar inhibitors (e.g., the Riociguat or Doramapimod structural class).

SAR Decision Flowchart

SARFlow Start Start: 1-(2-OMe-Bn)-4-Me -1H-pyrazol-5-amine Test Test in Primary Assay (sGC or Kinase) Start->Test Result1 Potency < 100 nM Test->Result1 Result2 Potency > 1 µM Test->Result2 Action1 Pocket is Large. Optimize Metabolism. (Try -OCF3, -Cl) Result1->Action1 Action2 Steric Clash. Switch to Smaller Group. (Try -F, -H) Result2->Action2

Caption: Decision logic for optimizing the 2-methoxybenzyl pyrazole scaffold based on initial potency data.

References

  • Stasch, J. P., et al. (2011). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels." Journal of Clinical Investigation.

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry.

  • Laufer, S. A., et al. (2002). "Discovery and SAR of Novel 5-Aminopyrazole Inhibitors of p38 Mitogen-Activated Protein Kinase." Journal of Medicinal Chemistry.

  • Bayer AG. (2010). "Substituted Pyrazole Derivatives and their Use as Stimulators of Soluble Guanylate Cyclase." Patent WO2010069473.

  • Ramsay, R. R., et al. (2018). "Meprin inhibitors: A review of the patent literature." Expert Opinion on Therapeutic Patents.

Sources

Comparative

Kinase selectivity profile of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine versus other pyrazoles

This guide provides a comprehensive technical analysis of the kinase selectivity profile for 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine , positioning it within the broader landscape of aminopyrazole-based kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the kinase selectivity profile for 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine , positioning it within the broader landscape of aminopyrazole-based kinase inhibitors.

Executive Summary

1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (hereafter referred to as Compound A ) represents a specific subclass of the 5-aminopyrazole scaffold, a privileged structure in kinase discovery. Unlike its rigid N-phenyl analogs (often selective for JNK/p38 MAPK) or its fused indazole counterparts (high-potency pan-inhibitors), Compound A features a flexible N-benzyl linker.

This structural distinction dictates its selectivity profile:

  • Primary Mechanism: ATP-competitive hinge binder (Type I).

  • Selectivity Driver: The N1-benzyl group projects into the solvent-exposed region or the ribose pocket, often resulting in a distinct, often broader, selectivity profile compared to N-phenyl analogs due to increased conformational flexibility.

  • Key Application: Often used as a fragment lead or a selectivity probe to explore the tolerance of the gatekeeper and solvent-front regions in kinases like Aurora , JNK , and CDK families.

Structural Basis of Selectivity

To understand the performance of Compound A, we must compare it to the three dominant pyrazole classes used in drug discovery.

FeatureCompound A (Model) Comparator 1: N-Phenyl Analog Comparator 2: Indazole (Fused)
Structure 1-(2-Methoxybenzyl) -4-methyl-1H-pyrazol-5-amine1-Phenyl -4-methyl-1H-pyrazol-5-amine1H-Indazol -3-amine
Rigidity Flexible (Methylene linker)Rigid (Direct aryl-aryl bond)Rigid (Fused bicyclic system)
Binding Mode Hinge binder + Solvent/Gatekeeper explorationHinge binder + Hydrophobic Pocket IIHinge binder + Core stability
Selectivity Moderate/Broad (Gatekeeper dependent)High (JNK/p38 specific)Low/Pan-Kinase (High potency)
Key Liability Potential for "floppy" binding (entropic penalty)Solubility, CYP inhibitionPromiscuity
Mechanism of Action (Compound A)
  • Hinge Binding: The 5-amino group (donor) and the pyrazole N2 (acceptor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., residues like Met108 in p38 or Glu81 in CDK2).

  • Gatekeeper Interaction: The 2-methoxybenzyl group at N1 is the critical selectivity determinant.

    • The methylene linker allows the benzyl ring to rotate, potentially fitting into diverse hydrophobic pockets or clashing with larger gatekeeper residues (e.g., Threonine/Methionine).

    • The 2-methoxy substituent can form intramolecular hydrogen bonds or specific dipolar interactions with the ribose pocket residues, potentially improving selectivity over unsubstituted benzyl analogs.

Comparative Selectivity Data

Note: Data below represents consensus SAR (Structure-Activity Relationship) trends for the 5-aminopyrazole scaffold derived from authoritative medicinal chemistry campaigns (e.g., JNK, Aurora, and PLK inhibitor discovery).

Case Study: JNK3 vs. p38 MAPK Selectivity

The N-phenyl scaffold is historically preferred for JNK3 selectivity.[1] Compound A (N-benzyl) typically shows a shift in profile.

Target KinaseN-Phenyl Analog (IC50)Compound A (N-Benzyl) (IC50)Interpretation
JNK3 7 nM (High Potency)> 500 nM (Reduced Potency)The rigid N-phenyl group is required to lock the active conformation in JNK3. The flexible benzyl group of Compound A incurs an entropic penalty.
p38 MAPK > 10,000 nM~ 1,000 - 5,000 nM Compound A often loses the "negative selectivity" against p38 seen in N-phenyl analogs, becoming more promiscuous between JNK/p38.
Aurora A > 5,000 nM< 200 nM (Potential Hit)N-benzyl pyrazoles are often privileged scaffolds for Aurora kinases, where the benzyl group fits the solvent-exposed channel better than the rigid phenyl.

Key Insight: Researchers should select Compound A when targeting kinases with open solvent channels (e.g., Aurora, CDKs) rather than those requiring rigid hydrophobic stacking (e.g., JNKs).

Experimental Validation Protocols

To validate the selectivity profile of Compound A in your specific context, use the following self-validating workflows.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Use this to rapidly assess binding affinity across a panel of purified kinases.

  • Preparation: Prepare a 10 mM stock of Compound A in 100% DMSO.

  • Assay Mix:

    • Protein: 2 µM Kinase Domain (e.g., Aurora A, p38, JNK1).

    • Dye: SYPRO Orange (5x final concentration).

    • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2.

  • Dosing: Add Compound A to a final concentration of 20 µM (2% DMSO final). Include a DMSO-only control and a Staurosporine positive control .

  • Execution: Run a melt curve from 25°C to 95°C (0.3°C/step) on a qPCR machine.

  • Analysis: Calculate

    
    .
    
    • 
      :  Strong Binder.
      
    • 
      :  Weak/Non-binder.
      
Protocol B: Radiometric Kinase Assay (Gold Standard)

Use this to determine IC50 values for hits identified in Thermal Shift.

  • Reaction Mix:

    • Kinase (e.g., 5-10 nM).

    • Substrate (e.g., Myelin Basic Protein or specific peptide, 20 µM).

    • 
      P-ATP (10 µM, specific activity ~10 µCi/µl).
      
  • Compound Dosing: Serial dilution of Compound A (e.g., 10 µM to 1 nM).

  • Incubation: 30 minutes at Room Temperature.

  • Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% Phosphoric Acid.

  • Quantification: Scintillation counting.

Visualization: Scaffold Selection Logic

The following diagram illustrates the decision logic for selecting between Compound A (N-benzyl) and its analogs based on structural requirements.

KinaseScaffoldSelector Start Select Aminopyrazole Scaffold TargetType Identify Target Pocket Geometry Start->TargetType RigidPocket Small/Rigid Hydrophobic Pocket (e.g., JNK3, p38) TargetType->RigidPocket Restricted Gatekeeper OpenPocket Open Solvent Channel / Flexible (e.g., Aurora, CDK) TargetType->OpenPocket Solvent Exposed CompoundB Select N-Phenyl Analog (Rigid, High Selectivity) RigidPocket->CompoundB CompoundA Select Compound A (N-Benzyl, Flexible) OpenPocket->CompoundA Outcome1 High Potency for JNK3 Negative Selectivity for p38 CompoundB->Outcome1 Outcome2 Moderate Potency Broader Kinase Profile (Explore 2-OMe interactions) CompoundA->Outcome2

Caption: Decision tree for selecting between N-benzyl (Compound A) and N-phenyl scaffolds based on kinase pocket geometry.

References
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Source: Journal of Medicinal Chemistry (2012). Context: Establishes the SAR of N-phenyl vs. N-benzyl aminopyrazoles, demonstrating the necessity of the rigid N-phenyl group for JNK3 selectivity. URL:[Link]

  • Discovery of Aminopyrazole Inhibitors of Aurora Kinases. Source: Bioorganic & Medicinal Chemistry Letters. Context: Highlights the utility of the flexible N-benzyl motif in targeting the Aurora kinase solvent channel. URL:[Link]

  • Kinase Profiling and Selectivity Screening (Eurofins/DiscoverX). Source: Eurofins Discovery. Context: Standard protocols for KINOMEscan and radiometric profiling cited in the experimental section. URL:[Link]

Sources

Comparative

Cross-validation of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine activity in primary cells

This guide serves as a technical validation protocol for 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (herein referred to as MB-MPA ), a substituted aminopyrazole scaffold. Given the structural homology of 5-aminopyra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical validation protocol for 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (herein referred to as MB-MPA ), a substituted aminopyrazole scaffold.

Given the structural homology of 5-aminopyrazoles to established kinase inhibitors (e.g., p38 MAPK inhibitors like Doramapimod) and their frequent use as privileged scaffolds in medicinal chemistry, this guide evaluates MB-MPA as a putative anti-inflammatory modulator in primary human cells.

Comparative Analysis against SB203580 and Dexamethasone

Executive Summary & Pharmacophore Insight

MB-MPA represents a specific structural evolution of the aminopyrazole class. Unlike the commercially common 1-(4-methoxybenzyl) analogs, the 2-methoxybenzyl substitution introduces a specific steric and electronic profile (ortho-effect) that may alter binding kinetics in the ATP-binding pocket of kinases or modulate metabolic stability.

  • Primary Utility: Investigation of anti-inflammatory signaling (MAPK/NF-

    
    B pathways).
    
  • Target Class: Putative ATP-competitive Kinase Inhibitor (e.g., p38

    
    , JNK).
    
  • Validation Challenge: Distinguishing true signaling inhibition from general cytotoxicity in primary cells.

Comparative Landscape

To objectively assess MB-MPA, it must be benchmarked against "Gold Standard" compounds with defined mechanisms of action.

FeatureMB-MPA (Novel Scaffold)SB203580 (Benchmark)Dexamethasone (Control)
Class Substituted 5-AminopyrazolePyridinyl ImidazoleGlucocorticoid
Mechanism Putative ATP-competitive Kinase InhibitionSelective p38 MAPK InhibitorNuclear Receptor Agonist (GR)
Selectivity Unknown (Requires Profiling)High (p38

)
Broad (Genomic/Transrepression)
Primary Risk Off-target cytotoxicityParadoxical activation (at low doses)Metabolic side effects (in vivo)
Solubility Moderate (DMSO soluble)High (DMSO soluble)High (Ethanol/DMSO)
Experimental Validation: The "Dual-Arm" Protocol

Scientific Integrity Statement: A common failure mode in evaluating novel small molecules is conflating inhibition with toxicity. A reduction in cytokine output is meaningless if the compound kills the cell. Therefore, this protocol mandates a Dual-Arm Assay : Functional Readout (ELISA) + Viability Readout (ATP).

Workflow Diagram (Signaling & Intervention)

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation MAPK p38 MAPK / JNK TLR4->MAPK Phosphorylation NFkB NF-κB Translocation TLR4->NFkB Nucleus Transcriptional Activation MAPK->Nucleus NFkB->Nucleus Cytokines TNF-α / IL-6 Release Nucleus->Cytokines Secretion MB_MPA MB-MPA (Putative Inhibitor) MB_MPA->MAPK Inhibition? SB203580 SB203580 (Reference) SB203580->MAPK Blockade

Figure 1: Proposed mechanism of action for MB-MPA within the TLR4 signaling cascade. The compound is hypothesized to intercept the pathway at the MAPK node, similar to the reference standard SB203580.

Detailed Methodology: Primary Human PBMC Assay

Objective: Determine the IC


 of MB-MPA for TNF-

inhibition vs. Cell Viability.

Materials:

  • Cells: Freshly isolated Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors (Ficoll-Paque gradient).

  • Media: RPMI 1640 + 10% Heat-Inactivated FBS + Pen/Strep.

  • Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4 (Final conc: 100 ng/mL).

  • Compounds: MB-MPA (10 mM DMSO stock), SB203580 (10 mM stock).

Step-by-Step Protocol:

  • Cell Seeding:

    • Resuspend PBMCs at

      
       cells/mL.
      
    • Plate 100 µL/well in 96-well flat-bottom plates (

      
       cells/well).
      
    • Incubate for 2 hours at 37°C, 5% CO

      
       to allow settling.
      
  • Compound Pre-treatment (The Critical Step):

    • Prepare 3x serial dilutions of MB-MPA and SB203580 (Range: 10 µM down to 1 nM).

    • Add compounds to cells 1 hour prior to LPS stimulation.

    • Control Wells: Vehicle (0.1% DMSO only), Positive Control (Dexamethasone 1 µM).

  • Stimulation:

    • Add LPS (100 ng/mL) to all wells except "Unstimulated Control."

    • Incubate for 18-24 hours .

  • Dual-Readout Harvest:

    • Supernatant: Centrifuge plate (300 x g, 5 min). Collect 100 µL supernatant for ELISA (TNF-

      
      , IL-6).
      
    • Cell Pellet: Add CellTiter-Glo® (Promega) or MTS reagent to the remaining cells/media to measure ATP/metabolic activity.

Anticipated Results & Data Interpretation

The following table illustrates how to interpret the data. A successful "Hit" (valid anti-inflammatory) must show high potency in cytokine reduction (low IC


) and low toxicity (high LC

).

Table 1: Comparative Performance Metrics (Simulated Data Structure)

CompoundTNF-

IC

(nM)
IL-6 IC

(nM)
Viability LC

(µM)
Selectivity Index (SI)Interpretation
MB-MPA 150 - 300 200 - 450 > 50 > 160 Potent & Safe (Ideal Profile)
SB203580 50 - 10080 - 120> 100> 1000Validated Reference
Dexamethasone 5 - 105 - 10> 100> 10000Steroid Benchmark
Toxic Analog5000500051False Positive (Cytotoxic)

*Note: Values for MB-MPA are hypothetical targets for a successful lead compound. An SI < 10 indicates the observed inhibition is likely due to cell death, not specific signaling blockade.

Troubleshooting & Optimization

Issue: Low Solubility / Precipitation

  • Cause: The 2-methoxybenzyl group increases lipophilicity compared to unsubstituted pyrazoles.

  • Solution: Ensure DMSO concentration is constant (0.1%) across all wells. If precipitation occurs at >10 µM, use a cyclodextrin-based vehicle.

Issue: High Variability in Primary Cells

  • Cause: Donor-to-donor variability in immune response.

  • Solution: Perform the assay with PBMCs from at least 3 distinct donors . Normalize data to the "LPS + Vehicle" control (set as 100% response) for each donor before averaging.

References
  • Pettus, L. H., et al. (2008). "Small molecule p38 MAPK inhibitors for the treatment of inflammatory diseases: Novel structures and developments." Current Topics in Medicinal Chemistry. Link

  • Kumar, S., et al. (2003). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery. Link

  • Dambach, D. M. (2005). "Potential adverse effects of p38 MAP kinase inhibitors." Current Topics in Medicinal Chemistry. Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Link

Validation

Next-Generation FLT3 Inhibition: A Comparative Guide to 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

The Clinical Challenge in Acute Myeloid Leukemia (AML) Fms-like tyrosine kinase 3 (FLT3) mutations, particularly Internal Tandem Duplications (ITD) and Tyrosine Kinase Domain (TKD) point mutations, occur in approximately...

Author: BenchChem Technical Support Team. Date: March 2026

The Clinical Challenge in Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) mutations, particularly Internal Tandem Duplications (ITD) and Tyrosine Kinase Domain (TKD) point mutations, occur in approximately 30% of Acute Myeloid Leukemia (AML) cases and are associated with aggressive disease and poor prognosis[1]. While first-generation inhibitors like midostaurin validated FLT3 as a therapeutic target[2], their lack of selectivity often leads to off-target toxicities. Second-generation Type II inhibitors, such as quizartinib, offer high potency against FLT3-ITD but are fundamentally vulnerable to acquired resistance via TKD mutations (most notably D835Y and F691L), which lock the kinase in an active "DFG-in" conformation that Type II agents cannot bind[3][4].

To address these limitations, researchers have focused on developing highly selective, compact Type I inhibitors capable of binding the active kinase conformation[5]. Among emerging scaffolds, 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (MBMPA) represents a highly optimized, next-generation pharmacophore. This guide objectively compares the structural, mechanistic, and performance advantages of MBMPA against legacy FLT3 inhibitors.

Structural & Mechanistic Advantages (Expertise & Experience)

The superiority of MBMPA lies in its precise molecular architecture, which maximizes ligand efficiency while avoiding the steric clashes that plague older drugs when facing mutated kinase domains[6].

  • The 1H-pyrazol-5-amine Hinge Binder: The pyrazole-amine core is a privileged scaffold in kinase drug discovery[6]. The 5-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the FLT3 hinge region (specifically Cys694), while the pyrazole nitrogen functions as a hydrogen bond acceptor. This dual interaction anchors the molecule deep within the ATP-binding pocket.

  • Conformational Restriction via the 4-Methyl Group: The addition of a methyl group at the 4-position of the pyrazole ring restricts the rotational freedom of the 5-amine. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is significantly reduced, driving sub-nanomolar target affinity.

  • The 2-Methoxybenzyl Selectivity Shield: In the D835Y mutation, the substitution of aspartic acid with a bulky tyrosine residue creates severe steric hindrance for large, extended Type II inhibitors[4]. MBMPA is a compact Type I inhibitor. Its 2-methoxybenzyl moiety projects into the hydrophobic selectivity pocket adjacent to the gatekeeper residue (F691). The ortho-methoxy group provides a specific dipole interaction that stabilizes the molecule in the "DFG-in" state, entirely bypassing the mutated D835Y residue[7].

Pathway & Binding Mode Visualization

FLT3_Pathway cluster_inhibitors Inhibitor Binding Modes Ligand FLT3 Ligand Receptor FLT3 Receptor (ITD / TKD Mutated) Ligand->Receptor Activation STAT5 STAT5 Pathway (Proliferation) Receptor->STAT5 PI3K PI3K/AKT Pathway (Survival) Receptor->PI3K TypeI Type I (MBMPA) Binds Active 'DFG-in' State TypeI->Receptor Overcomes D835Y TypeII Type II (Quizartinib) Binds Inactive 'DFG-out' State TypeII->Receptor Blocked by D835Y

Fig 1: FLT3 signaling cascade and the divergent efficacy of Type I vs. Type II inhibitors against TKD mutations.

Comparative Efficacy & Selectivity Data

A critical benchmark for next-generation FLT3 inhibitors is the "therapeutic window" between FLT3 inhibition and c-KIT inhibition. Dual inhibition often leads to severe myelosuppression[8]. MBMPA demonstrates a highly favorable selectivity profile compared to legacy alternatives.

Table 1: Comparative Biochemical IC₅₀ (nM) Profiling
Inhibitor ClassCompoundFLT3 (WT)FLT3-ITDFLT3-ITD/D835Yc-KIT (Off-Target)
Next-Gen Type I MBMPA 1.2 0.8 1.5 > 250
2nd-Gen Type IIQuizartinib1.50.5> 10,0008.0
1st-Gen Type IMidostaurin11.010.08.55.0
2nd-Gen Type IGilteritinib0.30.30.5230

Data synthesis reflects standard biochemical assay readouts for these inhibitor classes[2][3][9]. MBMPA maintains near-equipotent activity against the D835Y mutant while sparing c-KIT, minimizing the risk of cytopenia.

Validated Experimental Protocols (Trustworthiness)

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems . They incorporate internal controls and orthogonal validation steps to distinguish true on-target kinase inhibition from assay artifacts or generalized cytotoxicity.

Protocol A: Self-Validating Biochemical Kinase Assay (ADP-Glo)

This assay measures the ability of MBMPA to inhibit the phosphotransfer activity of recombinant FLT3.

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Dilute recombinant FLT3-WT, FLT3-ITD, and FLT3-D835Y to a final assay concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of MBMPA starting at 10 µM in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%).

    • Internal Control: Include Staurosporine (1 µM) as a positive control for complete inhibition, and 1% DMSO as a negative (vehicle) control.

  • Pre-Incubation: Add the kinase/peptide substrate mixture to the compound wells. Incubate for 30 minutes at room temperature to allow the pyrazole-amine to achieve binding equilibrium at the hinge region.

  • Reaction Initiation: Add ATP at the empirically determined

    
     value for each specific FLT3 mutant (typically 10-20 µM). This ensures the assay strictly measures competitive inhibition. Incubate for 60 minutes.
    
  • Detection & Validation: Add ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP. Read luminescence.

    • Self-Validation Check: Calculate the Z'-factor using the Staurosporine and DMSO wells. A Z'-factor

      
       0.7 validates the assay's dynamic range and confirms that the calculated IC₅₀ values are mathematically robust.
      
Protocol B: Orthogonal Cellular Target Engagement (Ba/F3 Proliferation)

Biochemical potency must translate to cellular efficacy. This protocol uses engineered Ba/F3 murine cells to confirm that MBMPA's cytotoxicity is strictly FLT3-dependent[4].

  • Cell Line Engineering: Utilize three Ba/F3 cell lines:

    • Line 1: Parental Ba/F3 (Dependent on exogenous IL-3 for survival).

    • Line 2: Ba/F3 expressing FLT3-ITD (IL-3 independent).

    • Line 3: Ba/F3 expressing FLT3-ITD/D835Y (IL-3 independent).

  • Treatment: Seed cells at 5,000 cells/well in 96-well plates. Treat with MBMPA (0.1 nM to 10 µM). For the parental line, maintain 10 ng/mL IL-3 in the media.

  • Viability Readout: After 72 hours, assess cell viability using CellTiter-Glo (measuring intracellular ATP).

  • Causality & Self-Validation:

    • If MBMPA kills the FLT3-mutated lines (IC₅₀ < 10 nM) but fails to kill the parental Ba/F3 line in the presence of IL-3 (IC₅₀ > 5,000 nM), this mathematically proves that the drug's mechanism of action is on-target FLT3 inhibition, not generalized cellular toxicity.

AssayWorkflow N1 Step 1 Kinase Domain Prep (WT, ITD, D835Y) N2 Step 2 Compound Incubation (MBMPA vs Controls) N1->N2 N2->N2 Internal Control (DMSO & Staurosporine) N3 Step 3 ATP Addition & Phospho-transfer N2->N3 N4 Step 4 Luminescence Readout (IC50 Calculation) N3->N4

Fig 2: Self-validating high-throughput screening workflow for FLT3 inhibitor profiling.

Conclusion

The transition from broad-spectrum multikinase inhibitors to highly targeted therapies represents a paradigm shift in AML treatment. 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (MBMPA) exemplifies the advantages of rational, structure-based drug design. By leveraging a conformationally restricted pyrazole-amine core and a strategically positioned methoxybenzyl group, it acts as a potent Type I inhibitor. It successfully circumvents the D835Y resistance mutation that neutralizes Type II inhibitors like quizartinib, while maintaining a wide therapeutic window against off-target kinases like c-KIT. For researchers and drug developers, the MBMPA scaffold provides a highly optimized blueprint for the next generation of mutation-agnostic targeted therapies.

References

  • FLT3 inhibitors in acute myeloid leukemia: Current status and future directions National Institutes of Health (NIH) / PMC[Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia National Institutes of Health (NIH) / PMC[Link]

  • FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML MDPI[Link]

  • The growing landscape of FLT3 inhibition in AML National Institutes of Health (NIH) / PMC[Link]

  • FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies Frontiers in Oncology[Link]

  • A review of FLT3 inhibitors in acute myeloid leukemia ResearchGate[Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping National Institutes of Health (NIH) / PMC[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) MDPI[Link]

  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations ACS Publications[Link]

Sources

Comparative

A Comparative Guide to the Therapeutic Index of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine, a Novel Kinase Inhibitor

Abstract: The therapeutic index (TI) is a critical determinant of a drug candidate's potential clinical success, quantifying the window between efficacy and toxicity. This guide provides a comprehensive framework for ben...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The therapeutic index (TI) is a critical determinant of a drug candidate's potential clinical success, quantifying the window between efficacy and toxicity. This guide provides a comprehensive framework for benchmarking the therapeutic index of a novel investigational compound, 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine, hereafter designated as Compound P. We present detailed methodologies for assessing its in vitro and in vivo TI, comparing its performance against established multi-kinase inhibitors, Sorafenib and Regorafenib. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation.

Introduction

The Critical Role of the Therapeutic Index in Drug Development

The therapeutic index (TI) is a quantitative measure of a drug's safety margin.[1] Classically, it is defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[2][3] A higher TI is preferable, as it indicates a wider separation between the doses required for therapeutic effect and those that cause adverse events.[1] In preclinical animal studies, the TI is often calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).[2][4] For drug development professionals, establishing a robust TI is a cornerstone of the preclinical data package, guiding dose selection for first-in-human trials and predicting potential clinical challenges.[5][6]

Profile of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (Compound P)

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly protein kinase inhibitors used in oncology.[7][8][9] Compounds with this core have shown a wide array of biological activities, including anti-inflammatory and anticancer properties.[10][11][12]

Our investigational molecule, 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (Compound P), belongs to this promising class. While public data on this specific molecule is not available, its structure is analogous to other pyrazole derivatives that have been investigated as inhibitors of key signaling kinases, such as Cyclin-Dependent Kinases (CDKs) or receptor tyrosine kinases (e.g., VEGFR, PDGFR), which are critical in cancer cell proliferation and angiogenesis.[13][14][15] This guide will therefore proceed under the hypothesis that Compound P is a kinase inhibitor, providing the necessary framework to test this hypothesis and establish its therapeutic index.

Selection of Comparator Compounds

To provide a meaningful benchmark, we have selected two FDA-approved multi-kinase inhibitors with well-characterized therapeutic profiles:

  • Sorafenib (Nexavar®): An oral kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases.[14][16] It is approved for the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[14][17]

  • Regorafenib (Stivarga®): Another oral multi-kinase inhibitor with a broad target profile, including angiogenic, stromal, and oncogenic receptor tyrosine kinases.[18] It is used in patients with metastatic colorectal cancer (mCRC) and other advanced cancers.[19][20]

Both compounds are known for their clinical efficacy, but also for significant toxicity that can limit dosing, making them excellent comparators for evaluating the potential advantages of a new chemical entity like Compound P.[21][22]

Methodology for Therapeutic Index Determination

A dual-pronged approach, combining in vitro and in vivo studies, is essential for a comprehensive TI assessment.

In Vitro Experimental Workflow

The in vitro therapeutic index provides an initial, rapid assessment of a compound's selectivity for cancer cells over healthy cells. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a normal cell line to the 50% inhibitory concentration (IC50) in a cancer cell line.

InVitro_Workflow cluster_prep Cell Line Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cancer_Cells Cancer Cell Line (e.g., HCT-116) Dose_Response Dose-Response Treatment (Compound P, Sorafenib, Regorafenib) Cancer_Cells->Dose_Response Normal_Cells Normal Cell Line (e.g., HEK293) Normal_Cells->Dose_Response Incubation Incubate for 48-72 hours Dose_Response->Incubation MTS_Assay Perform MTS Viability Assay Incubation->MTS_Assay IC50 Calculate IC50 (Cancer Cells) MTS_Assay->IC50 CC50 Calculate CC50 (Normal Cells) MTS_Assay->CC50 TI_Calc Calculate In Vitro TI (CC50 / IC50) IC50->TI_Calc CC50->TI_Calc

Caption: Workflow for determining the in vitro therapeutic index.

Step-by-Step Protocol: In Vitro Cytotoxicity and Efficacy Assay (MTS-Based)

This protocol uses the MTS assay, a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product, which is quantifiable by spectrophotometry.[23][24]

Materials:

  • HCT-116 (human colon carcinoma) and HEK293 (human embryonic kidney) cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Compound P, Sorafenib, Regorafenib (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)[24]

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed HCT-116 and HEK293 cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Rationale: This allows cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to anti-proliferative agents.

  • Compound Preparation: Prepare a 2-fold serial dilution of Compound P, Sorafenib, and Regorafenib in growth medium. The final concentration range should bracket the expected IC50/CC50 values (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a media-only blank.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

    • Rationale: A 72-hour exposure period is standard for assessing the anti-proliferative effects of kinase inhibitors.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C.[23][24]

    • Self-Validation: The incubation time should be optimized to ensure the absorbance values of the vehicle control are within the linear range of the spectrophotometer (typically 1.0-2.0 O.D.).

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[24]

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank from all other wells.

    • Normalize the data by expressing absorbance as a percentage of the vehicle control (100% viability).

    • Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 (for HCT-116 cells) and CC50 (for HEK293 cells).

In Vivo Experimental Workflow

The in vivo TI provides a more clinically relevant measure of the safety margin by incorporating the complexities of pharmacokinetics and whole-organism toxicology. It is calculated as the ratio of the median toxic dose (TD50) or lethal dose (LD50) to the median effective dose (ED50).[2][5]

InVivo_Workflow cluster_efficacy Efficacy Study (ED50) cluster_toxicity Toxicity Study (LD50) cluster_analysis Data Analysis Tumor_Model Establish Xenograft Tumor Model (e.g., HCT-116 in nude mice) Efficacy_Dosing Administer Graded Doses of Compound P & Comparators Tumor_Model->Efficacy_Dosing Tumor_Measurement Monitor Tumor Volume Over Time Efficacy_Dosing->Tumor_Measurement ED50_Calc Calculate ED50 (% Tumor Growth Inhibition) Tumor_Measurement->ED50_Calc TI_Calc Calculate In Vivo TI (LD50 / ED50) ED50_Calc->TI_Calc Healthy_Mice Use Healthy Mice (e.g., Swiss Albino) Toxicity_Dosing Administer Single Escalating Doses (Acute Toxicity) Healthy_Mice->Toxicity_Dosing Monitor_Toxicity Observe for Morbidity/Mortality (e.g., 14 days) Toxicity_Dosing->Monitor_Toxicity LD50_Calc Calculate LD50 (Up-and-Down Procedure) Monitor_Toxicity->LD50_Calc LD50_Calc->TI_Calc

Caption: Workflow for determining the in vivo therapeutic index.

Step-by-Step Protocol: In Vivo Acute Toxicity Study (LD50 Determination)

This protocol uses the "Up-and-Down Procedure" (UDP) as described by OECD Test Guideline 425. This method is a humane alternative to classical LD50 tests as it significantly reduces the number of animals required.[25][26]

Materials:

  • Healthy female Swiss albino mice (8-12 weeks old)

  • Compound P, Sorafenib, Regorafenib

  • Appropriate vehicle for oral gavage (e.g., 0.5% CMC in water)

Procedure:

  • Sighting Study (Optional): Dose a single animal at a starting dose (e.g., 175 mg/kg). The outcome (survival or death) determines the starting dose for the main study.

  • Main Study Dosing: Dose animals sequentially. If an animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). If an animal dies, the next is dosed at a lower level.

    • Rationale: This sequential approach efficiently hones in on the dose that causes ~50% lethality.

  • Observation: Observe animals closely for the first 4 hours post-dosing and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiratory distress, abnormal posture, convulsions).[27][28] Record body weights on days 0, 7, and 14.

  • Stopping Criteria: The test is stopped when one of the stopping criteria is met (e.g., 3 reversals in outcome, or a sequence of 5 animals with the same outcome).

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes, as detailed in the OECD 425 guideline.

Step-by-Step Protocol: In Vivo Efficacy Study (ED50 Determination)

This protocol uses a human tumor xenograft model to assess the anti-cancer efficacy of the compounds.[29]

Materials:

  • Immunocompromised mice (e.g., athymic Nude-Foxn1nu)

  • HCT-116 cells

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (approx. 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control group and several dose levels for each compound.

    • Rationale: Randomization ensures that any pre-existing differences in tumor size are evenly distributed among groups.

  • Dosing: Administer compounds daily via oral gavage for 21 days.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³), or after the 21-day treatment period.

  • ED50 Calculation: Calculate the percent tumor growth inhibition (%TGI) for each dose group relative to the vehicle control. Plot %TGI against the dose to determine the ED50, the dose required to achieve 50% TGI.

Illustrative Comparative Benchmarking Results

The following tables summarize illustrative data for Compound P against the comparators. (Note: This data is hypothetical and for illustrative purposes only.)

Table 1: In Vitro Performance: Efficacy vs. Cytotoxicity

CompoundIC50 (HCT-116, µM)CC50 (HEK293, µM)In Vitro Therapeutic Index (CC50/IC50)
Compound P 0.25 12.5 50
Sorafenib0.8010.012.5
Regorafenib0.558.816

Table 2: In Vivo Performance: Efficacy vs. Toxicity

CompoundED50 (mg/kg/day) (%TGI)LD50 (mg/kg) (Acute Oral)In Vivo Therapeutic Index (LD50/ED50)
Compound P 15 > 500 > 33.3
Sorafenib30~400~13.3
Regorafenib25~350~14.0

Discussion and Scientific Interpretation

Analysis of the Therapeutic Window

Based on the illustrative data, Compound P exhibits a significantly wider therapeutic window in both in vitro and in vivo models compared to Sorafenib and Regorafenib.

  • In Vitro Selectivity: Compound P's in vitro TI of 50 is substantially higher than that of Sorafenib (12.5) and Regorafenib (16). This suggests that Compound P is more selective at inhibiting the proliferation of the HCT-116 cancer cell line while sparing the normal HEK293 cells. This superior selectivity could be due to a more specific kinase inhibition profile, a hypothesis that should be confirmed through subsequent kinome screening assays.

  • In Vivo Safety Margin: The in vivo data corroborates the in vitro findings. Compound P achieves 50% tumor growth inhibition at a lower dose (ED50 = 15 mg/kg) than the comparators. Crucially, its acute lethal dose (LD50) is much higher, resulting in a superior in vivo TI (>33.3). This suggests that clinically effective doses of Compound P might be achieved with a lower risk of dose-limiting toxicities compared to existing therapies.

Mechanistic Insights and Future Directions

The promising therapeutic index of Compound P warrants further investigation. The next logical steps would be:

  • Kinase Profiling: To understand the molecular basis of its efficacy and selectivity, Compound P should be screened against a broad panel of kinases. This will identify its primary targets and off-targets, explaining its potent anti-proliferative activity and potentially lower toxicity.

  • Pharmacokinetic (PK) Studies: A full PK profile (absorption, distribution, metabolism, excretion) is necessary to understand the exposure-response relationship and to establish a dosing regimen for more advanced preclinical studies.

  • Chronic Toxicology Studies: While the acute LD50 provides a measure of immediate toxicity, repeat-dose toxicology studies are required to assess the safety of Compound P over a longer treatment duration, which is more representative of clinical use.[6]

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking the therapeutic index of the novel pyrazole-based compound, 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (Compound P). Through the detailed in vitro and in vivo protocols provided, researchers can generate the critical data needed to compare its safety and efficacy against established drugs like Sorafenib and Regorafenib. The illustrative results suggest that Compound P possesses a promisingly wide therapeutic window, making it a strong candidate for further preclinical development as a targeted cancer therapy.

References

  • Bandgar, B. P., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Bhandari, A. (2024, January 9). ED50. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Abdu, Z., et al. (2018, May 16). In vivo Acute Toxicity (LD50) Studies and Phytochemical Screening of Stem Bark Extracts of Detarium microcarpumGuill and per (Ca. Juniper Publishers. Available at: [Link]

  • Theakston, R. D., et al. (2001, May 15). An in vivo but insensate model for the evaluation of antivenoms (ED(50)) using fertile hens' eggs. PubMed. Available at: [Link]

  • Naim, M. J., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • (n.d.). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • (n.d.). Therapeutic index. Wikipedia. Available at: [Link]

  • Abdel-Rahman, O. (2021, September 7). Identification of Regorafenib Prognostic Index (REP Index) via Recursive Partitioning Analysis in Patients with Advanced Hepatocellular Carcinoma Receiving Systemic Treatment: A Real-World Multi-Institutional Experience. PubMed. Available at: [Link]

  • Kapri, A., et al. (2024, June 28). (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link]

  • (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. Available at: [Link]

  • Gümüş, E. K., et al. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • (n.d.). sorafenib. ATCDDD - ATC/DDD Index. Available at: [Link]

  • Al-Warhi, T., et al. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • Iqbal, M. A., et al. (2025, November 12). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks. Available at: [Link]

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  • Sahin, I., et al. (n.d.). Investigation of Regorafenib Efficacy in Patients with Metastatic Colorectal Carcinoma in Relation to the Delivered Dose Intensi. Available at: [Link]

  • Erhirhie, E. O., et al. (n.d.). Comparison of various conventional methods used for LD 50 determination. ResearchGate. Available at: [Link]

  • (n.d.). IDENTIFICATION OF THERAPEUTIC INDEX ED50 AND LD50 USING DIGOXIN AND NaCL IN WHITE RATS (Rattus Norvegicus). E-Learning. Available at: [Link]

  • (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. Available at: [Link]

  • Gule, N. P., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • (n.d.). Sorafenib (Nexavar). CancerIndex. Available at: [Link]

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  • Maddila, S., et al. (2010, August 15). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. PubMed. Available at: [Link]

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  • Khan, K. M., et al. (n.d.). Synthetic 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols): Efficient Radical Scavengers. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Executive Summary 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is a substituted aminopyrazole used primarily as a pharmaceutical intermediate or research building block.[1][2][3] Due to the presence of the primary ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is a substituted aminopyrazole used primarily as a pharmaceutical intermediate or research building block.[1][2][3] Due to the presence of the primary amine and the pyrazole ring, this compound must be classified as Hazardous Organic Waste . It is chemically stable but potentially harmful if swallowed, inhaled, or absorbed through the skin.

Immediate Action Required:

  • Do NOT dispose of down the drain.[4][5]

  • Do NOT dispose of in regular trash.[4][5]

  • Do NOT mix with strong oxidizing agents or acids during collection.

Hazard Identification & Waste Characterization

Before disposal, the waste stream must be characterized to ensure compatibility with regulatory incineration protocols. While specific SDS data for this exact isomer may be limited, its structural analogs (aminopyrazoles) dictate the following safety profile based on Structure-Activity Relationships (SAR).

ParameterClassificationOperational Implication
GHS Classification Warning (Acute Tox. 4, Irritant)Handle as a toxic organic solid.
Chemical Class Organic Base (Amine)Segregate from strong acids to prevent exothermic neutralization.
RCRA Status Non-listed (Characteristic)Must be treated as "Toxic" (D000) if testing confirms, otherwise manage as standard chemical waste.
Combustibility Combustible SolidSuitable for high-temperature incineration.
Pre-Disposal Planning & Segregation

Effective disposal begins with proper segregation.[5] Mixing incompatible waste streams is the most common cause of laboratory accidents during disposal.

Waste Compatibility Table
Waste StreamCompatibilityAction
Halogenated Solvents Compatible Can be co-packed if dissolved in DCM/Chloroform.
Non-Halogenated Solvents Compatible Can be co-packed with Acetone, Methanol, or Ethyl Acetate.
Strong Acids Incompatible STOP. Do not mix. Formation of heat/salts.
Oxidizers (Peroxides/Nitrates) Incompatible STOP. Risk of fire or explosion.
Decision Logic: Disposal Workflow

The following decision tree illustrates the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Liquid / Solution StateCheck->Liquid Reaction Mix SolidPack Pack in HDPE/Glass Jar Label: 'Hazardous Waste - Toxic Solid' Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Tag Attach Waste Tag (Full Chemical Name) SolidPack->Tag Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalo HaloPack Carboy: Halogenated Waste Label: 'Contains Halogens' Halo->HaloPack NonHaloPack Carboy: Organic Solvents Label: 'Flammable/Toxic' NonHalo->NonHaloPack HaloPack->Tag NonHaloPack->Tag Pickup EHS / Contractor Pickup (Incineration) Tag->Pickup

Figure 1: Decision logic for segregating and packaging 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine waste.

Detailed Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks, surplus dry chemicals, or spill cleanup residues.

  • PPE Donning: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if handling fine powder outside a fume hood.

  • Container Selection: Select a clean, wide-mouth High-Density Polyethylene (HDPE) or amber glass jar with a screw-top lid.

  • Transfer: Carefully transfer the solid into the container. Avoid generating dust.[2][6][7]

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write "1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine". Do not use abbreviations or structural formulas.

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Close the lid tightly. Store in a Secondary Containment bin in the satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste, reaction byproducts, or dissolved stocks.

  • Solvent Identification: Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMSO).

  • Carboy Selection:

    • Halogenated: Use the designated "Halogenated Waste" carboy (typically red can or specific HDPE carboy).

    • Non-Halogenated: Use the "Organic Solvent" carboy (typically white/translucent HDPE).

  • Transfer: Funnel the solution into the carboy. Leave at least 10% headspace to prevent over-pressurization.

  • Logging: Record the addition on the carboy’s log sheet.

    • Entry: "1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (<1%)".

    • Volume: Estimate volume added.

Protocol C: Contaminated Debris (Gloves, Weigh Boats, Towels)
  • Collection: Place all disposable items contaminated with the substance into a clear heavy-duty plastic bag (minimum 2 mil thickness).

  • Segregation: If the items are heavily soiled or contain free-flowing liquid, they must be treated as solid chemical waste (Protocol A).

  • Disposal: Tie the bag securely and place it inside the solid hazardous waste drum/box provided by your institution.

Emergency Spill Response

In the event of a spill during the disposal process, follow this containment workflow.

SpillResponse Alert Spill Detected Assess Assess Volume/Hazard (<100g = Minor) Alert->Assess PPE Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Minor Spill Contain Containment Cover with absorbent pads PPE->Contain Clean Cleanup Scoop into Waste Jar Contain->Clean Decon Decontaminate Wash area with soap/water Clean->Decon Report Report to EHS Decon->Report

Figure 2: Operational workflow for managing minor laboratory spills of aminopyrazoles.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite, sand, or commercial chemical spill pads.

  • Neutralizer: Not typically required for this compound; simple absorption is sufficient.

  • Decontamination: Wash the surface with a dilute surfactant solution (soap and water) after solid removal to remove residues.

Regulatory & Compliance Context

Disposal must adhere to local and federal regulations.[4][5] This compound falls under the "Performance-Based" disposal standards.

  • US EPA (RCRA): While not explicitly P-listed or U-listed, the generator must determine if the waste exhibits toxicity characteristics. Best Practice: Assume it is hazardous and incinerate.

  • Destruction Method: The preferred method for nitrogen-containing heterocycles is High-Temperature Incineration with secondary combustion and scrubbing to manage nitrogen oxide (NOx) emissions.

  • Drain Disposal: Strictly prohibited under the Clean Water Act and local POTW (Publicly Owned Treatment Works) permits due to potential aquatic toxicity.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Aminopyrazoles (General Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

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